Product packaging for Dazostinag disodium(Cat. No.:CAS No. 2553413-93-5)

Dazostinag disodium

Cat. No.: B12399291
CAS No.: 2553413-93-5
M. Wt: 754.5 g/mol
InChI Key: DSMDURFDSXGNPW-RLKXMDTLSA-L
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dazostinag Disodium is the disodium salt form of dazostinag, an agonist of the stimulator of interferon genes protein (STING;  transmembrane protein 173;  TMEM173), with potential immunoactivating and antineoplastic activities. Upon intravenous administration, dazostinag targets and binds to STING and activates the STING pathway in immune cells in the tumor microenvironment (TME). This leads to the production of pro-inflammatory cytokines, including interferons (IFNs), enhances the cross-presentation of tumor-associated antigens (TAAs) by dendritic cells (DCs), and induces a cytotoxic T-lymphocyte (CTL)-mediated immune response against cancer cells. STING, a transmembrane protein that activates immune cells in the TME, plays a key role in the activation of the innate immune system.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H20F2N8Na2O10P2S2 B12399291 Dazostinag disodium CAS No. 2553413-93-5

Properties

CAS No.

2553413-93-5

Molecular Formula

C21H20F2N8Na2O10P2S2

Molecular Weight

754.5 g/mol

IUPAC Name

disodium;7-[(1R,6R,8R,9R,10R,15R,17R,18R)-8-(6-aminopurin-9-yl)-9-fluoro-18-hydroxy-12-oxido-3-oxo-12-sulfanylidene-3-sulfido-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-5-fluoro-3H-pyrrolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C21H22F2N8O10P2S2.2Na/c22-7-1-30(17-10(7)19(33)28-5-26-17)21-15-13(32)8(38-21)2-36-42(34,44)40-14-9(3-37-43(35,45)41-15)39-20(11(14)23)31-6-29-12-16(24)25-4-27-18(12)31;;/h1,4-6,8-9,11,13-15,20-21,32H,2-3H2,(H,34,44)(H,35,45)(H2,24,25,27)(H,26,28,33);;/q;2*+1/p-2/t8-,9-,11-,13-,14-,15-,20-,21-,42?,43?;;/m1../s1

InChI Key

DSMDURFDSXGNPW-RLKXMDTLSA-L

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=C(C4=C3N=CNC4=O)F)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)F)OP(=S)(O1)[O-])[S-])O.[Na+].[Na+]

Canonical SMILES

C1C2C(C(C(O2)N3C=C(C4=C3N=CNC4=O)F)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)F)OP(=S)(O1)[O-])[S-])O.[Na+].[Na+]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Dazostinag Disodium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dazostinag disodium (formerly TAK-676) is a potent and selective synthetic agonist of the Stimulator of Interferon Genes (STING) protein. As a key mediator of innate immunity, STING activation by Dazostinag initiates a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This, in turn, orchestrates a robust anti-tumor immune response by activating innate and adaptive immune cells. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its binding affinity to STING, its functional activity in vitro and in vivo, and detailed methodologies for key experiments cited in its preclinical characterization.

Core Mechanism of Action: STING Agonism

This compound functions as a direct agonist of the STING protein (also known as transmembrane protein 173, TMEM173), a critical component of the innate immune system.[1][2] The STING pathway is responsible for detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage, including that which occurs within the tumor microenvironment. Upon administration, Dazostinag binds to and activates STING, initiating a downstream signaling cascade that results in potent immune activation.[1][2]

Signaling Pathway

The activation of STING by Dazostinag triggers a well-defined signaling pathway:

  • STING Activation: Dazostinag binding induces a conformational change in the STING protein, leading to its activation.

  • TBK1 Recruitment and Activation: Activated STING recruits and activates TANK-binding kinase 1 (TBK1).

  • IRF3 Phosphorylation: TBK1 then phosphorylates the transcription factor, Interferon Regulatory Factor 3 (IRF3).

  • Nuclear Translocation and Gene Transcription: Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I interferons (e.g., IFN-α and IFN-β) and other pro-inflammatory cytokines and chemokines.[3]

This cascade of events ultimately leads to the establishment of a pro-inflammatory tumor microenvironment and the induction of a potent anti-tumor immune response.

STING_Pathway Dazostinag Dazostinag disodium STING STING Dazostinag->STING Binds and Activates TBK1 TBK1 STING->TBK1 Recruits and Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 Dimerization Nucleus Nucleus pIRF3->Nucleus Translocates to Type_I_IFN Type I Interferons (IFN-α, IFN-β) Nucleus->Type_I_IFN Induces Transcription of

This compound-mediated STING signaling pathway.

Quantitative Pharmacological Data

The interaction of this compound with the STING protein and its functional consequences have been quantified through various in vitro assays.

Table 1: STING Binding Affinity of this compound
SpeciesDissociation Constant (Kd) (µM)Assay TypeReference
Human0.027 ± 0.008TR-FRET
Mouse≤ 0.010 ± 0.0008TR-FRET
Rat0.008 ± 0.001TR-FRET
Cynomolgus Monkey0.011 ± 0.001TR-FRET
Table 2: In Vitro Functional Activity of this compound
AssayCell LineParameterEC50 (µM)Reference
IFN ActivationHEK293T (with digitonin)ISRE Reporter0.09 ± 0.07
IFN ActivationHEK293T (without digitonin)ISRE Reporter0.3 ± 0.11
IFN ActivationTHP1-DualISG Reporter1.53 ± 0.45
IFN ActivationRAW-Lucia ISGISG Reporter1.78 ± 0.48
Dendritic Cell ActivationMouse BMDC-0.32
Dendritic Cell ActivationHuman MoDC-1.27
NK Cell Activation--0.271
CD8+ T Cell Activation--0.216
CD4+ T Cell Activation--0.249

In Vivo Anti-Tumor Activity

Preclinical studies in syngeneic mouse tumor models have demonstrated the potent anti-tumor efficacy of this compound. Intravenous administration of Dazostinag resulted in significant, T cell-dependent anti-tumor activity in models such as A20 (lymphoma) and CT26.WT (colon carcinoma). This anti-tumor effect is associated with a dose-dependent increase in cytokine responses and enhanced activation and proliferation of immune cells within the tumor microenvironment.

InVivo_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Analysis Tumor_Implantation Tumor Cell Implantation (e.g., CT26, A20) Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Dosing Intravenous Dosing of Dazostinag Tumor_Growth->Dosing Tumor_Measurement Tumor Volume Measurement Dosing->Tumor_Measurement Immune_Profiling Immune Cell Profiling (TME) Dosing->Immune_Profiling Cytokine_Analysis Cytokine Analysis Dosing->Cytokine_Analysis

Generalized workflow for in vivo efficacy studies.

Experimental Protocols

The following sections provide an overview of the methodologies used to characterize the mechanism of action of this compound.

STING Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay is used to determine the binding affinity of this compound to the STING protein.

  • Principle: The assay measures the competition between Dazostinag and a fluorescently labeled STING ligand for binding to a tagged STING protein. A terbium-labeled antibody that binds to the tagged STING protein serves as the FRET donor, and the fluorescent ligand serves as the acceptor. When the fluorescent ligand is bound to STING, FRET occurs. Dazostinag displaces the fluorescent ligand, leading to a decrease in the FRET signal.

  • General Protocol:

    • A recombinant, tagged STING protein (e.g., His-tagged) is incubated with a terbium-labeled anti-tag antibody.

    • A fluorescently labeled STING ligand (tracer) is added to the mixture.

    • Varying concentrations of this compound are added to compete with the tracer for binding to STING.

    • The reaction is incubated to reach equilibrium.

    • The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection. The ratio of the acceptor and donor emission is calculated.

    • The Kd value is determined by analyzing the competition binding curve.

STING Pathway Activation Assay (Western Blot)

This method is used to confirm the activation of the STING signaling pathway by detecting the phosphorylation of key downstream proteins.

  • Principle: Western blotting uses antibodies to detect specific proteins in a sample. Phospho-specific antibodies are used to detect the phosphorylated (activated) forms of STING, TBK1, and IRF3.

  • General Protocol:

    • Culture relevant cells (e.g., THP-1 or CT26.WT) and treat with varying concentrations of this compound for a specified time (e.g., 2 hours).

    • Lyse the cells to extract total protein.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a membrane (e.g., PVDF).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for phosphorylated STING, phosphorylated TBK1, and phosphorylated IRF3. Also, probe for total STING, TBK1, IRF3, and a loading control (e.g., GAPDH) for normalization.

    • Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities to determine the relative levels of protein phosphorylation.

In Vitro Functional Assays

These assays quantify the induction of type I interferon signaling in response to Dazostinag treatment.

  • Principle: Reporter cell lines (e.g., THP1-Dual™ or RAW-Lucia™ ISG) are engineered to express a reporter gene (e.g., luciferase or SEAP) under the control of an interferon-stimulated response element (ISRE) or an interferon-stimulated gene (ISG) promoter. Activation of the STING pathway leads to the production of type I interferons, which in turn activate the reporter gene, producing a measurable signal.

  • General Protocol:

    • Plate the reporter cells in a multi-well plate.

    • Treat the cells with a range of concentrations of this compound.

    • Incubate for a specified period (e.g., 24 hours).

    • Measure the activity of the reporter protein in the cell supernatant or lysate using a luminometer or spectrophotometer.

    • Calculate the EC50 value from the dose-response curve.

These assays assess the ability of Dazostinag to activate various immune cell populations.

  • Principle: Primary immune cells (e.g., dendritic cells, NK cells, T cells) are treated with Dazostinag, and their activation is measured by monitoring the upregulation of cell surface activation markers (e.g., CD86, CD69) using flow cytometry.

  • General Protocol:

    • Isolate primary immune cells from human or mouse sources.

    • Culture the cells and treat them with different concentrations of this compound for a defined period (e.g., 24 hours).

    • Stain the cells with fluorescently labeled antibodies against specific cell surface activation markers.

    • Analyze the cells using a flow cytometer to quantify the percentage of activated cells and the mean fluorescence intensity of the activation markers.

    • Determine the EC50 for the activation of each cell type.

In Vivo Syngeneic Mouse Tumor Models

These studies evaluate the anti-tumor efficacy of Dazostinag in an immunocompetent setting.

  • Principle: Mouse cancer cells (e.g., CT26 or A20) are implanted into mice of the same genetic background (e.g., BALB/c). This allows for the study of the interaction between the tumor, the immune system, and the therapeutic agent.

  • General Protocol:

    • Subcutaneously inject a suspension of tumor cells into the flank of the mice.

    • Allow the tumors to grow to a predetermined size.

    • Randomize the mice into treatment and control groups.

    • Administer this compound (e.g., 1-2 mg/kg) or vehicle control intravenously according to a defined schedule.

    • Measure tumor volume regularly using calipers.

    • Monitor animal body weight and overall health.

    • At the end of the study, tumors and other tissues can be harvested for further analysis (e.g., immune cell infiltration, cytokine levels).

Conclusion

This compound is a potent STING agonist that activates the innate immune system to drive a robust and durable anti-tumor response. Its mechanism of action is well-characterized, involving direct binding to STING and activation of the TBK1-IRF3 signaling axis, leading to the production of type I interferons and subsequent activation of a broad range of immune cells. The quantitative pharmacological data and the results from preclinical in vivo models provide a strong rationale for its clinical development as an immuno-oncology agent. The experimental protocols outlined in this guide serve as a valuable resource for researchers in the field of cancer immunology and drug development.

References

The Role of Dazostinag Disodium in STING Pathway Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dazostinag disodium (TAK-676) is a novel, systemically administered synthetic agonist of the Stimulator of Interferon Genes (STING) pathway. As a potent immunomodulatory agent, it activates innate and adaptive immune responses, demonstrating significant antitumor activity in preclinical models. This technical guide provides an in-depth analysis of the mechanism of action of this compound, detailing its role in the activation of the STING signaling cascade, and presents key quantitative data and experimental methodologies for its evaluation.

Introduction to the STING Pathway and this compound

The cyclic GMP-AMP Synthase (cGAS)-STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage. Upon activation, STING, an endoplasmic reticulum-resident transmembrane protein, triggers a signaling cascade that culminates in the production of type I interferons (IFN-I) and other pro-inflammatory cytokines. This response is pivotal in orchestrating an effective antitumor immune response by promoting dendritic cell (DC) maturation, enhancing antigen presentation, and activating natural killer (NK) cells and cytotoxic T lymphocytes.

This compound has been developed as a STING agonist designed for intravenous administration, enabling systemic delivery and broad access to tumor sites and lymphoid tissues.[1] Its therapeutic potential lies in its ability to convert immunologically "cold" tumors, often resistant to immunotherapy, into "hot" tumors with an inflamed microenvironment susceptible to immune-mediated destruction.

Mechanism of Action of this compound

This compound functions as a direct agonist of the STING protein. Its binding initiates a conformational change in the STING dimer, leading to its translocation from the endoplasmic reticulum to the Golgi apparatus. This translocation facilitates the recruitment and activation of TANK-binding kinase 1 (TBK1). Activated TBK1 then phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons, primarily IFN-α and IFN-β.[2]

Simultaneously, the activated STING-TBK1 complex can also lead to the activation of the NF-κB signaling pathway, resulting in the production of a broader range of pro-inflammatory cytokines and chemokines that further contribute to the antitumor immune response.

Below is a diagram illustrating the STING signaling pathway and the role of this compound.

STING_Pathway_Activation_by_Dazostinag cluster_cytosol Cytosol cluster_nucleus Nucleus cluster_downstream Downstream Effects Dazostinag Dazostinag disodium STING STING (on ER) Dazostinag->STING Binds & Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates NFkB NF-κB TBK1->NFkB Activates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 Dimerizes IFN_genes IFN-I Genes pIRF3->IFN_genes Induces Transcription pNFkB p-NF-κB NFkB->pNFkB Phosphorylates Cytokine_genes Pro-inflammatory Cytokine Genes pNFkB->Cytokine_genes Induces Transcription Type I Interferons Type I Interferons IFN_genes->Type I Interferons Pro-inflammatory Cytokines Pro-inflammatory Cytokines Cytokine_genes->Pro-inflammatory Cytokines Antitumor Immunity Antitumor Immunity Type I Interferons->Antitumor Immunity Pro-inflammatory Cytokines->Antitumor Immunity

Caption: this compound activates the STING pathway, leading to antitumor immunity.

Quantitative Data on this compound Activity

The potency of this compound has been quantified in various in vitro and in vivo models. The following tables summarize key findings.

Table 1: In Vitro STING Pathway Activation by this compound
Cell LineAssay TypeParameterValue (μM)Reference
HEK293T (human WT STING)ISRE ReporterEC500.3 ± 0.11[2]
HEK293T (human WT STING, permeabilized)ISRE ReporterEC500.09 ± 0.07[2]
THP1-Dual (human)ISG ReporterEC501.53 ± 0.45[2]
RAW-Lucia ISG (murine)ISG ReporterEC501.78 ± 0.48
Table 2: In Vitro Immune Cell Activation by this compound
Cell TypeActivation MarkerParameterValue (μM)Reference
Mouse Bone Marrow-Derived Dendritic Cells (BMDCs)CD86EC500.32MedChemExpress
Human Monocyte-Derived Dendritic Cells (MoDCs)CD86EC501.27MedChemExpress
Natural Killer (NK) Cells-EC500.271MedChemExpress
CD8+ T Cells-EC500.216MedChemExpress
CD4+ T Cells-EC500.249MedChemExpress
Table 3: In Vivo Antitumor Activity of this compound
Tumor ModelDosing Regimen (i.v.)OutcomeReference
A20 syngeneic tumors (BALB/c mice)1 mg/kg/day, 2 mg/kg/day for 13 daysSignificant T cell-dependent antitumor activityMedChemExpress
CT26.WT syngeneic tumors (BALB/c mice)1 mg/kg/day, 2 mg/kg/day for 13 daysSignificant T cell-dependent antitumor activityMedChemExpress

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the activity of this compound.

In Vitro STING Activation Assay (ISRE Reporter)

Objective: To quantify the activation of the STING pathway by measuring the induction of an Interferon-Stimulated Response Element (ISRE)-driven reporter gene.

Methodology:

  • Cell Culture: HEK293T cells, which lack endogenous STING, are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Transfection: Cells are transiently transfected with a plasmid encoding human wild-type STING (R232 variant) and a pNL(NLucP/ISRE/Hygro) vector containing a NanoLuc luciferase reporter gene under the control of an ISRE promoter.

  • Cell Permeabilization (Optional): For some experiments, cells are permeabilized with digitonin to facilitate the entry of this compound.

  • Treatment: Transfected cells are treated with a dose range of this compound for a specified period (e.g., 24 hours).

  • Luciferase Assay: The luciferase activity is measured using a luminometer according to the manufacturer's protocol.

  • Data Analysis: The half-maximal effective concentration (EC50) is calculated from the dose-response curve.

In Vitro Immune Cell Activation Assay (Flow Cytometry)

Objective: To assess the activation of dendritic cells (DCs) following treatment with this compound.

Methodology:

  • Cell Isolation and Culture: Mouse bone marrow-derived dendritic cells (BMDCs) or human peripheral blood mononuclear cell (PBMC)-derived monocyte-derived dendritic cells (MoDCs) are cultured in appropriate media.

  • Treatment: Cells are treated with a dose range of this compound for various time points (e.g., 1, 3, 6, 24, 48, 72 hours).

  • Flow Cytometry Staining: Cells are harvested and stained with fluorescently labeled antibodies against cell surface markers, including the DC activation marker CD86.

  • Data Acquisition and Analysis: Data is acquired on a flow cytometer and analyzed to determine the percentage of CD86-positive cells and the mean fluorescence intensity, from which the EC50 is calculated.

In Vivo Antitumor Efficacy Study

Objective: To evaluate the antitumor efficacy of this compound in a syngeneic mouse tumor model.

Methodology:

  • Tumor Cell Inoculation: BALB/c mice are subcutaneously inoculated with A20 or CT26.WT tumor cells.

  • Treatment: Once tumors reach a palpable size, mice are treated with either vehicle control or this compound administered intravenously at specified doses and schedules.

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

  • Pharmacodynamic Analysis: At specified time points, blood and tumor tissue can be collected to analyze cytokine levels and immune cell infiltration and activation.

  • Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to compare the treatment groups.

Below is a diagram illustrating the general workflow for evaluating this compound's efficacy.

Dazostinag_Evaluation_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation node_a STING Activation Assay (ISRE Reporter) node_b Immune Cell Activation (Flow Cytometry) node_d Syngeneic Mouse Tumor Models node_a->node_d Proceed if potent node_c Cytokine Profiling (ELISA/Multiplex) node_b->node_d Proceed if active node_e Antitumor Efficacy (Tumor Growth) node_d->node_e node_f Pharmacodynamics (Immune Profiling) node_e->node_f Clinical Development Clinical Development node_f->Clinical Development Promising results lead to

Caption: A simplified workflow for the preclinical evaluation of this compound.

Conclusion

This compound is a promising STING agonist with a well-defined mechanism of action that leverages the body's innate immune system to fight cancer. Its ability to be administered systemically offers a significant advantage in treating a wide range of solid tumors. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and understand the therapeutic potential of this compound and other STING agonists. Continued research and clinical development will be crucial in fully elucidating its role in the evolving landscape of cancer immunotherapy.

References

Dazostinag Disodium: A Technical Overview of its Role in Type I Interferon Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dazostinag disodium (also known as TAK-676) is a novel, synthetic agonist of the Stimulator of Interferon Genes (STING) protein, which has demonstrated significant potential in immuno-oncology.[1][2] Its primary mechanism of action involves the activation of the STING signaling pathway, leading to the robust production of type I interferons (IFNs) and subsequent innate and adaptive immune responses.[2][3][4] This technical guide provides an in-depth overview of this compound, focusing on its role in type I IFN production, supported by quantitative data, experimental protocols, and visual diagrams of the core signaling pathways.

Mechanism of Action: Activating the cGAS-STING Pathway

This compound functions as a direct agonist of STING (also known as TMEM173), a transmembrane protein crucial for the innate immune system's response to cytosolic DNA. The activation of STING by dazostinag initiates a signaling cascade that mimics the natural response to intracellular pathogens, ultimately leading to the transcription of type I IFNs and other pro-inflammatory cytokines. This process is central to the antitumor effects observed in preclinical and clinical studies.

The canonical cGAS-STING pathway, which dazostinag leverages, can be summarized as follows:

  • STING Activation: Dazostinag binds to and activates the STING protein, which is primarily located on the endoplasmic reticulum.

  • TBK1 Recruitment and Phosphorylation: Activated STING recruits and activates TANK-binding kinase 1 (TBK1).

  • IRF3 Phosphorylation and Nuclear Translocation: TBK1 then phosphorylates interferon regulatory factor 3 (IRF3). This phosphorylation event causes IRF3 to dimerize and translocate to the nucleus.

  • Type I Interferon Gene Transcription: In the nucleus, phosphorylated IRF3 acts as a transcription factor, binding to interferon-stimulated response elements (ISREs) in the promoter regions of genes encoding type I interferons (e.g., IFN-α and IFN-β).

  • Autocrine and Paracrine Signaling: The secreted type I interferons can then act in an autocrine or paracrine manner, binding to their receptors on immune cells and tumor cells. This binding activates the JAK-STAT signaling pathway, leading to the expression of a broad range of interferon-stimulated genes (ISGs) that contribute to an anti-tumor microenvironment.

STING_Pathway pIRF3 pIRF3 pIRF3_n pIRF3_n pIRF3->pIRF3_n Translocates Dazostinag Dazostinag STING STING TBK1 TBK1 pTBK1 pTBK1 IRF3 IRF3

Quantitative Data on this compound Activity

The following tables summarize key quantitative data from preclinical studies investigating the activity of this compound.

Table 1: In Vitro Activity of this compound

Cell LineAssayParameterValueReference
THP1-Dual Human AML CellsSTING-TBK1-IRF3 Pathway ActivationConcentration Range1.1, 3.3, and 10 µM
CT26.WT CellsSTING-TBK1-IRF3 Pathway ActivationConcentration Range1.1, 3.3, and 10 µM
Mouse BM-derived Dendritic CellsImmune Cell ActivationConcentration Range0-1 µM
Mouse Monocyte-Derived Dendritic Cells (MoDC)ActivationEC501.27 µM
Mouse Bone Marrow-Derived Dendritic Cells (BMDC)ActivationEC500.32 µM
Mouse Natural Killer (NK) CellsActivationEC500.271 µM
Mouse CD8+ T CellsActivationEC500.216 µM
Mouse CD4+ T CellsActivationEC500.249 µM
HEK293T cells (transiently transfected with human WT STING)IFN Activation (without digitonin)EC500.3 ± 0.11 µmol/L
HEK293T cells (transiently transfected with human WT STING)IFN Activation (with digitonin)EC500.09 ± 0.07 µmol/L
THP1-Dual reporter cell lineIFN ActivationEC501.53 ± 0.45 µmol/L
RAW-Lucia ISG reporter cell lineIFN ActivationEC501.78 ± 0.48 µmol/L

Table 2: In Vivo Activity and Pharmacokinetics of this compound in Mice

Animal ModelDosing RegimenObservationReference
Mice0.025-2 mg/kg; i.v.; single doseWell tolerated, dose-proportional pharmacokinetics in plasma, higher exposure in tumor.
BALB/c mice bearing A20 syngeneic tumors1 mg/kg/d, 2 mg/kg/d; i.v.; 13 dSignificant T cell–dependent in vivo antitumor activity.
BALB/c mice bearing CT26.WT syngeneic tumors1 mg/kg/d, 2 mg/kg/d; i.v.; 13 dInduced dose-dependent cytokine responses and increased activation and proliferation of immune cells within the TME.
Balb/C mice bearing CT26-GCC tumors0.1 mg/kg; single doseHalf-life of 33 h and AUC(last) value of 51432 h·nM.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to characterize the activity of this compound.

Protocol 1: In Vitro STING Pathway Activation Assay

  • Objective: To determine if this compound activates the STING-TBK1-IRF3 pathway.

  • Cell Lines: THP1-Dual human AML cells and CT26.WT cells.

  • Methodology:

    • Cells are seeded in appropriate culture plates and allowed to adhere overnight.

    • This compound is added to the cell cultures at varying concentrations (e.g., 1.1, 3.3, and 10 µM) for a specified incubation period (e.g., 2 hours).

    • Following incubation, cells are lysed, and protein extracts are collected.

    • Western blotting is performed to detect the phosphorylation of STING, TBK1, and IRF3. Antibodies specific to the phosphorylated forms of these proteins (e.g., pSTING, pTBK1 (S172), pIRF3 (S396)) are used.

    • Total protein levels of STING, TBK1, and IRF3 are also measured as loading controls.

    • The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels to determine the extent of pathway activation.

  • Expected Outcome: A dose-dependent increase in the phosphorylation of STING, TBK1, and IRF3 in STING-expressing cells, indicating activation of the pathway.

Protocol 2: In Vivo Antitumor Efficacy Study

  • Objective: To evaluate the antitumor activity of this compound in a syngeneic mouse model.

  • Animal Model: BALB/c mice.

  • Tumor Model: Subcutaneous implantation of A20 or CT26.WT syngeneic tumor cells.

  • Methodology:

    • Tumor cells are injected subcutaneously into the flank of the mice.

    • Tumors are allowed to grow to a palpable size.

    • Mice are randomized into treatment and control groups.

    • This compound is administered intravenously at specified doses (e.g., 1 mg/kg/d, 2 mg/kg/d) for a defined period (e.g., 13 days). The control group receives a vehicle control.

    • Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

    • At the end of the study, tumors and lymphoid tissues may be harvested for further analysis, such as flow cytometry to assess immune cell infiltration and activation.

  • Expected Outcome: Significant inhibition of tumor growth in the dazostinag-treated group compared to the control group, indicating in vivo antitumor efficacy.

Experimental_Workflow Western_Blot Western_Blot Conclusion1 Mechanism of Action Western_Blot->Conclusion1 Pathway Activation Reporter_Assay Reporter_Assay Reporter_Assay->Conclusion1 IFN Induction Tissue_Analysis Tissue_Analysis Conclusion2 Therapeutic Potential Tissue_Analysis->Conclusion2 Antitumor Efficacy

Conclusion

This compound is a potent STING agonist that effectively activates the innate immune system through the induction of type I interferons. Preclinical data robustly support its mechanism of action and demonstrate significant antitumor activity. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research and development of this promising immunotherapeutic agent. The ongoing clinical trials will be crucial in determining the safety and efficacy of this compound in various cancer types.

References

Preclinical Pharmacology of Dazostinag Disodium: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dazostinag disodium (TAK-676) is a potent and systemically active small molecule agonist of the Stimulator of Interferatorn Genes (STING) protein. This document provides an in-depth technical overview of the preclinical pharmacology of this compound, summarizing its mechanism of action, pharmacodynamics, pharmacokinetics, and available safety data. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the field of immuno-oncology. Quantitative data are presented in structured tables for ease of comparison, and detailed experimental methodologies are provided. Key signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Introduction

The cGAS-STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response. Activation of STING leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which in turn stimulate a robust anti-tumor immune response. This compound has been developed as a novel STING agonist with the potential for systemic administration, offering a promising therapeutic strategy for the treatment of various cancers.[1][2]

Mechanism of Action

This compound is a direct agonist of the STING protein.[1] Its binding to STING induces a conformational change that leads to the recruitment and activation of TANK-binding kinase 1 (TBK1).[1] Activated TBK1 then phosphorylates Interferon Regulatory Factor 3 (IRF3), which dimerizes and translocates to the nucleus to drive the transcription of type I IFNs and other inflammatory genes.[1] This signaling cascade ultimately leads to the activation and recruitment of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and T cells, to the tumor microenvironment.

STING_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dazostinag This compound STING STING (on ER membrane) Dazostinag->STING Binds and Activates TBK1 TBK1 STING->TBK1 Recruits pTBK1 pTBK1 TBK1->pTBK1 Phosphorylation IRF3 IRF3 pTBK1->IRF3 Phosphorylates pIRF3 pIRF3 IRF3->pIRF3 pIRF3_dimer pIRF3 Dimer pIRF3->pIRF3_dimer Dimerization Gene_Expression Type I IFN & Pro-inflammatory Genes pIRF3_dimer->Gene_Expression Translocates and Induces Transcription

Caption: this compound-induced STING signaling pathway.

Pharmacodynamics

In Vitro Activity

This compound demonstrates potent activation of the STING pathway in various cell lines. The half-maximal effective concentrations (EC50) for STING activation and subsequent immune cell activation are summarized in the tables below.

Table 1: In Vitro STING Activation by this compound

Cell LineAssayEC50 (µM)
HEK293T-hSTINGISRE Reporter0.3 ± 0.11
THP1-Dual™ISG Reporter1.53 ± 0.45
RAW-Lucia™ ISGISG Reporter1.78 ± 0.48

Table 2: In Vitro Immune Cell Activation by this compound (24h treatment)

Cell TypeActivation MarkerEC50 (µM)
Mouse Monocyte-Derived Dendritic Cells (MoDC)CD861.27
Mouse Bone Marrow-Derived Dendritic Cells (BMDC)CD860.32
Mouse Natural Killer (NK) CellsCD690.271
Mouse CD8+ T CellsCD690.216
Mouse CD4+ T CellsCD690.249
In Vivo Activity

Intravenous administration of this compound in syngeneic mouse tumor models leads to a dose-dependent anti-tumor response. This anti-tumor activity is associated with the induction of pro-inflammatory cytokines and the activation of immune cells within the tumor microenvironment.

Table 3: In Vivo Anti-Tumor Efficacy of this compound

Tumor ModelDosing Regimen (i.v.)Outcome
A20 Lymphoma1 mg/kg/day for 13 daysSignificant T cell-dependent anti-tumor activity
CT26 Colon Carcinoma2 mg/kg/day for 13 daysSignificant T cell-dependent anti-tumor activity

Table 4: In Vivo Cytokine Induction by this compound in Tumor-Bearing Mice

CytokineDose (mg/kg, i.v.)Fold Induction (vs. Vehicle)Time Point
IFN-α1~106 hours
IFN-β1~406 hours
IP-10 (CXCL10)1~1006 hours
MCP-1 (CCL2)1~156 hours

Pharmacokinetics

Preclinical pharmacokinetic studies in mice have shown that this compound exhibits dose-proportional plasma exposure and achieves higher concentrations in tumor tissue compared to plasma.

Table 5: Pharmacokinetic Parameters of this compound in Mice

ParameterValueConditions
Plasma Half-life (t½)~1.4 hoursSingle i.v. dose (up to 14 mg/kg)
Tumor-to-Plasma Ratio>1At 6 hours post-dose
Dose ProportionalityYes0.025 - 2 mg/kg

Preclinical Safety and Toxicology

In preclinical studies, this compound was reported to be well-tolerated in mice at doses that demonstrated anti-tumor efficacy. However, detailed public data from formal IND-enabling toxicology studies are limited. As a systemic STING agonist, potential toxicities could be related to an over-exuberant inflammatory response, leading to cytokine release syndrome. Standard preclinical safety evaluations for a systemically administered immuno-oncology agent would typically include single- and repeat-dose toxicology studies in two species (one rodent, one non-rodent), safety pharmacology assessments (cardiovascular, respiratory, and central nervous system), and genotoxicity studies.

Experimental Protocols

In Vitro STING Activation Assay (HEK293T Reporter Assay)

This protocol describes the methodology to assess the activation of the STING pathway by this compound using a HEK293T cell line stably expressing a secretable luciferase reporter gene under the control of an IRF-inducible promoter.

STING_Activation_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection Seed_Cells Seed HEK293T-ISRE-Lucia™ cells in a 96-well plate Add_Dazostinag Add serial dilutions of This compound Seed_Cells->Add_Dazostinag Incubate Incubate for 24 hours Add_Dazostinag->Incubate Collect_Supernatant Collect supernatant Incubate->Collect_Supernatant Add_Reagent Add QUANTI-Luc™ reagent Collect_Supernatant->Add_Reagent Read_Luminescence Read luminescence Add_Reagent->Read_Luminescence

Caption: Workflow for in vitro STING activation assay.

Methodology:

  • Cell Culture: HEK293T cells stably expressing an ISG-luciferase reporter are cultured in DMEM supplemented with 10% FBS and appropriate selection antibiotics.

  • Plating: Cells are seeded at a density of 5 x 10^4 cells/well in a 96-well plate and allowed to adhere overnight.

  • Treatment: The following day, the media is replaced with fresh media containing serial dilutions of this compound.

  • Incubation: The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Luminescence Measurement: After incubation, an aliquot of the cell culture supernatant is transferred to a white-walled 96-well plate. QUANTI-Luc™ reagent is added to each well, and luminescence is immediately measured using a luminometer.

  • Data Analysis: The EC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

In Vitro Dendritic Cell Activation Assay (Flow Cytometry)

This protocol outlines the procedure for assessing the activation of bone marrow-derived dendritic cells (BMDCs) by this compound through the analysis of the co-stimulatory molecule CD86 by flow cytometry.

DC_Activation_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_staining Staining and Analysis Isolate_BM Isolate bone marrow cells from mice Differentiate_DCs Differentiate into BMDCs with GM-CSF Isolate_BM->Differentiate_DCs Treat_DCs Treat BMDCs with this compound Differentiate_DCs->Treat_DCs Incubate Incubate for 24 hours Treat_DCs->Incubate Stain_Cells Stain with fluorescently labeled anti-CD11c and anti-CD86 antibodies Incubate->Stain_Cells Analyze_Flow Analyze by flow cytometry Stain_Cells->Analyze_Flow

Caption: Workflow for in vitro dendritic cell activation assay.

Methodology:

  • BMDC Generation: Bone marrow cells are harvested from the femurs and tibias of mice and cultured in RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 20 ng/mL of GM-CSF.

  • Cell Culture: Cells are cultured for 7-9 days, with media changes every 2-3 days, to allow for differentiation into immature BMDCs.

  • Treatment: Immature BMDCs are harvested and seeded in a 24-well plate at a density of 1 x 10^6 cells/well. The cells are then treated with various concentrations of this compound for 24 hours.

  • Staining: After incubation, cells are harvested and stained with fluorescently labeled antibodies against CD11c (a DC marker) and CD86 (an activation marker). A viability dye is also included to exclude dead cells.

  • Flow Cytometry: The expression of CD86 on the surface of CD11c+ cells is quantified using a flow cytometer.

  • Data Analysis: The percentage of CD86+ cells or the mean fluorescence intensity of CD86 is determined for each treatment group. The EC50 is calculated from the dose-response curve.

Western Blot Analysis of STING Pathway Activation

This protocol details the detection of phosphorylated TBK1 (pTBK1) and IRF3 (pIRF3) in cell lysates following treatment with this compound as a measure of STING pathway activation.

Methodology:

  • Cell Lysis: Cells are treated with this compound for the desired time, then washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% BSA in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for pTBK1 (Ser172) and pIRF3 (Ser396).

  • Secondary Antibody and Detection: After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Loading Control: The membrane is stripped and re-probed with antibodies against total TBK1, total IRF3, and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Syngeneic Mouse Tumor Model Efficacy Study

This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a syngeneic mouse model.

Methodology:

  • Tumor Cell Implantation: BALB/c mice are subcutaneously inoculated with a suspension of A20 lymphoma cells.

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and vehicle control groups.

  • Drug Administration: this compound is administered intravenously according to the specified dosing schedule.

  • Efficacy Assessment: Tumor growth is monitored throughout the study. Primary efficacy endpoints typically include tumor growth inhibition (TGI) and overall survival.

  • Pharmacodynamic Analysis: At the end of the study, tumors and spleens may be harvested for analysis of immune cell infiltration and activation by flow cytometry or immunohistochemistry.

Conclusion

This compound is a potent, systemically available STING agonist that has demonstrated significant preclinical anti-tumor activity. Its mechanism of action, involving the activation of the STING-TBK1-IRF3 signaling pathway and subsequent induction of a robust innate and adaptive immune response, positions it as a promising candidate for cancer immunotherapy. The data presented in this technical guide provide a comprehensive overview of the preclinical pharmacology of this compound, supporting its continued clinical development.

References

Dazostinag Disodium (TAK-676): A Technical Guide to a Novel STING Agonist in Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dazostinag disodium, also known as TAK-676, is a novel, synthetic Stimulator of Interferon Genes (STING) agonist designed for systemic intravenous administration.[1][2] In the landscape of cancer immunotherapy, targeting the innate immune system presents a promising strategy to overcome resistance to existing treatments, particularly in tumors with an inadequate T-cell response.[1][2] Dazostinag activates the STING pathway, a critical component of the innate immune system, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[3] This activation bridges the innate and adaptive immune responses, promoting the activation of dendritic cells (DCs), natural killer (NK) cells, and T cells, thereby fostering a robust anti-tumor immune response. Preclinical and clinical studies are currently underway to evaluate the safety and efficacy of dazostinag as a monotherapy and in combination with other anti-cancer agents, including checkpoint inhibitors and chemotherapy.

Mechanism of Action: The STING Signaling Pathway

Dazostinag functions as a direct agonist of the STING protein (also known as TMEM173), a transmembrane protein primarily localized in the endoplasmic reticulum. The activation of the STING pathway by dazostinag initiates a signaling cascade that culminates in the production of type I IFNs and other inflammatory cytokines.

The key steps in the dazostinag-mediated activation of the STING pathway are as follows:

  • Binding and Activation: Dazostinag binds to the STING protein, inducing a conformational change that leads to its activation.

  • Translocation and TBK1 Recruitment: Activated STING translocates from the endoplasmic reticulum to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1).

  • IRF3 Phosphorylation: TBK1, in turn, phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).

  • Nuclear Translocation and Gene Transcription: Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it binds to interferon-stimulated response elements (ISREs) in the promoter regions of target genes. This leads to the transcription of genes encoding type I IFNs (such as IFN-α and IFN-β) and other pro-inflammatory cytokines and chemokines.

  • Immune Cell Activation: The secreted type I IFNs can then act in an autocrine or paracrine manner to activate various immune cells, including dendritic cells, NK cells, and T cells, leading to an anti-tumor immune response.

STING_Pathway Dazostinag (TAK-676) Mechanism of Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_extracellular Tumor Microenvironment Dazostinag Dazostinag (TAK-676) STING STING (on ER) Dazostinag->STING Binds and Activates TBK1 TBK1 STING->TBK1 Recruits and Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 Dimerizes ISRE ISRE (DNA) pIRF3->ISRE Translocates and Binds Gene_Expression Type I IFN & Cytokine Gene Transcription ISRE->Gene_Expression Type1_IFN Type I IFNs & Cytokines Gene_Expression->Type1_IFN Secretion Immune_Cells Dendritic Cells, NK Cells, T Cells Type1_IFN->Immune_Cells Activate Antitumor_Response Anti-Tumor Immune Response Immune_Cells->Antitumor_Response Mediate

Dazostinag (TAK-676) activates the STING pathway to induce an anti-tumor immune response.

Preclinical and Clinical Data

In Vitro Activity

Dazostinag has demonstrated potent activation of the STING pathway and downstream immune responses in various in vitro models.

Cell TypeAssayParameterValueReference
Mouse BM-derived Dendritic Cells (BMDC)Immune Cell ActivationEC500.32 µM
Mouse Monocyte-derived Dendritic Cells (MoDC)Immune Cell ActivationEC501.27 µM
Mouse Natural Killer (NK) CellsImmune Cell ActivationEC500.271 µM
Mouse CD8+ T CellsImmune Cell ActivationEC500.216 µM
Mouse CD4+ T CellsImmune Cell ActivationEC500.249 µM
THP1-Dual human AML cellsSTING-TBK1-IRF3 Pathway ActivationDose-dependent activation1.1, 3.3, and 10 µM
CT26.WT cellsSTING-TBK1-IRF3 Pathway ActivationDose-dependent activation1.1, 3.3, and 10 µM
In Vivo Preclinical Data

Studies in syngeneic mouse tumor models have shown that intravenous administration of dazostinag leads to significant anti-tumor activity.

Animal ModelTumor ModelDazostinag DoseDosing ScheduleKey FindingsReference
BALB/c miceA20 syngeneic tumors1 mg/kg/d, 2 mg/kg/di.v.; 13 daysSignificant T cell-dependent in vivo antitumor activity.
BALB/c miceCT26.WT syngeneic tumors1 mg/kg/d, 2 mg/kg/di.v.; 13 daysInduced dose-dependent cytokine responses and increased activation and proliferation of immune cells within the TME.
C57BL/6J miceB16F10_WT melanomaNot specifiedNot specifiedAntitumor activity is dependent on STING expression in host immune cells.
Clinical Trial Data

Dazostinag is being investigated in several clinical trials, both as a monotherapy and in combination with other agents. The iintune-1 study (NCT04420884) is a key Phase 1/2 trial evaluating its safety, pharmacokinetics, and anti-tumor activity.

Clinical TrialPhaseTreatment ArmsKey FindingsReference
iintune-1 (NCT04420884)Phase 1/2Dazostinag Monotherapy (0.1 to 14 mg weekly, IV)Dose-responsive induction of STING gene signature and IFN-γ.
iintune-1 (NCT04420884)Phase 1/2Dazostinag (0.1 to 14 mg weekly, IV) + Pembrolizumab (200 mg Q3W, IV)Enhanced peripheral anti-tumor immune cell activity and CD8 T-cell tumor infiltration. Overall response rate of 34.5% in the HNSCC expansion cohort.
NCT04541108Phase 0Intratumoral microdosing of Dazostinag (max 1.68 µg) +/- chemotherapyInduced Type 1 IFN signaling and shifted macrophage polarization to a proinflammatory phenotype at 24 hours.
NCT04879849Phase 1Dazostinag + Pembrolizumab + RadiotherapyInvestigating safety and preliminary antitumor activity in NSCLC, TNBC, or SCCHN.
Pharmacokinetic Profile

Preclinical and clinical studies have provided initial insights into the pharmacokinetic properties of dazostinag.

PopulationDoseParameterValueReference
Mice0.025-2 mg/kg (single i.v. dose)PharmacokineticsDose-proportional plasma pharmacokinetics, higher exposure in tumor.
Human (Phase 1)Up to 14 mgTerminal Half-life1.4 ± 0.75 hours

Experimental Protocols and Methodologies

This section outlines the key experimental designs and methodologies employed in the research of dazostinag.

In Vitro Immune Cell Activation Assays
  • Objective: To determine the potency of dazostinag in activating various immune cell populations.

  • Methodology:

    • Isolation of primary immune cells (e.g., bone marrow-derived dendritic cells, splenocytes for NK and T cells) from mice.

    • Culture of immune cells in appropriate media.

    • Treatment with a dose range of dazostinag (e.g., 0-1 µM) for a specified duration (e.g., 24 hours).

    • Assessment of cell activation markers (e.g., CD86 on DCs, IFN-γ production by NK and T cells) by flow cytometry or ELISA.

    • Calculation of EC50 values from dose-response curves.

Western Blot for STING Pathway Activation
  • Objective: To confirm that dazostinag activates the STING signaling cascade.

  • Methodology:

    • Culture of relevant cell lines (e.g., THP1-Dual, CT26.WT).

    • Treatment with dazostinag at various concentrations and time points.

    • Lysis of cells and quantification of protein concentration.

    • Separation of proteins by SDS-PAGE and transfer to a membrane.

    • Probing the membrane with primary antibodies against phosphorylated and total STING, TBK1, and IRF3.

    • Detection with secondary antibodies and visualization of protein bands.

Syngeneic Mouse Tumor Models
  • Objective: To evaluate the in vivo anti-tumor efficacy and immunomodulatory effects of dazostinag.

  • Methodology:

    • Implantation of murine tumor cells (e.g., CT26 colon carcinoma, A20 lymphoma) into immunocompetent syngeneic mice (e.g., BALB/c).

    • Once tumors are established, treatment with dazostinag via intravenous injection at specified doses and schedules.

    • Monitoring of tumor growth over time.

    • At the end of the study, tumors and lymphoid tissues can be harvested for analysis of immune cell infiltration and activation by flow cytometry or immunohistochemistry.

Preclinical_Workflow Preclinical Evaluation Workflow for Dazostinag cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Outcome Cell_Culture Immune Cell & Tumor Cell Culture Dosing Dazostinag Dosing Cell_Culture->Dosing Pathway_Analysis STING Pathway Activation Analysis (Western Blot) Dosing->Pathway_Analysis Immune_Activation Immune Cell Activation Assays (Flow Cytometry, ELISA) Dosing->Immune_Activation Mechanism Mechanism of Action Pathway_Analysis->Mechanism Immune_Activation->Mechanism Tumor_Implantation Syngeneic Tumor Model Establishment Treatment Intravenous Dazostinag Treatment Tumor_Implantation->Treatment Tumor_Monitoring Tumor Growth Measurement Treatment->Tumor_Monitoring Tissue_Analysis Immunophenotyping of Tumor & Spleen (Flow Cytometry, IHC) Treatment->Tissue_Analysis Efficacy Anti-Tumor Efficacy Tumor_Monitoring->Efficacy Tissue_Analysis->Efficacy Tissue_Analysis->Mechanism

References

Dazostinag Disodium: A Technical Whitepaper on its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dazostinag disodium (formerly TAK-676) is a novel, systemically administered synthetic agonist of the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system. Activation of STING by this compound initiates a cascade of signaling events, culminating in the production of type I interferons and other pro-inflammatory cytokines. This leads to the robust activation of dendritic cells, natural killer (NK) cells, and T cells, thereby promoting a potent anti-tumor immune response. This document provides an in-depth technical guide to the discovery, synthesis, and preclinical characterization of this compound, intended for researchers and professionals in the field of drug development.

Discovery and Rationale

The discovery of this compound stemmed from the growing understanding of the STING pathway's role in cancer immunotherapy. The STING pathway is a key sensor of cytosolic DNA, which can be a sign of cellular damage or viral infection, both of which are relevant in the context of cancer. Upon activation, STING triggers a potent innate immune response, which in turn bridges to an adaptive anti-tumor response.[1] Early STING agonists were limited by their requirement for intratumoral injection. This compound was developed as a systemically available STING agonist to overcome this limitation, allowing for the treatment of a broader range of metastatic and inaccessible tumors.[2]

Chemical Synthesis

The detailed chemical synthesis and characterization of this compound have been described in the supplementary materials of the publication "TAK-676: A Novel Stimulator of Interferon Genes (STING) Agonist Promoting Durable IFN-dependent Antitumor Immunity in Preclinical Studies" in Cancer Research Communications.[3] The synthesis is a multi-step process, the specifics of which are proprietary and detailed within the aforementioned publication's supplementary data. Researchers are directed to this source for the complete, replicable protocol.

Mechanism of Action

This compound functions as a direct agonist of the STING protein. Its binding to STING induces a conformational change in the protein, leading to its activation and downstream signaling.

STING Signaling Pathway

The activation of STING by this compound initiates a well-defined signaling cascade:

STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus Dazostinag Dazostinag disodium STING STING (on ER) Dazostinag->STING binds & activates TBK1 TBK1 STING->TBK1 recruits NFkB NF-κB STING->NFkB activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 dimerizes IFN_genes Type I IFN Genes pIRF3->IFN_genes translocates & activates transcription Cytokine_genes Pro-inflammatory Cytokine Genes NFkB->Cytokine_genes translocates & activates transcription

Caption: this compound-mediated STING signaling pathway.

Quantitative Data

The preclinical development of this compound generated a significant amount of quantitative data, summarized below for clarity and comparison.

Table 1: In Vitro Activity of this compound
AssayCell Line/SystemReadoutEC50 (µM)Reference
STING-dependent IFN-β InductionTHP1-Dual™ CellsIFN-β ReporterNot explicitly stated, but dose-dependent activation observed from 1.1 µM[4]
Immune Cell ActivationMouse BM-derived Dendritic Cells (BMDC)Activation Marker Expression0.32[4]
Immune Cell ActivationHuman Monocyte-derived Dendritic Cells (MoDC)Activation Marker Expression1.27
Immune Cell ActivationMouse Natural Killer (NK) CellsActivation Marker Expression0.271
Immune Cell ActivationMouse CD8+ T CellsActivation Marker Expression0.216
Immune Cell ActivationMouse CD4+ T CellsActivation Marker Expression0.249
Table 2: In Vivo Pharmacokinetics of this compound in Mice
Dose (mg/kg, i.v.)Cmax (ng/mL)AUC (ng*h/mL)Tumor-to-Plasma RatioReference
0.31,0201,230>1
13,4504,210>1
310,60013,000>1

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and extension of these findings. The following protocols are based on the supplementary methods of Cunniff et al., 2022.

STING Pathway Activation Assay (in THP1-Dual™ Cells)

Objective: To determine the ability of this compound to activate the STING pathway, leading to the induction of an IFN-β reporter gene.

Workflow:

STING_Activation_Workflow start Start plate_cells Plate THP1-Dual™ cells start->plate_cells add_dazostinag Add serial dilutions of This compound plate_cells->add_dazostinag incubate Incubate for 24 hours add_dazostinag->incubate add_reagent Add QUANTI-Luc™ reagent incubate->add_reagent read_luminescence Read luminescence add_reagent->read_luminescence end End read_luminescence->end

Caption: Workflow for STING pathway activation assay.

Methodology:

  • Cell Culture: THP1-Dual™ cells, which are engineered with a secreted luciferase reporter under the control of an IFN-β minimal promoter, are cultured according to the manufacturer's instructions.

  • Plating: Cells are seeded into 96-well plates at a density of 100,000 cells per well.

  • Treatment: this compound is serially diluted in culture medium and added to the cells. A vehicle control is also included.

  • Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for 24 hours.

  • Detection: The supernatant is collected, and QUANTI-Luc™ reagent is added according to the manufacturer's protocol.

  • Measurement: Luminescence, indicative of IFN-β promoter activity, is measured using a luminometer.

In Vivo Antitumor Activity in Syngeneic Mouse Models

Objective: To evaluate the anti-tumor efficacy of this compound in immunocompetent mice bearing syngeneic tumors.

Workflow:

In_Vivo_Workflow start Start implant_tumors Implant tumor cells (e.g., CT26) into mice start->implant_tumors tumor_growth Allow tumors to reach a palpable size implant_tumors->tumor_growth randomize Randomize mice into treatment groups tumor_growth->randomize treat Administer this compound (i.v.) or vehicle randomize->treat monitor Monitor tumor growth and body weight treat->monitor endpoint Endpoint: Tumor volume reaches predetermined size monitor->endpoint end End endpoint->end

Caption: Workflow for in vivo antitumor activity study.

Methodology:

  • Animal Models: BALB/c mice are typically used for the CT26 colon carcinoma model.

  • Tumor Cell Implantation: A suspension of CT26 tumor cells is injected subcutaneously into the flank of the mice.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100 mm³). Mice are then randomized into treatment and control groups.

  • Treatment Administration: this compound is administered intravenously at various dose levels. The control group receives a vehicle control.

  • Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored as a measure of toxicity.

  • Endpoint: The study is terminated when tumors in the control group reach a specified size, and the tumor growth inhibition in the treated groups is calculated.

Conclusion

This compound is a promising, systemically active STING agonist with a well-defined mechanism of action and demonstrated preclinical efficacy. The data presented in this whitepaper, including its in vitro and in vivo activity, provide a strong rationale for its ongoing clinical development. The detailed experimental protocols and signaling pathway diagrams serve as a valuable resource for researchers in the field of immuno-oncology and drug discovery. Further investigation into the full clinical potential of this compound, both as a monotherapy and in combination with other anti-cancer agents, is warranted.

References

Dazostinag Disodium: A Technical Guide to its Impact on Innate Immunity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dazostinag disodium (TAK-676) is a potent, synthetic agonist of the Stimulator of Interferon Genes (STING) protein, a critical component of the innate immune system.[1][2][3] By activating the STING signaling pathway, dazostinag initiates a cascade of downstream events that lead to the production of type I interferons and other pro-inflammatory cytokines. This activity modulates the tumor microenvironment, shifting it from an immune-suppressive to a pro-inflammatory state, and activates key innate immune cells, including dendritic cells, natural killer cells, and macrophages.[4] This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on various innate immune cells, and detailed experimental protocols for assessing its activity.

Mechanism of Action: STING Pathway Activation

Dazostinag functions as a direct agonist of STING (also known as TMEM173), a transmembrane protein that plays a pivotal role in the innate immune response to cytosolic DNA.[2] Upon binding, dazostinag induces a conformational change in the STING protein, leading to its activation. This initiates a downstream signaling cascade involving TANK-binding kinase 1 (TBK1) and Interferon Regulatory Factor 3 (IRF3). Activated TBK1 phosphorylates IRF3, which then dimerizes and translocates to the nucleus to drive the transcription of type I interferons (IFN-α and IFN-β).

The activation of the STING pathway by dazostinag has been shown to be dose-dependent in both murine and human cell lines. This leads to the production of pro-inflammatory cytokines and enhances the cross-presentation of tumor-associated antigens by dendritic cells, ultimately bridging the innate and adaptive immune responses.

STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dazostinag Dazostinag STING STING Dazostinag->STING Binds & Activates TBK1 TBK1 STING->TBK1 Recruits pTBK1 p-TBK1 TBK1->pTBK1 Phosphorylates IRF3 IRF3 pTBK1->IRF3 Phosphorylates pIRF3 Dimer p-IRF3 Dimer IRF3->pIRF3 Dimer Dimerizes IFN Genes IFN Genes pIRF3 Dimer->IFN Genes Translocates & Activates Transcription pIRF3 Dimer->IFN Genes Type I IFNs Type I IFNs IFN Genes->Type I IFNs Transcription & Translation

Dazostinag-mediated activation of the STING signaling pathway.

Effects on Innate Immune Cells

Dazostinag has been demonstrated to activate a variety of innate immune cells, contributing to a robust anti-tumor immune response.

Macrophage Polarization

In the tumor microenvironment, dazostinag promotes a shift in macrophage polarization from an immune-suppressive M2-like phenotype to a pro-inflammatory M1-like phenotype. This is characterized by an increase in the expression of CD86, a marker for M1 macrophages, and a decrease in the M2 marker CD163. This repolarization enhances the anti-tumor functions of macrophages.

Dendritic Cell and Natural Killer Cell Activation

Dazostinag promotes the activation of dendritic cells (DCs) and natural killer (NK) cells. Activated DCs are crucial for antigen presentation and the subsequent activation of the adaptive immune system, particularly CD8+ T cells. Activated NK cells contribute directly to tumor cell lysis.

Immune_Cell_Activation Dazostinag Dazostinag Macrophage (M2) Macrophage (Immune-suppressive) Dazostinag->Macrophage (M2) Shifts Polarization Dendritic Cell Dendritic Cell Dazostinag->Dendritic Cell Activates NK Cell NK Cell Dazostinag->NK Cell Activates Macrophage (M1) Macrophage (Pro-inflammatory) Macrophage (M2)->Macrophage (M1) Tumor Cell Tumor Cell Macrophage (M1)->Tumor Cell Phagocytosis Activated DC Activated DC Dendritic Cell->Activated DC CD8+ T Cell CD8+ T Cell Activated DC->CD8+ T Cell Presents Antigen Activated NK Cell Activated NK Cell NK Cell->Activated NK Cell Activated NK Cell->Tumor Cell Induces Lysis

Effects of Dazostinag on key innate immune cells.

Quantitative Data

The following tables summarize the quantitative data available for the activity of this compound.

Table 1: In Vitro Immune Cell Activation by this compound

Cell TypeParameterEC50 (µM)Time Point
Mouse BM-derived Dendritic Cells (BMDC)Activation0.3224 h
Human Monocyte-derived Dendritic Cells (MoDC)Activation1.2724 h
Natural Killer (NK) CellsActivation0.27124 h
CD8+ T CellsActivation0.21624 h
CD4+ T CellsActivation0.24924 h

Table 2: Dose-Dependent Activation of STING Pathway

Cell LineConcentration (µM)EffectTime Point
THP1-Dual human AML cells1.1, 3.3, 10Dose-dependent activation of STING-TBK1-IRF3 pathway2 h
CT26.WT cells1.1, 3.3, 10Dose-dependent activation of STING-TBK1-IRF3 pathway2 h

Experimental Protocols

In Vitro STING Pathway Activation Assay
  • Cell Lines: THP1-Dual™ ISG cells (InvivoGen) or CT26 murine colon carcinoma cells.

  • Methodology:

    • Seed cells in a 96-well plate at an appropriate density.

    • The following day, treat cells with increasing concentrations of this compound (e.g., 0.1 to 10 µM) for 2 hours.

    • Lyse the cells and perform Western blotting to detect the phosphorylation of TBK1 and IRF3. Use antibodies specific for total and phosphorylated forms of these proteins.

    • Alternatively, for THP1-Dual™ cells, measure the activity of secreted Lucia luciferase as a reporter for IRF3/7 activity according to the manufacturer's protocol.

In Vitro Immune Cell Activation Assay
  • Cells: Mouse bone marrow-derived dendritic cells (BMDCs), human peripheral blood mononuclear cell (PBMC)-derived monocyte-derived dendritic cells (MoDCs), NK cells, CD8+ T cells, and CD4+ T cells.

  • Methodology:

    • Isolate and culture the desired immune cell population.

    • Treat the cells with a range of this compound concentrations (e.g., 0-1 µM) for 24 hours.

    • Assess cell activation by flow cytometry using antibodies against activation markers such as CD86, CD69, or others appropriate for the cell type.

    • Calculate the EC50 value from the dose-response curve.

In Situ Analysis of the Tumor Microenvironment
  • Model: Patients with head and neck squamous cell carcinoma (HNSCC).

  • Methodology:

    • Administer intratumoral microdoses of dazostinag (e.g., maximum dose of 1.68 μg in a 0.05 mg/mL solution) 24, 48, 72, or 96 hours prior to surgical resection.

    • After resection, prepare tumor samples for analysis.

    • Perform immunohistochemistry (IHC) using antibodies against markers of interest, such as CD68, CD86, and CD163 for macrophage polarization.

    • Perform in situ hybridization (ISH) to detect the expression of genes such as IFN-β1, ISG15, CXCL9, and CXCL10.

    • Utilize spatial profiling technologies like GeoMx Digital Spatial Profiler and CosMx Spatial Molecular Imager for a more detailed analysis of cellular responses within the native tumor microenvironment.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_insitu In Situ Analysis (Clinical) Cell_Culture Culture Immune Cells (e.g., THP-1, BMDCs) Treatment Treat with Dazostinag (Dose-response) Cell_Culture->Treatment Pathway_Analysis Pathway Activation Analysis (Western Blot, Reporter Assay) Treatment->Pathway_Analysis Activation_Analysis Cell Activation Analysis (Flow Cytometry) Treatment->Activation_Analysis Microdosing Intratumoral Microdosing in Patients Resection Surgical Resection of Tumor Microdosing->Resection Sample_Prep Tumor Sample Preparation Resection->Sample_Prep IHC_ISH IHC and ISH Analysis Sample_Prep->IHC_ISH Spatial_Profiling Spatial Molecular Imaging Sample_Prep->Spatial_Profiling

General experimental workflow for evaluating Dazostinag's effects.

Conclusion

This compound is a promising immunomodulatory agent that activates the innate immune system through the STING pathway. Its ability to induce type I interferons, activate key innate immune cells, and remodel the tumor microenvironment underscores its potential as a therapeutic agent in oncology. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound.

References

An In-depth Technical Guide to the Core Pharmacology of Dazostinag Disodium (TAK-676)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the publicly available data on Dazostinag disodium. A classical Structural Activity Relationship (SAR) study involving a series of chemical analogs and their corresponding biological activities has not been identified in the public domain. Therefore, this guide focuses on the core structural features, mechanism of action, and pharmacological profile of this compound itself.

Introduction

This compound (also known as TAK-676) is a novel, synthetic, cyclic dinucleotide agonist of the Stimulator of Interferon Genes (STING) protein.[1][2][3] It is under investigation for its potential immuno-activating and antineoplastic activities, particularly in the context of advanced or metastatic solid tumors.[4][5] Dazostinag is designed for systemic delivery and functions by activating the STING signaling pathway, which plays a crucial role in the innate immune system's ability to detect and respond to cytosolic DNA, thereby bridging innate and adaptive immunity to mount an anti-tumor response.

Structurally, Dazostinag is a complex molecule with the chemical formula C₂₁H₂₀F₂N₈Na₂O₁₀P₂S₂ and a molecular weight of 754.48 g/mol . Its design as a cyclic dinucleotide is key to its function as a STING agonist. Dazostinag has also been explored as a payload for antibody-drug conjugates (ADCs), combining the targeted delivery of monoclonal antibodies with the potent immune-stimulating activity of a STING agonist.

Mechanism of Action: STING Pathway Activation

Dazostinag exerts its therapeutic effects by directly binding to and activating the STING protein, which is predominantly located on the endoplasmic reticulum. This binding event initiates a signaling cascade that results in the production of pro-inflammatory cytokines, most notably type I interferons (IFNs).

The key steps in the Dazostinag-mediated activation of the STING pathway are as follows:

  • Binding and Conformational Change: Dazostinag binds to the ligand-binding domain of the STING dimer, inducing a conformational change.

  • Translocation and TBK1 Recruitment: The activated STING complex translocates from the endoplasmic reticulum to the Golgi apparatus, where it recruits and activates Tank-binding kinase 1 (TBK1).

  • IRF3 Phosphorylation: Activated TBK1 phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).

  • IRF3 Dimerization and Nuclear Translocation: Phosphorylated IRF3 forms dimers and translocates into the nucleus.

  • Gene Transcription: In the nucleus, IRF3 dimers bind to interferon-stimulated response elements (ISREs) in the promoter regions of target genes, driving the transcription of type I interferons (IFN-α and IFN-β) and other inflammatory cytokines.

  • Immune Cell Activation: The secreted type I interferons then act in an autocrine and paracrine manner to activate various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and T cells, leading to a robust anti-tumor immune response. This includes enhanced antigen presentation by DCs, leading to the priming and activation of tumor-specific CD8+ T cells.

STING_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_extracellular Extracellular Space Dazostinag Dazostinag (TAK-676) STING STING (on ER) TBK1 TBK1 pTBK1 p-TBK1 IRF3 IRF3 pIRF3 p-IRF3 pIRF3_dimer p-IRF3 Dimer pIRF3_dimer_nuc p-IRF3 Dimer pIRF3_dimer->pIRF3_dimer_nuc Translocates ISRE ISRE (DNA) Gene_Transcription Type I IFN & Cytokine Gene Transcription Gene_Transcription->Secretion IFN Type I IFNs & Cytokines Immune_Response Anti-Tumor Immune Response IFN->Immune_Response Drives

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound from preclinical studies.

Table 1: In Vitro Activity of Dazostinag
Cell Type / AssayParameterValueReference
Mouse Bone Marrow-Derived Dendritic Cells (BMDC)Activation EC₅₀0.32 µM
Mouse Monocyte-Derived Dendritic Cells (MoDC)Activation EC₅₀1.27 µM
Mouse Natural Killer (NK) CellsActivation EC₅₀0.271 µM
Mouse CD8⁺ T CellsActivation EC₅₀0.216 µM
Mouse CD4⁺ T CellsActivation EC₅₀0.249 µM
THP1 cells (human STING R232 variant)Guanylyl cyclase C (GCC) Activation EC₅₀0.068 nM
Table 2: In Vivo Pharmacokinetics and Stability of Dazostinag
Species/MatrixParameterDose/ConcentrationValueReference
Balb/C Mice (bearing CT26-GCC tumors)Terminal Half-life (t₁/₂)0.1 mg/kg (single dose)33 hours
Balb/C Mice (bearing CT26-GCC tumors)AUC (last)0.1 mg/kg (single dose)51432 h·nM
Human, Primate, and Mouse PlasmaStability10 µg/mLStable for 96 hours
Rat Liver TritosomesHalf-life (t₁/₂)121 µM2.4 hours

Experimental Protocols

Detailed experimental protocols for Dazostinag are proprietary. However, based on published studies, the following outlines general methodologies for evaluating STING agonists.

In Vitro STING Activation Assay

This protocol describes a general method for measuring STING pathway activation using a reporter cell line.

  • Cell Line: THP1-Dual™ cells, which are human monocytic cells engineered with a reporter gene (e.g., luciferase) under the control of an IRF-inducible promoter, are commonly used.

  • Cell Seeding: Cells are seeded at an appropriate density (e.g., 100,000 cells/well) in a 96-well plate and incubated.

  • Compound Preparation: this compound is serially diluted in a suitable cell culture medium.

  • Cell Treatment: The diluted compound is added to the cells and incubated for a period sufficient to induce gene expression (e.g., 18-24 hours).

  • Signal Readout: A luciferase assay reagent is added to each well, and the resulting luminescence, which is proportional to STING activation, is measured using a luminometer.

In Vivo Anti-Tumor Efficacy Study

This protocol outlines a general framework for assessing the anti-tumor activity of a STING agonist in a syngeneic mouse model.

  • Animal Model: Standard laboratory mouse strains such as BALB/c or C57BL/6 are used.

  • Tumor Implantation: A suspension of a syngeneic tumor cell line (e.g., CT26 colon carcinoma or A20 lymphoma) is subcutaneously injected into the flank of the mice.

  • Tumor Growth Monitoring: Tumors are allowed to establish and grow to a predetermined average volume (e.g., 50-100 mm³). Tumor volume is measured regularly with calipers.

  • Randomization and Treatment: Mice are randomized into treatment and vehicle control groups. Dazostinag, formulated in a suitable vehicle, is administered via a clinically relevant route, such as intravenous (i.v.) injection. Dosing can be a single administration or a multi-dose regimen (e.g., 1 mg/kg/day for 13 days).

Experimental_Workflow A5 A5 B3 B3 A5->B3 Inform Dose Selection

Conclusion

This compound is a potent, systemically available STING agonist that activates both innate and adaptive immunity. Its mechanism of action, centered on the robust induction of type I interferons, leads to a profound remodeling of the tumor microenvironment and the generation of a durable anti-tumor T-cell response. The quantitative data from preclinical studies demonstrate its activity at nanomolar to micromolar concentrations in vitro and a favorable pharmacokinetic profile in vivo. While a detailed structural activity relationship for a series of analogs is not publicly available, the core structure of Dazostinag as a synthetic cyclic dinucleotide is fundamental to its potent agonist activity. Ongoing clinical trials will further elucidate its therapeutic potential in treating various solid tumors.

References

Dazostinag Disodium as an Antibody-Drug Conjugate Payload: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibody-drug conjugates (ADCs) have emerged as a powerful therapeutic modality in oncology, traditionally leveraging highly potent cytotoxic agents. A new frontier in ADC development involves the use of immunomodulatory payloads to activate the patient's own immune system against tumors. Dazostinag disodium (also known as TAK-676), a potent Stimulator of Interferon Genes (STING) agonist, represents a promising payload in this class. By targeting dazostinag to the tumor microenvironment (TME) via a monoclonal antibody, it is possible to induce a robust, localized anti-tumor immune response, potentially overcoming the limitations of systemic STING agonist administration. This technical guide provides an in-depth overview of dazostinag as an ADC payload, detailing its mechanism of action, preclinical and clinical data, and key experimental methodologies for its evaluation.

Introduction to this compound

This compound is a synthetic cyclic dinucleotide STING agonist.[1] The STING pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal associated with viral infections and cellular damage.[2] Activation of STING in immune cells, particularly dendritic cells (DCs), leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[3][4] This, in turn, promotes the activation and recruitment of natural killer (NK) cells and cytotoxic T-lymphocytes (CTLs) into the TME, leading to a potent, T-cell dependent anti-tumor response.[4]

As a standalone agent, dazostinag has shown the ability to induce complete tumor regressions and durable T-cell memory in preclinical models. However, systemic administration of STING agonists can be associated with systemic cytokine release and potential toxicities. Conjugating dazostinag to a tumor-targeting antibody offers a strategy to increase its therapeutic index by concentrating its immunostimulatory activity within the tumor.

Mechanism of Action of a Dazostinag-ADC

A dazostinag-based ADC combines the tumor-targeting specificity of a monoclonal antibody with the immune-activating power of the STING agonist payload. The general mechanism is as follows:

  • Targeting and Binding: The ADC is administered intravenously and circulates throughout the body. The monoclonal antibody component of the ADC selectively binds to a tumor-associated antigen (TAA) that is overexpressed on the surface of cancer cells.

  • Internalization: Upon binding, the ADC-TAA complex is internalized by the cancer cell, typically via receptor-mediated endocytosis.

  • Payload Release: The ADC is trafficked to intracellular compartments, such as lysosomes. Inside the lysosome, the linker connecting the antibody to dazostinag is cleaved by lysosomal enzymes (e.g., Cathepsin B for a Val-Ala linker).

  • STING Pathway Activation: The released dazostinag enters the cytoplasm of the tumor cell or can be released into the TME upon tumor cell death. Dazostinag then binds to and activates the STING protein located on the endoplasmic reticulum of tumor-infiltrating immune cells (e.g., dendritic cells).

  • Immune Response Cascade: STING activation triggers a signaling cascade involving TBK1 and IRF3, leading to the transcription and secretion of type I interferons and other cytokines. This initiates a pro-inflammatory cascade, activating dendritic cells, enhancing antigen presentation, and promoting the recruitment and activation of tumor-killing CD8+ T cells and NK cells.

Dazostinag_ADC_Mechanism cluster_tumor_cell Inside Tumor Cell cluster_dc Inside Dendritic Cell ADC Dazostinag-ADC TumorCell Tumor Cell (TAA-expressing) ADC->TumorCell 1. Binding & Internalization Endosome Endosome Lysosome Lysosome Endosome->Lysosome 2. Trafficking Dazostinag Dazostinag Lysosome->Dazostinag 3. Payload Release DC Dendritic Cell Dazostinag->DC 4. Uptake by APC STING STING Activation TBK1_IRF3 TBK1/IRF3 Phosphorylation STING->TBK1_IRF3 5. Signaling Type1_IFN Type I IFN Production TBK1_IRF3->Type1_IFN 6. Cytokine Secretion T_Cell_Activation T Cell Priming & Activation Type1_IFN->T_Cell_Activation 7. Immune Activation T_Cell CD8+ T Cell Tumor_Lysis Tumor Cell Lysis T_Cell->Tumor_Lysis 8. Tumor Killing T_Cell_Activation->T_Cell

Caption: Mechanism of action for a dazostinag-based ADC.

Quantitative Data Summary

The following tables summarize key quantitative data for dazostinag and related ADCs from preclinical and clinical studies.

Table 1: In Vitro Activity of Dazostinag

Parameter Cell Line / System Value Reference(s)
NK Cell Activation (EC50) Not Specified 0.271 µM
CD4+ T Cell Activation (EC50) Not Specified 0.249 µM
CD8+ T Cell Activation (EC50) Not Specified 0.216 µM

| STING Pathway Activation | THP1-Dual, CT26 cells | Dose-dependent at 1.1, 3.3, 10 µM | |

Table 2: Preclinical Pharmacokinetics of Dazostinag

Species Dose & Route Parameter Value Reference(s)
Mouse (BALB/c) 0.025 - 2 mg/kg; i.v. PK Dose-proportional

| Mouse (BALB/c) | Not Specified | Tumor Exposure | Higher than plasma | |

Table 3: In Vivo Antitumor Activity of Dazostinag

Tumor Model Species Dose & Route Outcome Reference(s)
A20 Syngeneic BALB/c Mice 1 mg/kg or 2 mg/kg; i.v. Significant antitumor activity
CT26.WT Syngeneic BALB/c Mice 1 mg/kg or 2 mg/kg; i.v. Significant antitumor activity

| CT26, A20, B16F10 | Mice | 0.3, 1.0, 2.0 mg/kg; i.v. | Tumor growth inhibition | |

Table 4: Clinical Trial Data for Dazostinag (TAK-676)

Study ID Phase Indication Treatment Key Finding Reference(s)
NCT04420884 I/II Advanced/Metastatic Solid Tumors Dazostinag (0.1 - 14 mg) +/- Pembrolizumab Manageable safety profile

| Phase 0 (CIVO) | 0 | HNSCC | Dazostinag (0.05 mg/mL intratumoral) | Induced Type 1 IFN signaling and T-cell enrichment | |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the evaluation of dazostinag as an ADC payload. These are synthesized from publicly available information and should be adapted and optimized for specific laboratory conditions.

ADC Synthesis and Characterization (Example: Cysteine Conjugation)

This protocol describes a general method for conjugating a maleimide-functionalized dazostinag-linker to a monoclonal antibody via reduced interchain cysteines.

ADC_Synthesis_Workflow Antibody Monoclonal Antibody (IgG1) Reduction 1. Antibody Reduction (e.g., TCEP) Antibody->Reduction Reduced_Ab Reduced Antibody (-SH groups exposed) Reduction->Reduced_Ab Conjugation 2. Conjugation (Thiol-Maleimide Reaction) Reduced_Ab->Conjugation Linker_Payload Dazostinag-Linker-Maleimide Linker_Payload->Conjugation Crude_ADC Crude ADC Mixture Conjugation->Crude_ADC Purification 3. Purification (e.g., Size Exclusion Chromatography) Crude_ADC->Purification Purified_ADC Purified Dazostinag-ADC Purification->Purified_ADC Characterization 4. Characterization - DAR (HIC/LC-MS) - Aggregation (SEC) - Purity (SDS-PAGE) Purified_ADC->Characterization Final_Product Final Characterized Dazostinag-ADC Characterization->Final_Product

References

early-phase clinical trial data for Dazostinag disodium

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Early-Phase Clinical Trial Data for Dazostinag Disodium (TAK-676)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (TAK-676) is a novel, synthetic, systemically administered small molecule agonist of the Stimulator of Interferon Genes (STING) pathway. Early-phase clinical and preclinical data indicate that dazostinag potently activates innate and adaptive immune responses, demonstrating anti-tumor activity in various cancer models. This technical guide provides a comprehensive overview of the available early-phase data, focusing on the mechanism of action, pharmacokinetics, pharmacodynamics, safety, and preliminary efficacy of dazostinag.

Mechanism of Action: STING Pathway Activation

Dazostinag functions by directly binding to and activating the STING protein, a critical component of the innate immune system that detects cytosolic DNA. This binding triggers a conformational change in STING, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates Interferon Regulatory Factor 3 (IRF3), which then dimerizes, translocates to the nucleus, and induces the transcription of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.[1][2] This cascade initiates a robust anti-tumor immune response characterized by the activation and recruitment of dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes into the tumor microenvironment.[3]

Below is a diagram illustrating the STING signaling pathway activated by dazostinag.

STING_Pathway Dazostinag Dazostinag (TAK-676) STING STING (on ER membrane) Dazostinag->STING Binds & Activates TBK1 TBK1 STING->TBK1 Recruits pTBK1 p-TBK1 TBK1->pTBK1 Autophosphorylation IRF3 IRF3 pTBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerization pIRF3_dimer_nuc p-IRF3 Dimer pIRF3_dimer->pIRF3_dimer_nuc Translocation Genes IFN-β and Pro-inflammatory Genes pIRF3_dimer_nuc->Genes Induces Transcription Cytokines Type I Interferons & Pro-inflammatory Cytokines Genes->Cytokines Leads to production DC_act Dendritic Cell Activation Cytokines->DC_act Promotes NK_act NK Cell Activation Cytokines->NK_act Promotes Tcell_act T Cell Activation Cytokines->Tcell_act Promotes

Caption: Dazostinag-mediated STING signaling cascade.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and early-phase clinical studies of dazostinag.

Table 1: Preclinical In Vitro Immune Cell Activation

Data from in vitro assays using mouse bone marrow-derived dendritic cells (BMDCs), monocyte-derived dendritic cells (MoDCs), NK cells, and T cells.

Cell TypeParameterValue (µM)
MoDCActivation EC₅₀1.27[1]
BMDCActivation EC₅₀0.32[1]
NK CellsActivation EC₅₀0.271
CD8⁺ T CellsActivation EC₅₀0.216
CD4⁺ T CellsActivation EC₅₀0.249
Table 2: Phase 1 Human Pharmacokinetics (iintune-1, NCT04420884)

Pharmacokinetic parameters from the dose-escalation phase in patients with advanced or metastatic solid tumors.

ParameterValueDose Range
Terminal Half-life (t½)1.4 ± 0.75 hoursUp to 14 mg
AccumulationNone observed between cyclesUp to 14 mg
Table 3: Phase 1 Human Pharmacodynamics (iintune-1, NCT04420884)

Pharmacodynamic responses observed in peripheral blood from the dose-escalation phase.

BiomarkerDoseMedian Fold Increase (vs. baseline)Time of Max Expression
IFN-γ Expression5 mg27X10 hours post-dose
IFN-γ Expression14 mg49X6 hours post-dose
Table 4: Phase 1b Safety Summary (iintune-1, NCT04420884)

Safety data from the dose expansion cohort of 30 patients with recurrent/metastatic squamous cell carcinoma of the head and neck (RM-SCCHN) treated with dazostinag (5 mg) plus pembrolizumab.

Adverse Event CategoryIncidenceDetails
Any Treatment-Emergent AE (TEAE)100%Grade ≥3 in 37% of patients.
Dazostinag-related TEAEs80%Grade ≥3 in 13% of patients.
Most Common TEAEs (any grade)Fatigue (40%), Nausea (27%), Cough (23%), Headache (20%)-
Most Common Dazostinag-related TEAEFatigue (30%)-
Cytokine Release Syndrome (CRS)13%All dazostinag-related and Grade 1-2.
Treatment Discontinuation (due to TEAE)1 patient-
Treatment-related Deaths0-

Experimental Protocols

Preclinical In Vivo Efficacy Studies
  • Animal Models: BALB/c mice bearing A20 syngeneic B-cell lymphoma or CT26 syngeneic colon carcinoma tumors.

  • Dosing: Dazostinag was administered intravenously (IV) at doses ranging from 0.025 to 2 mg/kg.

  • Methodology: Tumor growth was monitored over time. In some studies, T-cell depletion was performed using antibodies to confirm the T-cell-dependent mechanism of action. The studies demonstrated significant, dose-dependent anti-tumor activity, including complete regressions and the induction of durable memory T-cell immunity.

Phase 0 Intratumoral Microdosing Study (NCT06062602)
  • Patient Population: Patients with Head and Neck Squamous Cell Carcinoma (HNSCC) scheduled for surgical resection.

  • Methodology: The CIVO® platform was used to deliver microdoses of dazostinag, alone or in combination with chemotherapy (Carboplatin, 5-FU, or Paclitaxel), directly into tumors 24 to 96 hours before resection. Resected tissue was analyzed using immunohistochemistry and in situ hybridization.

  • Endpoints: The primary goal was to study the localized pharmacodynamic effects on the tumor microenvironment (TME). The study confirmed that dazostinag induced Type 1 IFN signaling, shifted macrophages to a proinflammatory phenotype, and enriched cytotoxic T cells in the TME.

Phase 1/2 Dose Escalation and Expansion Study (iintune-1, NCT04420884)
  • Patient Population: Patients with advanced or metastatic solid tumors.

  • Study Design: This is an open-label, dose-escalation and expansion study.

    • Part 1 (Dose Escalation): Patients received escalating doses of dazostinag (0.1 to 14 mg IV weekly) as a single agent or in combination with pembrolizumab (200 mg IV every 3 weeks). The primary objective was to determine safety and tolerability.

    • Part 2 (Dose Expansion): Based on the data from Part 1, doses of 5 mg and 14 mg were selected for expansion cohorts in specific indications, such as HNSCC.

  • Methodology for Biomarker Analysis: Peripheral blood samples were collected at multiple time points (pre-dose, 6, 10, and 24 hours post-dose) during the first two cycles for pharmacokinetic analysis, cytokine/chemokine measurement, PBMC RNA-sequencing, and flow cytometry. Paired tumor biopsies (baseline and on-treatment) were collected in a subset of patients to assess T-cell infiltration and TME modulation.

The workflow for the iintune-1 clinical trial is depicted below.

iintune1_Workflow cluster_enrollment Patient Enrollment cluster_part1 Part 1: Dose Escalation cluster_assessment1 Primary Assessment cluster_part2 Part 2: Dose Expansion/Optimization cluster_assessment2 Secondary Assessment Patient Patients with Advanced/ Metastatic Solid Tumors DoseEsc Dose Escalation Cohorts (0.1 mg to 14 mg Dazostinag) Patient->DoseEsc ArmA Arm A: Dazostinag Monotherapy (IV, weekly) DoseEsc->ArmA ArmB Arm B: Dazostinag + Pembrolizumab (IV, weekly + q3w) DoseEsc->ArmB Safety Safety & Tolerability (Primary Endpoint) ArmA->Safety Data Collection PKPD Pharmacokinetics & Pharmacodynamics ArmA->PKPD Biomarker Sampling ArmB->Safety Data Collection ArmB->PKPD Biomarker Sampling RP2D Select Doses for Expansion (5 mg and 14 mg) Safety->RP2D Data Analysis to Inform PKPD->RP2D Data Analysis to Inform Expansion Expansion Cohorts in Specific Indications (e.g., HNSCC) Dazostinag + Pembrolizumab RP2D->Expansion Efficacy Anti-Tumor Activity (ORR, DOR) (Secondary Endpoint) Expansion->Efficacy

Caption: High-level experimental workflow of the iintune-1 (NCT04420884) study.

Conclusion and Future Directions

The early-phase data for this compound are promising, establishing a clear mechanism of action through STING activation and demonstrating a manageable safety profile with signs of clinical activity, both as a single agent and in combination with checkpoint inhibitors. The pharmacodynamic data confirm on-target activity in humans, with dose-dependent induction of IFN-γ and favorable modulation of the tumor microenvironment.

Ongoing and future studies will further define the therapeutic potential of dazostinag. Key areas of investigation include the dose optimization in expansion cohorts and evaluation in other tumor types. The combination of dazostinag with pembrolizumab has shown encouraging preliminary efficacy, providing a strong rationale for continued development in immune-sensitive and potentially immune-resistant cancers. The data gathered to date support dazostinag as a potent, systemically available STING agonist with the potential to become a significant component of the immuno-oncology landscape.

References

Methodological & Application

Dazostinag Disodium: In Vivo Dosing Protocols for Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction: Dazostinag disodium (TAK-676) is a potent and selective agonist of the Stimulator of Interferon Genes (STING) protein, a key mediator of innate immunity.[1][2][3] Activation of the STING pathway by dazostinag initiates a cascade of signaling events, leading to the production of type I interferons and other pro-inflammatory cytokines. This robust immune response has shown significant anti-tumor activity in various preclinical models, making dazostinag a promising candidate for cancer immunotherapy.[1][4] These application notes provide detailed protocols for in vivo dosing of this compound in mouse models, based on available preclinical data.

Quantitative Data Summary

The following tables summarize the reported in vivo dosing parameters for this compound in different mouse models.

Table 1: Intravenous (i.v.) Administration

Mouse ModelTumor TypeDose RangeDosing ScheduleKey Outcomes
BALB/cA20 syngeneic tumor1 or 2 mg/kg/dayEvery 3 days (on days 3, 6, 9, 12) for 13 daysSignificant T cell-dependent antitumor activity, dose-dependent cytokine responses, increased immune cell activation and proliferation in the tumor microenvironment (TME).
BALB/cCT26.WT syngeneic tumor1 or 2 mg/kg/dayEvery 3 days (on days 3, 6, 9, 12) for 13 daysSignificant T cell-dependent antitumor activity, dose-dependent cytokine responses, increased immune cell activation and proliferation in the TME.
Not specifiedNot specified0.025 - 2 mg/kgSingle doseWell-tolerated, dose-proportional pharmacokinetics in plasma, and higher exposure in the tumor.

Table 2: Intraperitoneal (i.p.) Administration

Mouse ModelTumor TypeDose RangeDosing ScheduleKey Outcomes
BALB/c (6-8 weeks old, female)CT26 colon carcinoma50 µg/kg, 100 µg/kgSingle dose, monitored for 15 daysSignificantly suppressed tumor volume.

Signaling Pathway and Experimental Workflow

This compound Signaling Pathway

This compound, as a STING agonist, activates a critical innate immune signaling pathway. Upon administration, it binds to and activates the STING protein located on the endoplasmic reticulum. This activation triggers a conformational change in STING, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates the interferon regulatory factor 3 (IRF3), which dimerizes and translocates to the nucleus. In the nucleus, phosphorylated IRF3 acts as a transcription factor, inducing the expression of type I interferons (IFN-α/β) and other inflammatory cytokines. These secreted interferons can then act in an autocrine or paracrine manner to further amplify the anti-tumor immune response.

Dazostinag_Signaling_Pathway cluster_cell Target Cell (e.g., Dendritic Cell, Macrophage) cluster_nucleus Nucleus Dazostinag Dazostinag disodium STING STING Dazostinag->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates pTBK1 p-TBK1 TBK1->pTBK1 Phosphorylation IRF3 IRF3 pTBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerization pIRF3_dimer_nuc p-IRF3 Dimer pIRF3_dimer->pIRF3_dimer_nuc Translocation IFN_genes Type I IFN Genes pIRF3_dimer_nuc->IFN_genes Induces Transcription Type_I_IFN Type I Interferons (IFN-α/β) IFN_genes->Type_I_IFN Expression & Secretion Immune_Response Enhanced Anti-Tumor Immunity Type_I_IFN->Immune_Response Drives Anti-Tumor Immune Response

This compound STING Signaling Pathway

General Experimental Workflow for In Vivo Efficacy Studies

The following diagram outlines a typical workflow for evaluating the in vivo efficacy of this compound in a syngeneic mouse tumor model.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Tumor_Implantation Tumor Cell Implantation (e.g., CT26, A20) Tumor_Growth Allow Tumors to Establish (e.g., ~50-100 mm³) Tumor_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Dosing Administer this compound (i.v. or i.p.) Randomization->Dosing Monitoring Monitor Tumor Growth (e.g., caliper measurements) Dosing->Monitoring Health_Monitoring Monitor Animal Health (body weight, clinical signs) Dosing->Health_Monitoring PK_Analysis Pharmacokinetic Analysis (optional) Dosing->PK_Analysis At specified time points Tumor_Harvest Harvest Tumors and Tissues Monitoring->Tumor_Harvest At study endpoint Immune_Profiling Immune Cell Profiling (e.g., Flow Cytometry) Tumor_Harvest->Immune_Profiling Cytokine_Analysis Cytokine/Chemokine Analysis (e.g., ELISA, Luminex) Tumor_Harvest->Cytokine_Analysis

In Vivo Efficacy Study Workflow

Experimental Protocols

Protocol 1: Intravenous Administration for Syngeneic Tumor Models

This protocol is based on studies using BALB/c mice with A20 or CT26.WT syngeneic tumors.

1. Materials:

  • This compound
  • Sterile, pyrogen-free vehicle (e.g., 5% Dextrose in Water (D5W) or saline)
  • BALB/c mice (female, 6-8 weeks old)
  • A20 or CT26.WT tumor cells
  • Calipers for tumor measurement
  • Appropriate animal handling and injection equipment

2. Procedure:

  • Tumor Implantation: Subcutaneously inject 1 x 10^6 A20 or CT26.WT cells in 100 µL of sterile PBS into the flank of each mouse.
  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., approximately 50-100 mm³).
  • Randomization: Randomize mice into treatment and control groups (n=8-10 mice per group).
  • Dazostinag Preparation: Reconstitute this compound in the chosen vehicle to the desired concentration (e.g., for a 1 mg/kg dose in a 20g mouse, prepare a solution that allows for a 100-200 µL injection volume).
  • Administration: Administer this compound intravenously (e.g., via the tail vein) at a dose of 1 or 2 mg/kg.
  • Dosing Schedule: Repeat the administration every 3 days for a total of four doses (e.g., on days 3, 6, 9, and 12 post-randomization).
  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
  • Endpoint: Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm³) or at the end of the study period. Tumors and spleens can be harvested for further analysis (e.g., flow cytometry, immunohistochemistry).

Protocol 2: Intraperitoneal Administration for Colon Carcinoma Model

This protocol is based on a study using a CT26 colon carcinoma model in BALB/c mice.

1. Materials:

  • This compound
  • Sterile, pyrogen-free vehicle
  • BALB/c mice (female, 6-8 weeks old)
  • CT26 tumor cells
  • Calipers for tumor measurement
  • Appropriate animal handling and injection equipment

2. Procedure:

  • Tumor Implantation: Subcutaneously inject 1 x 10^6 CT26 cells in 100 µL of sterile PBS into the flank of each mouse.
  • Tumor Growth Monitoring: Allow tumors to establish.
  • Randomization: Randomize mice into treatment and control groups.
  • Dazostinag Preparation: Prepare this compound in the vehicle to achieve doses of 50 µg/kg or 100 µg/kg in a suitable injection volume (e.g., 100-200 µL).
  • Administration: Administer a single dose of this compound via intraperitoneal injection.
  • Tumor Measurement: Monitor and measure tumor volume two times per week for 15 days.
  • Endpoint: Euthanize mice at the end of the 15-day monitoring period or if tumors exceed the predetermined size limit.

Important Considerations:

  • Vehicle Selection: The choice of vehicle for reconstitution should be based on the manufacturer's recommendations and solubility data.

  • Dose Optimization: The optimal dose and schedule may vary depending on the specific mouse strain, tumor model, and experimental goals. It is recommended to perform dose-response studies to determine the most effective and well-tolerated regimen.

  • Animal Welfare: All animal experiments should be conducted in accordance with institutional guidelines and regulations for animal care and use. Monitor animals closely for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.

  • Pharmacokinetics: For more detailed studies, plasma and tumor tissue can be collected at various time points after dosing to assess the pharmacokinetic profile of this compound.

References

Application Notes and Protocols for Assessing Dazostinag Disodium Efficacy in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dazostinag disodium (TAK-676) is a potent and systemic agonist of the Stimulator of Interferon Genes (STING) protein.[1][2][3] Activation of the STING signaling pathway by Dazostinag leads to the production of type I interferons and other pro-inflammatory cytokines, which in turn enhances innate and adaptive anti-tumor immunity.[1][4] This document provides detailed protocols for cell-based assays to evaluate the efficacy of this compound by measuring the activation of the STING pathway and its downstream immunological effects.

While the user's query mentioned TREM2, current scientific literature identifies Dazostinag as a STING agonist. Therefore, the primary assays detailed below focus on the STING pathway. For the benefit of researchers interested in myeloid cell activation, a separate section on assays for Triggering Receptor Expressed on Myeloid cells 2 (TREM2) is also included.

Section 1: this compound and the STING Signaling Pathway

Dazostinag activates the STING pathway, which is a critical component of the innate immune system that detects cytosolic DNA. Upon activation, STING translocates from the endoplasmic reticulum to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates Interferon Regulatory Factor 3 (IRF3), leading to its dimerization and translocation to the nucleus, where it induces the expression of type I interferons (IFN-α and IFN-β).

STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dazostinag Dazostinag (TAK-676) STING STING Dazostinag->STING activates TBK1 TBK1 STING->TBK1 recruits and activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 dimerizes IFN_Genes Type I Interferon Genes pIRF3->IFN_Genes translocates and activates transcription

Dazostinag-mediated activation of the STING signaling pathway.

Experimental Protocols for Dazostinag Efficacy

1. STING Pathway Activation Assay in THP-1 Cells

This protocol describes how to measure the activation of the STING pathway in the human monocytic cell line THP-1, which endogenously expresses STING.

  • Objective: To quantify the phosphorylation of key downstream targets of STING, such as TBK1 and IRF3, following treatment with this compound.

  • Cell Line: THP-1 Dual™ Cells (InvivoGen) or a similar monocytic cell line.

  • Methodology:

    • Cell Culture: Culture THP-1 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.

    • Treatment: Seed cells at a density of 1 x 10^6 cells/mL in a 6-well plate. Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 2 hours.

    • Lysis: After treatment, harvest the cells, wash with cold PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-TBK1 (Ser172) and phospho-IRF3 (Ser396). Use antibodies against total TBK1 and IRF3 as loading controls.

    • Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate for detection. Quantify band intensities using densitometry.

2. Type I Interferon (IFN-β) Production Assay

This protocol measures the production of IFN-β, a key cytokine produced downstream of STING activation.

  • Objective: To quantify the amount of IFN-β secreted by cells in response to this compound.

  • Cell Line: THP-1 or mouse bone marrow-derived dendritic cells (BMDCs).

  • Methodology:

    • Cell Culture and Treatment: Culture and treat cells with this compound as described in the previous protocol, but for a longer duration (e.g., 24 hours).

    • Supernatant Collection: After incubation, centrifuge the cell plates and collect the supernatant.

    • ELISA: Quantify the concentration of IFN-β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

    • Data Analysis: Generate a standard curve and determine the concentration of IFN-β in the samples.

3. Immune Cell Activation Assays

This protocol assesses the activation of various immune cell populations in response to this compound.

  • Objective: To measure the activation of dendritic cells (DCs), natural killer (NK) cells, and T cells.

  • Cell Types: Mouse bone marrow-derived dendritic cells (BMDCs), human monocyte-derived dendritic cells (MoDCs), NK cells, and CD4+/CD8+ T cells.

  • Methodology:

    • Cell Isolation and Culture: Isolate primary immune cells using standard protocols (e.g., magnetic-activated cell sorting).

    • Treatment: Culture the isolated cells and treat with a dose range of this compound (e.g., 0-1 µM) for 24 hours.

    • Flow Cytometry: Stain the cells with fluorescently labeled antibodies against activation markers such as CD86 for DCs, CD69 for NK and T cells, and CD25 for T cells.

    • Data Analysis: Analyze the cells using a flow cytometer to determine the percentage of activated cells and the mean fluorescence intensity (MFI) of the activation markers.

Quantitative Data Summary
AssayCell TypeDazostinag ConcentrationTime PointReadoutEC50Reference
STING Pathway ActivationTHP-11.1, 3.3, 10 µM2 hoursp-TBK1, p-IRF3-
DC ActivationMoDC0-1 µM24 hoursCD86 expression1.27 µM
DC ActivationBMDC0-1 µM24 hoursCD86 expression0.32 µM
NK Cell ActivationNK cells0-1 µM24 hoursCD69 expression0.271 µM
CD8+ T Cell ActivationCD8+ T cells0-1 µM24 hoursCD69/CD25 expression0.216 µM
CD4+ T Cell ActivationCD4+ T cells0-1 µM24 hoursCD69/CD25 expression0.249 µM

Section 2: Cell Culture Assays for TREM2 Agonist Efficacy

Triggering Receptor Expressed on Myeloid cells 2 (TREM2) is a receptor primarily expressed on microglia, macrophages, and dendritic cells. It plays a crucial role in phagocytosis, cell proliferation, and inflammation. Upon ligand binding, TREM2 associates with the adaptor protein DAP12, leading to the phosphorylation of DAP12 and the recruitment and activation of spleen tyrosine kinase (SYK).

TREM2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Ligand TREM2 TREM2 Ligand->TREM2 binds DAP12 DAP12 TREM2->DAP12 associates Src_Kinase Src Family Kinase pDAP12 p-DAP12 Src_Kinase->DAP12 phosphorylates SYK SYK pDAP12->SYK recruits and activates pSYK p-SYK SYK->pSYK autophosphorylates Downstream Downstream Signaling (Phagocytosis, Proliferation, Inflammation) pSYK->Downstream activates

TREM2 signaling pathway upon agonist binding.

Experimental Protocols for TREM2 Agonist Efficacy

1. SYK Phosphorylation Assay

This assay measures the phosphorylation of SYK, a key downstream event in TREM2 signaling.

  • Objective: To quantify the level of SYK phosphorylation at Tyrosine 525/526 in response to a TREM2 agonist.

  • Cell Line: HEK293 cells overexpressing human TREM2 and DAP12 (HEK293-hTREM2/DAP12).

  • Methodology:

    • Cell Culture: Culture HEK293-hTREM2/DAP12 cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Treatment: Seed cells in a 96-well plate. Treat with a TREM2 agonist for a specified time (e.g., 5-30 minutes).

    • Lysis and Detection: Use a commercial AlphaLISA® SureFire® Ultra™ kit to measure SYK phosphorylation according to the manufacturer's protocol. This is a no-wash, cell-based assay that provides high sensitivity.

    • Data Analysis: Measure the fluorescence intensity using a plate reader compatible with AlphaLISA technology.

2. Microglial Phagocytosis Assay

This functional assay assesses the ability of a TREM2 agonist to enhance the phagocytic activity of microglia.

  • Objective: To quantify the uptake of fluorescently labeled substrates by microglial cells.

  • Cell Line: Human microglial cell line (e.g., HMC3) or primary microglia.

  • Methodology:

    • Cell Culture and Treatment: Culture microglial cells and treat with the TREM2 agonist for 24 hours.

    • Phagocytosis: Add a fluorescently labeled substrate (e.g., pHrodo™ Zymosan Bioparticles™ or fluorescently labeled amyloid-beta fibrils) to the cells and incubate for 2-4 hours.

    • Quantification: Measure the fluorescence intensity using a plate reader or flow cytometer. An increase in fluorescence indicates increased phagocytosis.

    • Visualization: Optionally, visualize phagocytosis using fluorescence microscopy.

3. TREM2/DAP12 Complex Formation Assay

This assay directly measures the interaction between TREM2 and its adaptor protein DAP12.

  • Objective: To quantify the formation of the TREM2/DAP12 complex upon agonist stimulation.

  • Cell Line: THP-1 cells or primary macrophages.

  • Methodology:

    • Cell Culture and Treatment: Culture and treat cells with the TREM2 agonist for a short time course (e.g., 0, 2, 5, 10, 30, 60 minutes).

    • Lysis and Detection: Use a commercial AlphaLISA® SureFire® Ultra™ TREM2/DAP12 Complex assay kit.

    • Data Analysis: Measure the Alpha signal, which will increase with complex formation.

Quantitative Data Summary for a Hypothetical TREM2 Agonist
AssayCell TypeAgonist ConcentrationTime PointReadoutEC50Reference
TREM2/DAP12 ComplexTHP-1Dose-dependent10-30 minutesAlpha Signal0.136 µM
DAP12 Phosphorylation (Y91)THP-1Dose-dependent10-30 minutesAlpha Signal0.40 µM
SYK Phosphorylation (Y525/526)THP-1Dose-dependent10-30 minutesAlpha Signal0.22 µM
TREM2 Aggregate FormationTHP-1Dose-dependent10-30 minutesAlpha Signal0.128 µM

Disclaimer: The quantitative data for the TREM2 agonist assays are based on published results for a small molecule TREM2 activator and are provided for illustrative purposes. Researchers should establish their own dose-response curves and time courses for their specific TREM2 agonist.

Experimental_Workflow cluster_Dazostinag Dazostinag (STING Agonist) Efficacy Workflow cluster_TREM2 TREM2 Agonist Efficacy Workflow D_Start Start: Select appropriate cell line (e.g., THP-1, primary immune cells) D_Culture Cell Culture and Seeding D_Start->D_Culture D_Treatment Treat with this compound (Dose-response and time-course) D_Culture->D_Treatment D_Assay Perform Assays D_Treatment->D_Assay D_WB Western Blot for p-TBK1/p-IRF3 D_Assay->D_WB Biochemical D_ELISA ELISA for IFN-β D_Assay->D_ELISA Secreted Protein D_Flow Flow Cytometry for Immune Cell Activation Markers D_Assay->D_Flow Cell Surface Marker D_End End: Data Analysis and Interpretation D_WB->D_End D_ELISA->D_End D_Flow->D_End T_Start Start: Select appropriate cell line (e.g., HEK293-hTREM2/DAP12, microglia) T_Culture Cell Culture and Seeding T_Start->T_Culture T_Treatment Treat with TREM2 Agonist (Dose-response and time-course) T_Culture->T_Treatment T_Assay Perform Assays T_Treatment->T_Assay T_AlphaLISA AlphaLISA for p-SYK or TREM2/DAP12 Complex T_Assay->T_AlphaLISA Biochemical T_Phago Phagocytosis Assay T_Assay->T_Phago Functional T_End End: Data Analysis and Interpretation T_AlphaLISA->T_End T_Phago->T_End

General experimental workflows for assessing agonist efficacy.

References

Dazostinag Disodium: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dazostinag disodium, also known as TAK-676, is a potent and selective synthetic agonist of the Stimulator of Interferon Genes (STING) protein. As a key mediator of innate immunity, STING activation by this compound initiates a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines. This activity modulates the tumor microenvironment, promoting the activation of dendritic cells, natural killer (NK) cells, and T cells, ultimately leading to a robust anti-tumor immune response.[1][2][3] These application notes provide detailed information on the solubility, preparation, and experimental use of this compound for preclinical research.

Chemical Properties and Solubility

This compound is a white to off-white solid. Its solubility in common laboratory solvents is critical for the preparation of stock solutions and experimental media.

Solvent Solubility Molar Concentration
Water (H₂O)≥ 100 mg/mL132.54 mM
Dimethyl sulfoxide (DMSO)250 mg/mL331.35 mM

Note: The "≥" symbol indicates that the substance is soluble at or above the specified concentration, but the saturation point has not been determined.[1]

Preparation of Stock Solutions and Storage

Proper preparation and storage of this compound are essential to maintain its stability and activity.

Materials:

  • This compound powder

  • Sterile, nuclease-free water or DMSO

  • Sterile, polypropylene microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Protocol for Reconstitution:

  • Aseptic Technique: Perform all steps under sterile conditions in a laminar flow hood to prevent contamination.

  • Solvent Selection: Choose the appropriate solvent based on the experimental requirements. For most cell-based assays, DMSO is the preferred solvent for the initial stock solution due to its high solubility. For in vivo studies, formulation in a biocompatible vehicle is necessary.

  • Calculation: Determine the required volume of solvent to achieve the desired stock concentration (e.g., 10 mM).

  • Reconstitution: Add the calculated volume of solvent to the vial of this compound powder.

  • Dissolution: Gently vortex the solution until the powder is completely dissolved. If precipitation occurs, gentle warming to 37°C and sonication can be used to aid dissolution.[4]

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. This minimizes freeze-thaw cycles which can degrade the compound.

Storage and Stability:

  • Powder: Store at -20°C for up to 3 years, protected from moisture.

  • In Solvent:

    • Store at -80°C for up to 1 year.

    • Store at -20°C for up to 1 month.

Always seal storage containers tightly and protect them from moisture.

Dazostinag Signaling Pathway

Dazostinag acts as a STING agonist, triggering a downstream signaling cascade that results in the induction of an anti-tumor immune response.

Dazostinag_Signaling_Pathway cluster_cell Antigen-Presenting Cell cluster_tme Tumor Microenvironment Dazostinag Dazostinag STING STING Dazostinag->STING activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 pIRF3 (dimer) IRF3->pIRF3 dimerization Nucleus Nucleus pIRF3->Nucleus translocates to Type_I_IFN Type I Interferons (IFN-α/β) Nucleus->Type_I_IFN induces transcription Type_I_IFN_secreted Secreted IFN-α/β Type_I_IFN->Type_I_IFN_secreted DC Dendritic Cell Activation Type_I_IFN_secreted->DC NK_Cell NK Cell Activation Type_I_IFN_secreted->NK_Cell T_Cell T Cell Activation Type_I_IFN_secreted->T_Cell Antitumor_Immunity Anti-Tumor Immunity DC->Antitumor_Immunity NK_Cell->Antitumor_Immunity T_Cell->Antitumor_Immunity

Caption: Dazostinag-induced STING signaling pathway.

Experimental Protocols

In Vitro STING Pathway Activation Assay

This protocol describes a method to assess the activation of the STING pathway in a human monocytic cell line (e.g., THP-1) by measuring the phosphorylation of key downstream proteins.

Materials:

  • THP-1 cells

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 1% penicillin-streptomycin)

  • This compound stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-pSTING, anti-pTBK1, anti-pIRF3, and total protein controls)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Experimental Workflow:

Caption: In vitro STING pathway activation workflow.

Procedure:

  • Cell Culture: Culture THP-1 cells in complete RPMI-1640 medium.

  • Cell Seeding: Seed the cells into 6-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in culture medium. A common concentration range is 1.1, 3.3, and 10 µM. Remove the old medium from the cells and add the Dazostinag-containing medium. Incubate for 2 hours.

  • Cell Lysis: Wash the cells with cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and add the chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system. Analyze the band intensities to determine the level of protein phosphorylation.

In Vivo Anti-Tumor Efficacy Study

This protocol provides a general framework for evaluating the anti-tumor activity of this compound in a syngeneic mouse model.

Materials:

  • BALB/c mice

  • Syngeneic tumor cells (e.g., CT26 or A20)

  • This compound

  • Sterile vehicle for injection (e.g., saline)

  • Calipers for tumor measurement

  • Syringes and needles for tumor implantation and drug administration

Experimental Design:

Group Treatment Dose Route of Administration Frequency
1Vehicle-Intravenous (i.v.)e.g., Every 3 days for 3 doses
2This compound1 mg/kgIntravenous (i.v.)e.g., Every 3 days for 3 doses
3This compound2 mg/kgIntravenous (i.v.)e.g., Every 3 days for 3 doses

Procedure:

  • Tumor Implantation: Subcutaneously inject tumor cells into the flank of the mice.

  • Tumor Growth Monitoring: Allow the tumors to reach a palpable size. Monitor tumor growth by measuring the tumor volume with calipers regularly.

  • Treatment Initiation: Once tumors reach a predetermined size, randomize the mice into treatment groups.

  • Drug Administration: Administer this compound or vehicle intravenously according to the experimental design. Doses of 1 mg/kg and 2 mg/kg have been shown to be effective.

  • Continued Monitoring: Continue to monitor tumor volume and the general health of the mice throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, flow cytometry).

Summary of In Vitro Cellular Activity

This compound has been shown to activate various immune cell types in vitro. The half-maximal effective concentrations (EC₅₀) for activation are summarized below.

Cell Type Species Incubation Time EC₅₀ (µM)
Monocyte-derived Dendritic Cells (MoDC)Mouse24 hours1.27
Bone Marrow-derived Dendritic Cells (BMDC)Mouse24 hours0.32
Natural Killer (NK) CellsMouse24 hours0.271
CD8⁺ T CellsMouse24 hours0.216
CD4⁺ T CellsMouse24 hours0.249

These data demonstrate the potent immunostimulatory effects of this compound across different immune cell populations.

Conclusion

This compound is a valuable tool for investigating the role of the STING pathway in anti-tumor immunity. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in their preclinical studies. Adherence to proper solubility, storage, and experimental procedures will ensure reliable and reproducible results.

References

Detecting STING Activation by Dazostinag Disodium: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dazostinag disodium (also known as TAK-676) is a potent and systemic synthetic agonist of the Stimulator of Interferon Genes (STING) protein.[1][2][3][4][5] Activation of the STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA from pathogens or damaged host cells, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This response is crucial for mounting an effective anti-pathogen and anti-tumor immune response. Dazostinag has demonstrated robust activation of both innate and adaptive immunity in preclinical models, making it a promising candidate for cancer immunotherapy.

These application notes provide detailed protocols for detecting and quantifying the activation of the STING pathway in response to this compound treatment in various in vitro systems.

STING Signaling Pathway Activated by Dazostinag

Dazostinag, as a STING agonist, directly binds to the STING protein, which is primarily localized on the endoplasmic reticulum (ER) in its inactive state. This binding induces a conformational change in STING, leading to its dimerization and subsequent translocation from the ER to the Golgi apparatus. In the Golgi, STING serves as a scaffold for the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 forms dimers, translocates to the nucleus, and drives the transcription of type I interferons, such as IFN-β. The STING pathway can also activate the NF-κB signaling cascade, resulting in the production of various pro-inflammatory cytokines.

STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dazostinag Dazostinag disodium STING_ER STING (on ER) Dazostinag->STING_ER binds & activates STING_Golgi STING (on Golgi) (activated) STING_ER->STING_Golgi translocates TBK1 TBK1 STING_Golgi->TBK1 recruits pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylates IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimerized) IRF3->pIRF3 pIRF3_nuc p-IRF3 pIRF3->pIRF3_nuc translocates IFN_genes IFN-β and other pro-inflammatory genes pIRF3_nuc->IFN_genes induces transcription

Dazostinag-induced STING signaling pathway.

Methods for Detecting STING Activation

Several robust methods can be employed to measure the activation of the STING pathway by this compound. The choice of method will depend on the specific research question, available resources, and desired throughput.

Summary of In Vitro Cellular Responses to this compound
Cell LineAssay TypeReadoutEffective Concentration (EC50) / Concentration RangeReference
THP1-Dual™Reporter Assay (ISG-Lucia)IFN-β inductionNot specified
THP1-Dual™Western Blotp-TBK1, p-STING, p-IRF31.1, 3.3, and 10 μM (dose-dependent activation)
CT26.WTWestern Blotp-TBK1, p-STING, p-IRF31.1, 3.3, and 10 μM (dose-dependent activation)
Mouse BMDCsFlow CytometryCD86, MHC-II expressionEC50: 0.32 μM
Mouse Monocyte-derived DCsFlow CytometryCD86, MHC-II expressionEC50: 1.27 μM
Mouse NK cellsFlow CytometryCD69 expressionEC50: 0.271 μM
Mouse CD8+ T cellsFlow CytometryCD69 expressionEC50: 0.216 μM
Mouse CD4+ T cellsFlow CytometryCD69 expressionEC50: 0.249 μM

Experimental Protocols

Protocol 1: Western Blot for Phosphorylated STING, TBK1, and IRF3

This protocol describes the detection of key phosphorylated proteins in the STING signaling cascade, providing direct evidence of pathway activation.

Workflow Diagram:

WB_Workflow A 1. Cell Seeding & Treatment (e.g., THP-1 cells) B 2. Treatment with This compound A->B C 3. Cell Lysis B->C D 4. Protein Quantification (e.g., BCA assay) C->D E 5. SDS-PAGE & Transfer D->E F 6. Immunoblotting with primary & secondary antibodies E->F G 7. Detection & Analysis F->G

Western blot experimental workflow.

Materials:

  • Cell line of interest (e.g., THP-1, CT26.WT)

  • This compound

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-STING, anti-p-TBK1, anti-p-IRF3, and loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.

  • Cell Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2 hours). Include a vehicle control (e.g., DMSO or media).

  • Cell Lysis:

    • Wash cells once with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 10-15 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples and prepare them with Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system. Analyze the band intensities relative to the loading control.

Protocol 2: IFN-β Secretion Measurement by ELISA

This protocol quantifies the amount of secreted IFN-β, a key downstream effector of STING activation, in the cell culture supernatant.

Materials:

  • Cell line of interest (e.g., THP-1)

  • This compound

  • Complete cell culture medium

  • 96-well cell culture plate

  • Human or mouse IFN-β ELISA kit

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells (e.g., THP-1 at 5 x 10^5 cells/well) in a 96-well plate.

  • Cell Treatment: Treat cells with a serial dilution of this compound for 24 hours. Include a vehicle control.

  • Supernatant Collection: Centrifuge the plate at 500 x g for 5 minutes to pellet the cells. Carefully collect the supernatant.

  • ELISA: Perform the IFN-β ELISA on the collected supernatants according to the manufacturer's protocol. This typically involves:

    • Adding standards and samples to the pre-coated plate.

    • Incubating with a detection antibody.

    • Adding a substrate solution to develop color.

    • Stopping the reaction and reading the absorbance at 450 nm.

  • Data Analysis: Calculate the concentration of IFN-β in each sample by comparing the absorbance values to the standard curve.

Protocol 3: STING Reporter Assay using THP1-Dual™ Cells

THP1-Dual™ cells are engineered to express a secreted luciferase reporter gene under the control of an ISG54 promoter, which is inducible by type I interferons. This provides a straightforward method for quantifying STING activation.

Materials:

  • THP1-Dual™ cells

  • This compound

  • Complete cell culture medium for THP1-Dual™ cells

  • 96-well cell culture plate

  • Luciferase detection reagent (e.g., QUANTI-Luc™)

  • Luminometer

Procedure:

  • Cell Seeding: Seed THP1-Dual™ cells in a 96-well plate at the density recommended by the supplier.

  • Cell Treatment: Treat the cells with various concentrations of this compound for 24 hours.

  • Reporter Gene Assay:

    • Collect a small volume of the cell culture supernatant.

    • Add the luciferase detection reagent according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer.

  • Data Analysis: The level of luminescence is directly proportional to the amount of secreted luciferase, which in turn reflects the level of STING-induced type I interferon production.

Troubleshooting and Considerations

  • Cell Viability: Always perform a cell viability assay (e.g., MTT or CellTiter-Glo®) in parallel to ensure that the observed effects are not due to cytotoxicity of this compound at the tested concentrations.

  • Positive Controls: Include a known STING agonist, such as 2'3'-cGAMP, as a positive control to validate the experimental setup.

  • STING-Deficient Cells: To confirm that the observed effects are STING-dependent, consider using STING-knockout or knockdown cell lines as a negative control. Dazostinag's activity is critically dependent on STING expression.

  • Dose-Response and Time-Course: It is recommended to perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for this compound in your specific cell system.

By employing these detailed protocols and considering the outlined factors, researchers can effectively and accurately measure the activation of the STING pathway by this compound, facilitating further investigation into its therapeutic potential.

References

Application Notes and Protocols for Dazostinag Disodium Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical evaluation of Dazostinag disodium in combination with other anti-cancer agents. The protocols outlined below are designed to assess the synergistic potential, mechanism of action, and in vivo efficacy of this compound-based combination therapies.

Introduction

This compound (TAK-676) is a potent and selective agonist of the Stimulator of Interferon Genes (STING) protein.[1][2][3][4] Activation of the STING pathway in immune cells within the tumor microenvironment (TME) triggers the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1] This, in turn, enhances the cross-presentation of tumor-associated antigens by dendritic cells (DCs), leading to the activation of cytotoxic T-lymphocytes (CTLs) and a robust anti-tumor immune response. Dazostinag has shown promise in preclinical models, leading to complete tumor regressions and the development of durable memory T-cell immunity. Combination strategies are being explored to further enhance its therapeutic efficacy, particularly with immune checkpoint inhibitors and chemotherapy.

This compound: Mechanism of Action

Dazostinag directly binds to and activates STING, a transmembrane protein in the endoplasmic reticulum. This initiates a signaling cascade involving TANK-binding kinase 1 (TBK1) and Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 translocates to the nucleus, driving the transcription of type I IFNs and other immune-stimulatory genes.

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus Dazostinag Dazostinag disodium STING STING Dazostinag->STING activates TBK1 TBK1 STING->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 pIRF3 IRF3->pIRF3 pIRF3_dimer pIRF3 Dimer pIRF3->pIRF3_dimer dimerizes Type_I_IFN Type I IFN Genes pIRF3_dimer->Type_I_IFN activates transcription Cytokines Pro-inflammatory Cytokine Genes pIRF3_dimer->Cytokines activates transcription

Dazostinag activates the STING signaling pathway.

In Vitro Experimental Design: Synergy and Immune Activation

The initial phase of evaluating a this compound combination therapy involves in vitro assays to determine synergistic effects on cancer cell viability and the activation of immune cells.

Cell Line Selection
  • Cancer Cell Lines: Select cancer cell lines relevant to the intended therapeutic area. It is crucial to use cell lines with varying levels of STING expression to assess dependency on the target pathway. Examples include:

    • Colon Cancer: CT26.WT

    • Melanoma: B16-F10

    • Breast Cancer: 4T1

  • Immune Cell Lines:

    • Human Monocytic Cell Line: THP1-Dual™ cells are suitable for studying STING pathway activation.

    • Primary Immune Cells: Isolation of Peripheral Blood Mononuclear Cells (PBMCs) allows for the study of Dazostinag's effects on primary human immune cells, including dendritic cells, macrophages, and T cells.

Experimental Workflow: In Vitro Synergy and Immune Cell Activation

In_Vitro_Workflow cluster_synergy Synergy Assessment cluster_immune Immune Cell Activation Cell_Seeding Seed Cancer Cells Dose_Response Dose-Response Matrix (Dazostinag + Combo Agent) Cell_Seeding->Dose_Response Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo®) Dose_Response->Viability_Assay Synergy_Analysis Synergy Analysis (Chou-Talalay or Bliss) Viability_Assay->Synergy_Analysis Immune_Cell_Isolation Isolate/Culture Immune Cells Stimulation Stimulate with Dazostinag +/- Combination Agent Immune_Cell_Isolation->Stimulation Cytokine_Analysis Cytokine Profiling (ELISA or Multiplex) Stimulation->Cytokine_Analysis Flow_Cytometry Flow Cytometry (Activation Markers) Stimulation->Flow_Cytometry

Workflow for in vitro evaluation of Dazostinag combination therapy.
Protocol 1: In Vitro Combination Synergy Assay

This protocol is designed to assess the synergistic, additive, or antagonistic effects of this compound in combination with another anti-cancer agent on cancer cell proliferation.

Materials:

  • Selected cancer cell line

  • This compound

  • Combination agent (e.g., checkpoint inhibitor, chemotherapy)

  • 96-well plates

  • Cell culture medium and supplements

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or equivalent

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Dose-Response Matrix: Prepare a dose-response matrix with serial dilutions of this compound and the combination agent, both alone and in combination. A typical 7x7 matrix is recommended.

  • Treatment: Treat the cells with the drug combinations and incubate for 72 hours.

  • Viability Assessment: Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the data to untreated controls.

    • Calculate the percentage of cell growth inhibition for each concentration.

    • Analyze the data using the Chou-Talalay method to determine the Combination Index (CI) or the Bliss independence model.

Data Presentation:

Dazostinag (nM)Combination Agent (nM)% Inhibition (Observed)% Inhibition (Expected - Bliss)Synergy Score (Observed - Expected)Combination Index (Chou-Talalay)
00000N/A
10015N/AN/AN/A
05020N/AN/AN/A
1050453213<1 (Synergy)
..................

Interpretation:

  • Chou-Talalay Method: CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

  • Bliss Independence Model: A positive synergy score indicates that the observed inhibition is greater than the expected additive effect, suggesting synergy.

Protocol 2: Assessment of Immune Cell Activation

This protocol details the measurement of immune cell activation following treatment with this compound.

Materials:

  • THP1-Dual™ cells or isolated human PBMCs

  • This compound

  • Combination agent

  • 24-well plates

  • RPMI-1640 medium

  • FACS buffer (PBS with 2% FBS)

  • Fluorochrome-conjugated antibodies for flow cytometry (e.g., CD80, CD86, MHC class II for dendritic cells)

  • ELISA or multiplex cytokine assay kit (e.g., for IFN-β, TNF-α, IL-6)

Procedure:

  • Cell Culture: Culture THP1-Dual™ cells or PBMCs in a 24-well plate.

  • Stimulation: Treat the cells with this compound (e.g., 0.1-10 µM) with or without the combination agent for 24-48 hours.

  • Supernatant Collection: Collect the cell culture supernatant for cytokine analysis.

  • Cytokine Analysis: Measure the concentration of key cytokines (e.g., IFN-β, TNF-α, IL-6) in the supernatant using ELISA or a multiplex assay.

  • Flow Cytometry:

    • Harvest the cells and wash with FACS buffer.

    • Stain the cells with a panel of fluorochrome-conjugated antibodies against activation markers.

    • Acquire and analyze the data on a flow cytometer.

Data Presentation:

TreatmentIFN-β (pg/mL)TNF-α (pg/mL)% CD86+ Cells
Vehicle Control< LLOQ< LLOQ5
Dazostinag (1 µM)50080040
Combo Agent (X nM)5010010
Dazostinag + Combo Agent800120060

In Vivo Experimental Design: Anti-Tumor Efficacy

In vivo studies are crucial to validate the therapeutic potential of this compound combination therapy in a more complex biological system. Syngeneic mouse models are the preferred platform for this purpose as they possess a fully competent immune system.

Syngeneic Mouse Models

Select a tumor model that is immunologically compatible with the host mouse strain.

  • CT26 in BALB/c mice: A colon carcinoma model.

  • B16-F10 in C57BL/6 mice: A melanoma model.

  • 4T1 in BALB/c mice: A breast cancer model that spontaneously metastasizes.

Experimental Workflow: In Vivo Efficacy and Pharmacodynamics

In_Vivo_Workflow cluster_pd Pharmacodynamic Analysis Tumor_Implantation Tumor Cell Implantation (Syngeneic Model) Tumor_Growth Monitor Tumor Growth Tumor_Implantation->Tumor_Growth Randomization Randomize into Treatment Groups Tumor_Growth->Randomization Treatment Administer Dazostinag +/- Combination Agent Randomization->Treatment Tumor_Measurement Measure Tumor Volume and Body Weight Treatment->Tumor_Measurement Endpoint_Analysis Endpoint Analysis Tumor_Measurement->Endpoint_Analysis Tumor_Harvest Harvest Tumors and Spleens Endpoint_Analysis->Tumor_Harvest Flow_Cytometry_TME Flow Cytometry of TME Tumor_Harvest->Flow_Cytometry_TME Cytokine_Profiling_TME Cytokine Profiling of TME Tumor_Harvest->Cytokine_Profiling_TME

Workflow for in vivo evaluation of Dazostinag combination therapy.
Protocol 3: In Vivo Anti-Tumor Efficacy Study

This protocol outlines a typical in vivo study to evaluate the efficacy of this compound combination therapy.

Materials:

  • 6-8 week old female BALB/c or C57BL/6 mice

  • Syngeneic tumor cells (e.g., CT26)

  • This compound

  • Combination agent

  • Calipers

  • Sterile syringes and needles

Procedure:

  • Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth until tumors reach a palpable size (e.g., 50-100 mm³).

  • Randomization: Randomize mice into treatment groups (n=8-10 per group):

    • Group 1: Vehicle control

    • Group 2: this compound alone

    • Group 3: Combination agent alone

    • Group 4: this compound + combination agent

  • Treatment Administration: Administer treatments as per the determined schedule and route (e.g., intravenous, intratumoral).

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: Euthanize mice when tumors reach the predetermined maximum size or at the end of the study.

Data Presentation:

Treatment GroupMean Tumor Volume (mm³) ± SEM (Day 21)Tumor Growth Inhibition (%)Number of Tumor-Free Mice
Vehicle1500 ± 150-0/10
Dazostinag800 ± 10046.71/10
Combo Agent1000 ± 12033.30/10
Dazostinag + Combo Agent200 ± 5086.76/10
Protocol 4: Pharmacodynamic Analysis of the Tumor Microenvironment

This protocol describes the analysis of immune cell infiltration and cytokine profiles within the TME.

Materials:

  • Tumors and spleens from the in vivo study

  • Collagenase/DNase digestion buffer

  • FACS buffer

  • Fluorochrome-conjugated antibodies for immunophenotyping (e.g., CD45, CD3, CD4, CD8, FoxP3, CD11c, F4/80)

  • Multiplex cytokine assay kit

Procedure:

  • Tissue Processing: Harvest tumors and spleens at a predetermined time point after treatment and prepare single-cell suspensions.

  • Immunophenotyping:

    • Stain the single-cell suspensions with a panel of antibodies for flow cytometry to identify and quantify immune cell populations (e.g., T cells, regulatory T cells, dendritic cells, macrophages).

    • Analyze the data to determine changes in the composition of the TME.

  • Cytokine Profiling:

    • Prepare tumor homogenates.

    • Measure cytokine levels in the tumor homogenates using a multiplex assay.

Data Presentation:

Treatment GroupCD8+ T cells / mm³ tumorTreg / CD4+ T cell ratioIFN-γ (pg/mg tumor)
Vehicle500.410
Dazostinag2000.250
Combo Agent800.3515
Dazostinag + Combo Agent5000.1150

Conclusion

The successful execution of these experimental designs and protocols will provide a robust preclinical data package for this compound combination therapies. This data is essential for understanding the synergistic potential and mechanism of action, and for guiding the design of future clinical trials. Careful attention to experimental detail and data analysis will ensure the generation of high-quality, reproducible results.

References

Application Notes and Protocols for Dazostinag Disodium in Syngeneic Tumor Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dazostinag disodium (also known as TAK-676) is a potent and selective agonist of the Stimulator of Interferon Genes (STING) protein, a critical component of the innate immune system.[1] Activation of the STING pathway in immune cells within the tumor microenvironment (TME) triggers the production of pro-inflammatory cytokines, including Type I interferons (IFNs). This innate immune response bridges to the adaptive immune system, leading to the maturation of dendritic cells (DCs), enhanced antigen presentation, and the priming and activation of natural killer (NK) cells and T lymphocytes, particularly cytotoxic CD8+ T cells.[1][2] These events culminate in a robust, T-cell-dependent anti-tumor immune response, making this compound a promising agent for cancer immunotherapy.[2]

These application notes provide a comprehensive overview of the use of this compound in preclinical syngeneic mouse tumor models, including its mechanism of action, in vivo efficacy data, and detailed protocols for key experimental procedures.

Mechanism of Action

This compound functions by binding to and activating the STING protein, which is encoded by the TMEM173 gene. This activation initiates a signaling cascade through TANK-binding kinase 1 (TBK1) and Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 translocates to the nucleus, driving the transcription of genes encoding Type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines. This cytokine milieu remodels the tumor microenvironment from an immunosuppressive to an immunogenic state, promoting the infiltration and activation of cytotoxic immune cells to mediate tumor destruction.

Dazostinag_Signaling_Pathway cluster_cell Antigen Presenting Cell (e.g., Dendritic Cell) cluster_tme Tumor Microenvironment DAZ Dazostinag disodium STING STING DAZ->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus Translocates to Type1_IFN Type I IFN (IFN-α/β) Nucleus->Type1_IFN Upregulates Transcription Cytokines Pro-inflammatory Cytokines & Chemokines Nucleus->Cytokines Upregulates Transcription DC_maturation DC Maturation & Antigen Presentation Type1_IFN->DC_maturation NK_activation NK Cell Activation Type1_IFN->NK_activation T_cell_priming T-Cell Priming & Activation Cytokines->T_cell_priming CTL_infiltration CD8+ T-Cell Infiltration T_cell_priming->CTL_infiltration Tumor_cell_killing Tumor Cell Killing NK_activation->Tumor_cell_killing CTL_infiltration->Tumor_cell_killing

Caption: this compound STING signaling pathway.

Data Presentation

In Vivo Efficacy of this compound in Syngeneic Tumor Models
Model Mouse Strain Treatment Dose (mg/kg) Schedule Growth Rate Inhibition (GRI) Complete Response (CR) Rate Reference
A20 (Lymphoma)BALB/cThis compound1.0Q3D x 3, IV72%1/10[2]
A20 (Lymphoma)BALB/cThis compound2.0Q3D x 3, IV91%2/10
CT26.WT (Colon Carcinoma)BALB/cThis compound1.0Q3D x 3, IVSignificant Tumor ControlNot Reported
CT26.WT (Colon Carcinoma)BALB/cThis compound2.0Q3D x 3, IV132%4/10
In Vivo Pharmacodynamic Cytokine Response to this compound
Model Mouse Strain Treatment Dose (mg/kg) Time Point Analyte Response Reference
A20 (Lymphoma)BALB/cThis compound0.05 - 2.02-24 hoursIFNα (Plasma & Tumor)Dose-dependent increase
A20 (Lymphoma)BALB/cThis compound0.05 - 2.02-24 hoursIFNγ (Plasma & Tumor)Dose-dependent increase
A20 (Lymphoma)BALB/cThis compound0.05 - 2.02-24 hoursIP-10 (CXCL10) (Plasma & Tumor)Dose-dependent increase

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Subcutaneous Syngeneic Tumor Model

This protocol outlines a general workflow for evaluating the anti-tumor efficacy of this compound in a subcutaneous syngeneic mouse tumor model, such as CT26 in BALB/c mice.

experimental_workflow cluster_prep Preparation cluster_implant Implantation cluster_treatment Treatment & Monitoring cluster_analysis Analysis cell_culture 1. Cell Culture (e.g., CT26) cell_harvest 2. Cell Harvest & Preparation cell_culture->cell_harvest implantation 3. Subcutaneous Implantation (BALB/c mice) cell_harvest->implantation tumor_growth 4. Tumor Growth Monitoring implantation->tumor_growth randomization 5. Randomization tumor_growth->randomization treatment 6. Dazostinag/Vehicle Administration (IV) randomization->treatment monitoring 7. Continued Tumor & Health Monitoring treatment->monitoring endpoint 8. Study Endpoint monitoring->endpoint tumor_excision 9. Tumor Excision & Analysis (Flow, Cytokines) endpoint->tumor_excision

Caption: Experimental workflow for in vivo syngeneic model studies.

1. Materials and Reagents:

  • This compound (TAK-676)

  • Vehicle control (e.g., sterile Phosphate Buffered Saline - PBS)

  • Syngeneic tumor cell line (e.g., CT26.WT, A20)

  • Appropriate mouse strain (e.g., BALB/c for CT26 and A20)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Trypsin-EDTA

  • Matrigel (optional)

  • Sterile syringes and needles

  • Calipers for tumor measurement

2. Cell Culture and Preparation:

  • Culture tumor cells in appropriate medium until they reach 70-80% confluency.

  • Harvest cells using Trypsin-EDTA, wash with sterile PBS, and perform a viable cell count (e.g., using trypan blue exclusion).

  • Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at the desired concentration (e.g., 1 x 10^7 cells/mL for CT26).

3. Tumor Cell Implantation:

  • Subcutaneously inject 100 µL of the cell suspension (e.g., 1 x 10^6 CT26 cells) into the flank of each mouse.

  • Monitor the mice for tumor growth by palpation.

4. Treatment and Monitoring:

  • Once tumors reach a predetermined average size (e.g., 100-120 mm³), randomize the mice into treatment and control groups.

  • Administer this compound or vehicle control intravenously (IV) according to the desired dosing schedule (e.g., 1 or 2 mg/kg, every three days for three doses).

  • Measure tumor volume with calipers at least twice a week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitor the body weight and overall health of the mice throughout the study.

5. Endpoint and Analysis:

  • The study may be terminated when tumors in the control group reach a predetermined size or based on other ethical considerations.

  • At the endpoint, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., flow cytometry, cytokine analysis).

Protocol 2: Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)

1. Materials and Reagents:

  • Tumor dissociation kit (e.g., Miltenyi Biotec) or a cocktail of collagenase and DNase.

  • 70 µm cell strainers.

  • Red Blood Cell (RBC) Lysis Buffer.

  • FACS buffer (e.g., PBS with 2% FBS and 0.05% sodium azide).

  • Fc block (e.g., anti-mouse CD16/CD32).

  • Fluorochrome-conjugated antibodies for murine immune cell markers (e.g., CD45, CD3, CD4, CD8, NK1.1).

  • Viability dye (e.g., Zombie NIR™).

2. Single-Cell Suspension Preparation:

  • Excise tumors and place them in cold PBS.

  • Mince the tumors into small pieces and digest using a tumor dissociation kit or enzymatic cocktail according to the manufacturer's instructions.

  • Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.

  • Lyse red blood cells using RBC Lysis Buffer.

  • Wash the cells with FACS buffer and perform a cell count.

3. Antibody Staining:

  • Resuspend up to 1 x 10^6 cells in FACS buffer.

  • Block Fc receptors by incubating the cells with Fc block for 10-15 minutes.

  • Add the viability dye and incubate as per the manufacturer's protocol.

  • Add the cocktail of fluorochrome-conjugated antibodies and incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with FACS buffer.

4. Data Acquisition and Analysis:

  • Acquire the stained cells on a flow cytometer.

  • Analyze the data using appropriate software (e.g., FlowJo). A typical gating strategy involves first gating on live, single cells, then on CD45+ immune cells, followed by identification of specific lymphocyte populations (e.g., CD3+ T cells, further divided into CD4+ and CD8+ subsets, and NK1.1+ NK cells).

Protocol 3: Cytokine and Chemokine Analysis from Tumor Homogenates

1. Materials and Reagents:

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • Bead-based multiplex immunoassay kit (e.g., Luminex) or ELISA kits for specific cytokines.

  • Microcentrifuge.

  • Plate reader or multiplex analyzer.

2. Tumor Homogenate Preparation:

  • Excise tumors, weigh them, and snap-freeze in liquid nitrogen.

  • Add lysis buffer to the frozen tumor tissue (e.g., 1 mL per 100 mg of tissue).

  • Homogenize the tissue using a mechanical homogenizer until fully lysed.

  • Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C.

  • Collect the supernatant (tumor lysate) and store at -80°C until analysis.

  • Determine the total protein concentration of the lysate (e.g., using a BCA assay) for normalization.

3. Cytokine Measurement:

  • Thaw the tumor lysates on ice.

  • Perform the multiplex immunoassay or ELISA according to the manufacturer's protocol. This typically involves incubating the diluted lysates with capture antibody-coated beads or plates, followed by detection antibodies and a fluorescent or colorimetric substrate.

  • Measure the signal using the appropriate instrument.

  • Calculate the cytokine concentrations based on a standard curve and normalize to the total protein concentration of the lysate.

Logical Relationships and Outcomes

The administration of this compound sets in motion a cascade of immunological events that are logically interconnected, ultimately leading to tumor regression.

logical_relationship DAZ_Admin Dazostinag Administration (IV) STING_Activation STING Pathway Activation DAZ_Admin->STING_Activation Cytokine_Release Type I IFN & Pro-inflammatory Cytokine/Chemokine Release STING_Activation->Cytokine_Release Innate_Response Innate Immune Response Activation (DCs, NK cells) Cytokine_Release->Innate_Response TME_Remodeling Tumor Microenvironment Remodeling Cytokine_Release->TME_Remodeling Adaptive_Response Adaptive Immune Response Priming (CD8+ T-cells) Innate_Response->Adaptive_Response Adaptive_Response->TME_Remodeling Tumor_Regression Tumor Regression & Immune Memory TME_Remodeling->Tumor_Regression

References

Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Following Dazostinag Disodium Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dazostinag disodium (formerly TAK-676) is a potent and selective small molecule agonist of the STIMULATOR of INTERFERON GENES (STING) pathway.[1][2] Activation of STING in immune cells initiates a cascade of signaling events, leading to the production of type I interferons and other pro-inflammatory cytokines. This, in turn, promotes the activation of various immune cell subsets, including dendritic cells (DCs), natural killer (NK) cells, and T cells, and can shift the polarization of macrophages towards a pro-inflammatory M1 phenotype.[3][4] Consequently, this compound holds significant promise as an immunotherapeutic agent for the treatment of cancer.[3]

These application notes provide detailed protocols for the analysis of immune cell populations by flow cytometry following in vitro or in vivo treatment with this compound. The provided methodologies and antibody panels are designed to enable researchers to comprehensively evaluate the immunomodulatory effects of this STING agonist.

Mechanism of Action: The STING Signaling Pathway

This compound activates the STING pathway, a critical component of the innate immune system that detects cytosolic DNA. Upon binding of Dazostinag, STING undergoes a conformational change, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates Interferon Regulatory Factor 3 (IRF3), which dimerizes and translocates to the nucleus to induce the expression of type I interferons (IFN-α/β). Activated STING also triggers the NF-κB pathway, leading to the production of pro-inflammatory cytokines.

STING_Pathway Dazostinag Dazostinag disodium STING STING (ER Membrane) Dazostinag->STING activates TBK1 TBK1 STING->TBK1 recruits and activates NFkB NF-κB STING->NFkB activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 dimerizes Nucleus Nucleus pIRF3->Nucleus translocates to Type_I_IFN Type I IFN (IFN-α/β) Nucleus->Type_I_IFN induces expression of Pro_inflammatory_Cytokines Pro-inflammatory Cytokines Nucleus->Pro_inflammatory_Cytokines induces expression of NFkB->Nucleus translocates to

Caption: this compound-mediated STING signaling pathway.

Quantitative Data Summary

The following table summarizes the in vitro activation of various immune cell subsets following a 24-hour treatment with this compound.

Cell TypeSpeciesActivation EC50 (µM)Key Activation MarkersReference
Monocyte-Derived Dendritic Cells (MoDC)Mouse1.27CD80, CD86, MHC Class II
Bone Marrow-Derived Dendritic Cells (BMDC)Mouse0.32CD80, CD86, MHC Class II
Natural Killer (NK) CellsMouse0.271CD69, CD107a, IFN-γ
CD8+ T CellsMouse0.216CD69, IFN-γ, Granzyme B
CD4+ T CellsMouse0.249CD69, IFN-γ

Experimental Protocols

Protocol 1: In Vitro Stimulation of Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the in vitro treatment of human PBMCs with this compound to assess the activation of various immune cell subsets.

Materials:

  • Ficoll-Paque PLUS

  • Roswell Park Memorial Institute (RPMI) 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound

  • Cell Activation Cocktail (with Brefeldin A)

  • Human TruStain FcX™ (Fc receptor blocking solution)

  • Fixable Viability Dye

  • Fluorochrome-conjugated antibodies (see suggested panels below)

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Intracellular Staining Permeabilization Wash Buffer

  • Flow cytometer

Procedure:

  • PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Resuspend PBMCs in complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) at a density of 1 x 10^6 cells/mL.

  • Stimulation: Add this compound at desired concentrations (e.g., 0.1, 1, 10 µM) to the cell suspension. Include a vehicle control (e.g., DMSO). For intracellular cytokine analysis, add a protein transport inhibitor cocktail (e.g., Brefeldin A/Monensin) for the final 4-6 hours of culture.

  • Incubation: Incubate cells for 24 hours at 37°C in a 5% CO2 incubator.

  • Staining:

    • Harvest cells and wash with FACS buffer.

    • Stain with a Fixable Viability Dye to exclude dead cells from the analysis.

    • Block Fc receptors with Human TruStain FcX™.

    • Stain for cell surface markers with a cocktail of fluorochrome-conjugated antibodies for 30 minutes at 4°C.

    • For intracellular staining, fix and permeabilize the cells using an appropriate kit, then stain for intracellular markers.

  • Data Acquisition: Acquire data on a flow cytometer.

Experimental_Workflow cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Flow Cytometry Analysis PBMC_Isolation Isolate PBMCs Cell_Culture Culture Cells PBMC_Isolation->Cell_Culture Stimulation Stimulate with This compound Cell_Culture->Stimulation Incubation Incubate 24h Stimulation->Incubation Staining Stain with Antibodies Incubation->Staining Data_Acquisition Acquire Data Staining->Data_Acquisition Data_Analysis Analyze Data Data_Acquisition->Data_Analysis

Caption: Experimental workflow for in vitro stimulation and flow cytometry analysis.
Suggested Flow Cytometry Panels:

Panel A: T Cell Activation and Differentiation

MarkerFluorochromePurpose
CD3APC-Cy7Pan T cell marker
CD4PE-Cy7Helper T cell marker
CD8PerCP-Cy5.5Cytotoxic T cell marker
CD45RAFITCNaive T cell marker
CCR7PENaive/Central Memory T cell marker
CD69BV421Early activation marker
HLA-DRBV510Activation marker
IFN-γAPCTh1 cytokine
TNF-αAlexa Fluor 700Pro-inflammatory cytokine

Panel B: NK Cell and B Cell Activation

MarkerFluorochromePurpose
CD3APC-Cy7T cell exclusion
CD56PE-Cy7NK cell marker
CD16FITCNK cell subset marker
CD69BV421Early activation marker
CD107aAPCDegranulation marker
CD19PerCP-Cy5.5Pan B cell marker
CD20BV510B cell marker
CD86PEB cell activation marker
IgDAlexa Fluor 700Naive B cell marker

Panel C: Myeloid Cell Phenotyping and Macrophage Polarization

MarkerFluorochromePurpose
CD45APC-Cy7Pan-leukocyte marker
CD14PE-Cy7Monocyte marker
CD16FITCMonocyte subset marker
HLA-DRPerCP-Cy5.5Antigen presenting cell marker
CD11cBV421Dendritic cell marker
CD80PEM1 macrophage/activation marker
CD86BV510M1 macrophage/activation marker
CD206APCM2 macrophage marker
CD163Alexa Fluor 700M2 macrophage marker

Gating Strategy

A general gating strategy for identifying major immune cell populations from human PBMCs is outlined below.

Gating_Strategy Start All Events Singlets Singlets Start->Singlets FSC-A vs FSC-H Live_Cells Live Cells Singlets->Live_Cells Viability Dye Leukocytes CD45+ Leukocytes Live_Cells->Leukocytes CD45 Lymphocytes Lymphocytes (FSC/SSC) Leukocytes->Lymphocytes Monocytes Monocytes (FSC/SSC) Leukocytes->Monocytes T_Cells CD3+ T Cells Lymphocytes->T_Cells B_Cells CD19+ B Cells Lymphocytes->B_Cells NK_Cells CD3- CD56+ NK Cells Lymphocytes->NK_Cells DCs CD14- HLA-DR+ CD11c+ Dendritic Cells Monocytes->DCs Monocyte_Subsets CD14+ CD16+/- Monocyte Subsets Monocytes->Monocyte_Subsets CD4_T_Cells CD4+ T Cells T_Cells->CD4_T_Cells CD8_T_Cells CD8+ T Cells T_Cells->CD8_T_Cells

Caption: General gating strategy for immune cell identification.

Conclusion

The protocols and panels described in these application notes provide a robust framework for characterizing the immunological effects of this compound. By employing multi-color flow cytometry, researchers can gain detailed insights into the activation and differentiation of key immune cell populations, thereby facilitating the preclinical and clinical development of this promising STING agonist. For further refinement, it is recommended to optimize antibody titers and compensation settings for the specific flow cytometer and reagents used.

References

Dazostinag Disodium: Application Notes and Protocols for In Vitro Studies on Human Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dazostinag disodium (also known as TAK-676) is a novel, synthetic, small-molecule agonist of the Stimulator of Interferon Genes (STING) protein, designed for systemic administration. As a potent activator of the STING signaling pathway, this compound holds significant promise in the field of immuno-oncology. Activation of STING in immune cells within the tumor microenvironment initiates a cascade of events, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This, in turn, enhances the cross-presentation of tumor-associated antigens by dendritic cells, ultimately leading to a robust cytotoxic T-lymphocyte (CTL)-mediated immune response against cancer cells.[1] In preclinical studies, Dazostinag has been shown to induce durable, IFN-dependent antitumor immunity.[2]

These application notes provide detailed protocols for in vitro studies of this compound on human cancer cell lines, focusing on its mechanism of action and its effects on cancer cell viability and apoptosis.

Mechanism of Action

This compound functions by targeting and binding to the STING protein, which is a key component of the innate immune system responsible for detecting cytosolic DNA.[1] Upon binding, Dazostinag induces a conformational change in STING, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1). Activated TBK1 then phosphorylates Interferon Regulatory Factor 3 (IRF3), which dimerizes and translocates to the nucleus to drive the transcription of type I interferons and other inflammatory cytokines.[2] This signaling cascade is central to the anti-tumor effects of Dazostinag.

Signaling Pathway of this compound

Dazostinag_Pathway cluster_cell Immune Cell cluster_tme Tumor Microenvironment Dazostinag Dazostinag disodium STING STING Dazostinag->STING Binds & Activates TBK1 TBK1 STING->TBK1 Recruits pTBK1 p-TBK1 TBK1->pTBK1 Phosphorylates IRF3 IRF3 pTBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus Dimerizes & Translocates Type_I_IFN Type I Interferons & Pro-inflammatory Cytokines Nucleus->Type_I_IFN Upregulates Transcription CTL Cytotoxic T Lymphocytes (CTLs) Type_I_IFN->CTL Activates & Recruits Cancer_Cell Cancer Cell CTL->Cancer_Cell Induces Killing Apoptosis Apoptosis Cancer_Cell->Apoptosis

Caption: this compound activates the STING pathway, leading to an anti-tumor immune response.

Data Presentation

Table 1: In Vitro Activation of STING Pathway by this compound in THP1-Dual Cells

Concentration (µM)Treatment TimeKey Protein ActivationReference
1.12 hoursIncreased pTBK1, pSTING, pIRF3[2]
3.32 hoursIncreased pTBK1, pSTING, pIRF3
102 hoursIncreased pTBK1, pSTING, pIRF3

Note: The primary mechanism of Dazostinag's anti-cancer effect is through the activation of an immune response, rather than direct cytotoxicity to cancer cells. Therefore, standard IC50 values from monoculture experiments may not fully reflect its therapeutic potential.

Table 2: EC50 Values for Immune Cell Activation by this compound

Cell TypeActivation MarkerEC50 (µM)Reference
Mouse Bone Marrow-Derived Dendritic Cells (BMDC)Not Specified0.32
Mouse Monocyte-Derived Dendritic Cells (MoDC)Not Specified1.27
Mouse Natural Killer (NK) CellsNot Specified0.271
Mouse CD8+ T CellsNot Specified0.216
Mouse CD4+ T CellsNot Specified0.249

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the direct cytotoxic effect of this compound on cancer cell lines.

Experimental Workflow: Cell Viability Assay

Cell_Viability_Workflow A Seed cancer cells in a 96-well plate B Treat cells with varying concentrations of this compound A->B C Incubate for 24, 48, or 72 hours B->C D Add MTT reagent to each well C->D E Incubate for 2-4 hours to allow formazan crystal formation D->E F Solubilize formazan crystals with DMSO or other solvent E->F G Measure absorbance at 570 nm using a microplate reader F->G H Calculate cell viability and IC50 values G->H

Caption: Workflow for determining cell viability using the MTT assay.

Materials:

  • Human cancer cell line of interest

  • Complete culture medium

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Allow cells to adhere overnight at 37°C in a humidified incubator with 5% CO2.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO or other solvent used to dissolve Dazostinag).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol allows for the quantification of apoptotic and necrotic cells following treatment with this compound.

Experimental Workflow: Apoptosis Assay

Apoptosis_Workflow A Seed cells in a 6-well plate B Treat cells with this compound A->B C Incubate for the desired time B->C D Harvest cells (including floating cells) C->D E Wash cells with cold PBS D->E F Resuspend cells in Annexin V binding buffer E->F G Add Annexin V-FITC and Propidium Iodide (PI) F->G H Incubate in the dark for 15 minutes at room temperature G->H I Analyze by flow cytometry H->I

Caption: Workflow for detecting apoptosis using Annexin V and PI staining.

Materials:

  • Human cancer cell line of interest

  • Complete culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells in a 6-well plate and allow them to adhere.

  • Treat cells with the desired concentrations of this compound.

  • After the incubation period, collect both adherent and floating cells.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Western Blot Analysis of STING Pathway Activation

This protocol is designed to detect the phosphorylation of key proteins in the STING signaling pathway in response to this compound.

Experimental Workflow: Western Blot Analysis

Western_Blot_Workflow A Treat cells with this compound B Lyse cells and collect protein extracts A->B C Determine protein concentration (e.g., BCA assay) B->C D Perform SDS-PAGE to separate proteins C->D E Transfer proteins to a PVDF membrane D->E F Block the membrane E->F G Incubate with primary antibodies (e.g., anti-pSTING, anti-pTBK1, anti-pIRF3) F->G H Incubate with HRP-conjugated secondary antibody G->H I Detect protein bands using chemiluminescence H->I J Analyze and quantify band intensity I->J

Caption: Workflow for Western blot analysis of STING pathway proteins.

Materials:

  • Human cancer cell line (e.g., THP1-Dual)

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-pSTING, anti-STING, anti-pTBK1, anti-TBK1, anti-pIRF3, anti-IRF3, and a loading control like anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Protocol:

  • Treat cells (e.g., THP1-Dual) with this compound at various concentrations (e.g., 1.1, 3.3, 10 µM) for a specified time (e.g., 2 hours).

  • Wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.

Conclusion

This compound is a promising STING agonist with a primary mechanism of action centered on the activation of the innate immune system to generate a potent anti-tumor response. The protocols outlined in these application notes provide a framework for the in vitro investigation of this compound's effects on human cancer cell lines, enabling researchers to further elucidate its therapeutic potential. While direct cytotoxicity may be limited, its ability to modulate the tumor microenvironment through STING activation represents a significant avenue for cancer immunotherapy.

References

Application Notes and Protocols for Assessing Cytokine Release Induced by Dazostinag Disodium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dazostinag disodium (also known as TAK-676) is a potent and selective small molecule agonist of the Stimulator of Interferon Genes (STING) protein.[1][2] As a key mediator of innate immunity, STING activation triggers a signaling cascade that results in the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines.[3][4][5] This induction of an innate immune response can subsequently lead to the activation and recruitment of adaptive immune cells, making STING agonists like this compound promising candidates for cancer immunotherapy.

The therapeutic efficacy of this compound is intrinsically linked to its ability to induce a robust cytokine response. However, an excessive or uncontrolled release of cytokines can lead to systemic inflammation and potentially severe adverse effects, such as Cytokine Release Syndrome (CRS). Therefore, a thorough and quantitative assessment of the cytokine release profile of this compound is a critical component of its preclinical and clinical development.

These application notes provide detailed protocols for in vitro assays to characterize and quantify the cytokine release induced by this compound in human peripheral blood mononuclear cells (PBMCs) and whole blood.

Mechanism of Action: this compound and the STING Signaling Pathway

This compound directly binds to and activates the STING protein, which is primarily located on the endoplasmic reticulum (ER). This binding event induces a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus. In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons. Simultaneously, the STING-TBK1 complex can also activate the NF-κB signaling pathway, leading to the production of a broad range of pro-inflammatory cytokines and chemokines, including TNF-α and IL-6.

STING_Pathway cluster_cytoplasm Cytoplasm cluster_golgi Golgi Apparatus cluster_nucleus Nucleus Dazostinag Dazostinag Disodium STING_ER STING (on ER) Dazostinag->STING_ER Binds and Activates STING_Active Activated STING (Dimerized) STING_ER->STING_Active Translocates TBK1 TBK1 STING_Active->TBK1 Recruits and Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates NFkB NF-κB TBK1->NFkB Activates IRF3_p_dimer p-IRF3 Dimer Gene_Expression Gene Transcription IRF3_p_dimer->Gene_Expression Induces NFkB_nuc NF-κB NFkB_nuc->Gene_Expression Induces Cytokines Pro-inflammatory Cytokines & Chemokines (TNF-α, IL-6, etc.) Gene_Expression->Cytokines Leads to Production IFN Type I Interferons (IFN-α, IFN-β) Gene_Expression->IFN Leads to Production IRF3->IRF3_p_dimer Dimerizes and Translocates NFkB->NFkB_nuc Translocates PBMC_Isolation cluster_0 Blood Collection & Dilution cluster_1 Density Gradient Centrifugation cluster_2 PBMC Collection & Washing cluster_3 Cell Counting & Resuspension A Collect Whole Blood (Sodium Heparin) B Dilute 1:1 with PBS A->B C Layer over Ficoll-Paque B->C D Centrifuge (400 x g, 30-40 min, no brake) C->D E Collect Buffy Coat (PBMCs) D->E F Wash with PBS (300 x g, 10 min) E->F G Resuspend in Complete RPMI F->G H Count Cells & Assess Viability G->H I Adjust to Final Concentration H->I Cytokine_Release_Workflow cluster_prep Preparation cluster_incubation Stimulation cluster_analysis Analysis A Prepare Cell Suspension (PBMCs or Whole Blood) C Seed Cells in 96-well Plate A->C B Prepare Dazostinag Dilutions & Controls D Add Dazostinag & Controls B->D C->D E Incubate (24h, 37°C, 5% CO2) D->E F Centrifuge Plate E->F G Collect Supernatant F->G H Quantify Cytokines (ELISA or Multiplex) G->H I Data Analysis H->I

References

Troubleshooting & Optimization

Dazostinag Disodium Technical Support Center: Optimizing Dosage for Maximum Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of Dazostinag disodium (TAK-676) to achieve maximum experimental efficacy. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during their experiments with this compound.

Issue Possible Cause Recommended Action
Low or no STING pathway activation (e.g., no increase in pSTING, pTBK1, pIRF3) 1. Inactive compound due to improper storage or handling. 2. Cell line does not express STING. 3. Insufficient concentration of this compound. 4. Incorrect incubation time.1. Ensure this compound is stored at -20°C for short-term (months) or -80°C for long-term (years) in a dry, dark place. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. 2. Confirm STING expression in your cell line via Western Blot or qPCR. The activity of this compound is dependent on STING expression.[1] 3. Increase the concentration. In vitro studies show dose-dependent activation, with concentrations between 1.1 µM and 10 µM being effective in cell lines like THP1-Dual and CT26.WT.[1] 4. Optimize incubation time. A 2-hour incubation has been shown to be effective for observing pathway activation.[1]
Inconsistent results between experiments 1. Variability in cell passage number or health. 2. Inconsistent preparation of this compound solution. 3. Contamination of cell cultures.1. Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before treatment. 2. Follow a standardized protocol for preparing the stock solution. This compound is soluble in water (≥ 100 mg/mL) and DMSO (250 mg/mL).[2][3] For aqueous solutions, sterile filter through a 0.22 µm filter. 3. Regularly test for mycoplasma and other contaminants.
Unexpected cytotoxicity in vitro 1. High concentration of this compound. 2. Off-target effects in the specific cell line.1. Perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line. 2. Investigate the expression of other potential targets in your cell line.
Lack of in vivo anti-tumor activity 1. Suboptimal dosage or administration route. 2. The tumor model is not responsive to STING agonism. 3. Rapid clearance of the compound.1. In vivo studies in mice have shown efficacy with intravenous (i.v.) administration at doses of 1 mg/kg and 2 mg/kg. 2. Ensure the selected tumor model is immunogenic and has a microenvironment that can be modulated by STING activation. 3. The terminal half-life of Dazostinag has been reported to be approximately 1.4 hours in humans. Consider the dosing schedule accordingly.
High systemic inflammation in animal models 1. Dosage is too high. 2. Hypersensitivity of the animal strain.1. Reduce the dosage. A preclinical dose-finding study in mice identified 0.05 mg/mL as an optimal dose that balances on-target immune activation with off-target effects. 2. Consider using a different animal strain or consult relevant literature for strain-specific responses.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is an agonist of the Stimulator of Interferon Genes (STING) protein. By binding to and activating STING, it triggers a signaling cascade involving TBK1 and IRF3, leading to the production of type I interferons and other pro-inflammatory cytokines. This activation of the innate immune system ultimately leads to the recruitment and activation of adaptive immune cells, such as T cells, promoting an anti-tumor immune response.

2. How should I prepare and store this compound?

  • Storage of solid compound: Store at 0-4°C for the short term (days to weeks) or -20°C for the long term (months to years) in a dry, dark environment.

  • Preparation of stock solutions: this compound is soluble in water (≥ 100 mg/mL) and DMSO (250 mg/mL).

  • Storage of stock solutions: Store aliquots at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.

3. What are the recommended starting concentrations for in vitro and in vivo experiments?

  • In vitro: For cell-based assays, a concentration range of 1.1 µM to 10 µM has been shown to activate the STING pathway in cell lines such as THP1-Dual and CT26.WT. Activation of immune cells like dendritic cells, NK cells, and T cells has been observed with concentrations around 0.2-1.3 µM.

  • In vivo: In murine tumor models, intravenous (i.v.) administration of 1 mg/kg and 2 mg/kg has demonstrated significant anti-tumor activity. A dose of 0.05 mg/mL was identified in a preclinical study as optimal for balancing on-target and off-target effects.

4. Which cell lines are responsive to this compound?

This compound has been shown to be active in cell lines that express STING. Reported responsive cell lines include:

  • THP1-Dual (human AML)

  • CT26.WT (murine colon carcinoma)

  • A20 (murine B-cell lymphoma)

  • B16F10 (murine melanoma)

  • H69 (human small cell lung cancer)

  • H446 (human small cell lung cancer)

5. What is the expected cytokine profile following this compound treatment?

Treatment with this compound leads to a dose-dependent induction of type I interferons (IFNs) and other pro-inflammatory cytokines and chemokines. In vivo, this includes an increase in IFN-γ. The induction of CXCL9 has also been observed, which is associated with the recruitment of cytotoxic T cells.

Data Presentation

Table 1: In Vitro Efficacy of this compound

Cell LineConcentration RangeIncubation TimeObserved EffectReference
THP1-Dual1.1 - 10 µM2 hoursDose-dependent increase in pSTING, pTBK1, pIRF3
CT26.WT1.1 - 10 µM2 hoursDose-dependent increase in pSTING, pTBK1, pIRF3
Mouse BMDC0 - 1 µM24 hoursEC50 of 0.32 µM for activation
Mouse NK cells0 - 1 µM24 hoursEC50 of 0.271 µM for activation
Mouse CD8+ T cells0 - 1 µM24 hoursEC50 of 0.216 µM for activation
Mouse CD4+ T cells0 - 1 µM24 hoursEC50 of 0.249 µM for activation

Table 2: In Vivo Efficacy of this compound

Animal ModelTumor TypeDosageAdministration RouteObserved EffectReference
BALB/c miceA20 syngeneic tumors1 mg/kg, 2 mg/kgi.v.Significant anti-tumor activity, dose-dependent cytokine responses
BALB/c miceCT26.WT syngeneic tumors1 mg/kg, 2 mg/kgi.v.Significant anti-tumor activity, dose-dependent cytokine responses
Syngeneic miceNot specified0.05 mg/mLNot specifiedOptimal balance of on-target immune activation and off-target effects

Experimental Protocols

Protocol 1: In Vitro STING Pathway Activation Assay

  • Cell Seeding: Plate STING-expressing cells (e.g., THP1-Dual, CT26.WT) in a suitable plate format and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in sterile DMSO or water. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 1, 3, 10 µM).

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO or water as the highest concentration of the compound).

  • Incubation: Incubate the cells for 2 hours at 37°C and 5% CO2.

  • Cell Lysis: After incubation, wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blot Analysis: Perform SDS-PAGE and Western blotting to analyze the phosphorylation status of STING, TBK1, and IRF3. Use antibodies specific for the phosphorylated and total forms of these proteins.

Protocol 2: In Vivo Murine Tumor Model

  • Tumor Cell Implantation: Subcutaneously implant a suitable number of tumor cells (e.g., 1 x 10^6 CT26.WT cells) into the flank of immunocompetent mice (e.g., BALB/c).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.

  • Treatment Initiation: When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer this compound intravenously (i.v.) at the desired dose (e.g., 1 or 2 mg/kg) according to the planned schedule (e.g., every 3 days). The control group should receive the vehicle solution.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry for immune cell infiltration).

Visualizations

STING_Signaling_Pathway cluster_nucleus Nucleus Dazostinag Dazostinag disodium STING STING (on ER) Dazostinag->STING binds & activates TBK1 TBK1 STING->TBK1 recruits pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylation IRF3 IRF3 pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 dimerization pTBK1->IRF3 phosphorylates pIRF3_n p-IRF3 pIRF3->pIRF3_n translocates Gene_Expression Type I IFN & Cytokine Genes pIRF3_n->Gene_Expression induces transcription

Caption: this compound activates the STING signaling pathway.

Experimental_Workflow_In_Vitro start Start seed_cells Seed STING-expressing cells start->seed_cells prepare_compound Prepare Dazostinag disodium solutions seed_cells->prepare_compound treat_cells Treat cells with compound & vehicle prepare_compound->treat_cells incubate Incubate for 2 hours treat_cells->incubate lyse_cells Lyse cells incubate->lyse_cells western_blot Western Blot for pSTING, pTBK1, pIRF3 lyse_cells->western_blot end End western_blot->end

Caption: In Vitro STING pathway activation assay workflow.

Logical_Relationship_Troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions no_activation No STING Pathway Activation inactive_compound Inactive Compound no_activation->inactive_compound no_sting No STING Expression no_activation->no_sting low_dose Insufficient Dose no_activation->low_dose check_storage Check Storage & Prepare Fresh inactive_compound->check_storage confirm_expression Confirm STING Expression (WB/qPCR) no_sting->confirm_expression increase_dose Increase Dose low_dose->increase_dose

Caption: Troubleshooting logic for lack of STING pathway activation.

References

Dazostinag Disodium Systemic Delivery: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) for researchers utilizing Dazostinag disodium (TAK-676) in preclinical experiments. The focus of this resource is to address common challenges associated with the systemic (intravenous) delivery of this potent STING (Stimulator of Interferon Genes) agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is the disodium salt form of Dazostinag (TAK-676), a potent and systemic STING agonist.[1] Upon intravenous administration, it binds to and activates the STING protein, which is a key component of the innate immune system.[1] This activation triggers a signaling cascade, leading to the production of type I interferons and other pro-inflammatory cytokines.[2][3] This, in turn, enhances the cross-presentation of tumor-associated antigens by dendritic cells and promotes a cytotoxic T-lymphocyte (CTL)-mediated immune response against cancer cells.[1]

Q2: What are the recommended storage conditions for this compound?

A2: For long-term storage, this compound powder should be stored at -20°C for up to one month or -80°C for up to six months. Stock solutions should also be stored at -80°C (for up to 6 months) or -20°C (for up to 1 month). To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is highly soluble in water (≥ 100 mg/mL). To prepare a stock solution, reconstitute the powder in sterile, nuclease-free water. It is recommended to then filter-sterilize the stock solution through a 0.22 µm filter before storage.

Q4: What is a typical dose range for this compound in mouse models?

A4: In preclinical mouse models, this compound has been shown to be effective and well-tolerated when administered intravenously at doses ranging from 0.025 to 2 mg/kg.

Troubleshooting Guides

Formulation and Administration Challenges

Problem: Precipitation is observed when diluting the stock solution for intravenous injection.

Possible Causes and Solutions:

  • Vehicle Incompatibility: While this compound is highly soluble in water, its stability and solubility in common intravenous vehicles like saline or phosphate-buffered saline (PBS) at various concentrations should be considered.

    • Recommendation: For initial experiments, dilute the aqueous stock solution in a 5% dextrose solution or sterile saline (0.9% NaCl). It is advisable to perform a small-scale pilot test to ensure solubility at the desired final concentration before preparing a large batch.

  • pH Shift: The pH of the final diluted solution can affect the solubility of the compound.

    • Recommendation: Measure the pH of your final formulation. If precipitation is an issue, consider using a biocompatible buffer system to maintain a stable pH.

  • Low Temperature of Vehicle: Using a cold vehicle for dilution might decrease the solubility.

    • Recommendation: Ensure your diluent is at room temperature before preparing the final formulation.

Problem: Inconsistent or unexpected experimental results.

Possible Causes and Solutions:

  • Inaccurate Dosing: This can arise from improper formulation preparation or administration technique.

    • Recommendation: Ensure your stock solution is completely dissolved before making dilutions. Use calibrated pipettes for accurate volume measurements. For intravenous injections in mice, ensure proper restraint and technique to deliver the full dose into the lateral tail vein.

  • Degradation of the Compound: Improper storage or handling of the stock or diluted solutions can lead to degradation.

    • Recommendation: Follow the recommended storage conditions strictly. Prepare fresh dilutions for each experiment and avoid using solutions that have been stored at room temperature for extended periods. The stability of this compound in aqueous solution is crucial; for critical experiments, it is best to use freshly prepared dilutions.

In Vivo Study Challenges

Problem: Signs of acute toxicity or adverse reactions in animals post-injection.

Possible Causes and Solutions:

  • High Injection Rate: A rapid injection can lead to a transient high local concentration of the drug, potentially causing irritation or other adverse effects.

    • Recommendation: Administer the intravenous injection slowly and steadily over a period of 1-2 minutes.

  • Formulation Issues: Hypertonic or hypotonic solutions, or those with a non-physiological pH, can cause discomfort and adverse reactions.

    • Recommendation: Whenever possible, use isotonic and pH-neutral vehicles for your final formulation.

  • Compound-Specific Effects: While this compound is reported to be well-tolerated, high doses may induce a strong cytokine response.

    • Recommendation: Monitor animals closely after injection for any signs of distress, such as lethargy, ruffled fur, or labored breathing. If such signs are observed, consider reducing the dose in subsequent experiments.

Data Presentation

Table 1: Physicochemical and Dosing Information for this compound

PropertyValueSource
Molecular Weight 754.48 g/mol
Appearance White to off-white solid
Solubility ≥ 100 mg/mL in Water
Storage (Powder) -20°C (1 month), -80°C (6 months)
Storage (Stock Solution) -20°C (1 month), -80°C (6 months)
Typical IV Dose (Mouse) 0.025 - 2 mg/kg

Table 2: Preclinical Pharmacokinetic Profile of Dazostinag

ParameterObservationSource
Plasma Pharmacokinetics Dose-proportional in mice
Tumor Exposure Higher exposure in tumor tissue compared to plasma
Plasma Stability (Free Base) Stable in human, primate, and mouse plasma (10 µg/mL for up to 96 hours)
Half-life (in rat liver tritosomes) 2.4 hours (for ADC-1, a linker-payload of Dazostinag)
Half-life (in Balb/C mice) 33 hours (for ADC-1, 0.1 mg/kg single dose)
AUC (last) (in Balb/C mice) 51432 h·nM (for ADC-1, 0.1 mg/kg single dose)

Note: Some pharmacokinetic data is for the free base form or an antibody-drug conjugate (ADC) version of Dazostinag and should be considered as a reference.

Experimental Protocols

Protocol 1: Preparation of this compound for Intravenous Injection in Mice

  • Prepare Stock Solution:

    • Allow the this compound powder to equilibrate to room temperature before opening the vial.

    • Reconstitute the powder in sterile, nuclease-free water to a convenient stock concentration (e.g., 10 mg/mL).

    • Ensure complete dissolution by gentle vortexing.

    • Filter the stock solution through a sterile 0.22 µm syringe filter into a sterile, nuclease-free tube.

    • Aliquot the stock solution into single-use volumes and store at -80°C.

  • Prepare Final Dosing Solution:

    • On the day of the experiment, thaw an aliquot of the stock solution at room temperature.

    • Calculate the required volume of the stock solution based on the desired final concentration and the total volume of the dosing solution.

    • Dilute the stock solution to the final desired concentration using a sterile vehicle (e.g., 0.9% sodium chloride or 5% dextrose in water). For example, to prepare a 0.1 mg/mL dosing solution, dilute 10 µL of a 10 mg/mL stock solution into 990 µL of the vehicle.

    • Mix gently by inversion.

    • Visually inspect the solution for any signs of precipitation. If precipitation is observed, refer to the troubleshooting guide.

  • Administration:

    • Administer the dosing solution to mice via intravenous injection into the lateral tail vein.

    • The injection volume will depend on the final concentration and the weight of the mouse (typically 5-10 µL/g body weight).

Mandatory Visualizations

STING_Signaling_Pathway This compound Signaling Pathway Dazostinag Dazostinag disodium STING STING Dazostinag->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus Translocates to IFN Type I Interferons (e.g., IFN-β) Nucleus->IFN Upregulates Transcription Immune_Response Antitumor Immune Response IFN->Immune_Response Drives

Caption: this compound activates the STING signaling pathway.

experimental_workflow Experimental Workflow for In Vivo Studies cluster_prep Formulation Preparation cluster_admin Administration & Monitoring cluster_analysis Data Analysis stock Prepare Stock Solution (in Water) dilution Dilute to Final Dose (e.g., in Saline) stock->dilution admin Intravenous Injection dilution->admin monitor Monitor Animal Welfare admin->monitor pk Pharmacokinetic Analysis monitor->pk pd Pharmacodynamic Analysis monitor->pd efficacy Antitumor Efficacy Assessment monitor->efficacy troubleshooting_logic Troubleshooting Logic for Poor In Vivo Efficacy rect_node rect_node start Poor In Vivo Efficacy check_formulation Formulation Issues? start->check_formulation check_dose Dose Too Low? check_formulation->check_dose No solution_formulation Verify solubility and stability. Prepare fresh solutions. check_formulation->solution_formulation Yes check_schedule Dosing Schedule Optimal? check_dose->check_schedule No solution_dose Perform dose-response study. check_dose->solution_dose Yes check_model Animal Model Appropriate? check_schedule->check_model No solution_schedule Adjust dosing frequency and duration. check_schedule->solution_schedule Yes solution_model Ensure tumor model is sensitive to STING activation. check_model->solution_model Yes

References

mitigating off-target effects of Dazostinag disodium

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating potential off-target effects of Dazostinag disodium (TAK-676) during experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as TAK-676) is a synthetic agonist of the Stimulator of Interferon Genes (STING) protein.[1][2] Its primary mechanism of action is to bind to and activate STING, which triggers a signaling cascade involving TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3).[1] This leads to the production of type I interferons (such as IFN-β) and other pro-inflammatory cytokines, which in turn activate innate and adaptive immune cells to elicit an anti-tumor response.[3][4]

Q2: What are potential off-target effects of this compound?

While preclinical and clinical studies have shown Dazostinag to be generally well-tolerated, it is crucial to monitor for potential off-target effects or exaggerated on-target pharmacology. The most commonly reported adverse event in clinical trials is mild to moderate cytokine release syndrome (CRS), characterized by an excessive release of inflammatory cytokines. As a STING agonist, there is also a theoretical potential for inducing or exacerbating autoimmune responses. It is also important to consider that unintended interactions with other cellular components could lead to unanticipated phenotypes.

Q3: What are the initial signs of potential off-target effects or excessive on-target activity in my experiments?

Several observations in your experiments could indicate potential off-target effects or an overstimulation of the STING pathway:

  • Excessive Cytokine Production: Levels of pro-inflammatory cytokines (e.g., IFN-β, TNF-α, IL-6) that are significantly higher than expected or that lead to widespread cell death in your culture system.

  • Cell Viability Issues: A narrow therapeutic window where the effective concentration for STING activation is very close to a concentration that induces significant cytotoxicity.

  • Inconsistent Phenotypes: Observing a cellular phenotype that is not consistent with the known downstream effects of STING activation.

  • Discrepancies with Control Compounds: Results that differ significantly from those obtained with other known STING agonists.

Q4: How can I mitigate the risk of observing off-target effects with this compound?

A multi-faceted approach is recommended to minimize and understand potential off-target effects:

  • Optimize Concentration: Perform a thorough dose-response analysis to identify the lowest effective concentration of Dazostinag that elicits the desired on-target activity without causing excessive cytotoxicity or cytokine production.

  • Use Proper Controls: Always include a negative control (vehicle) and, if possible, a positive control (another well-characterized STING agonist). Additionally, using a STING-knockout cell line can help confirm that the observed effects are STING-dependent.

  • Orthogonal Validation: Confirm key findings using a structurally different STING agonist to ensure the observed phenotype is not an artifact of Dazostinag's specific chemical structure.

  • Target Engagement Assays: Employ methods like the Cellular Thermal Shift Assay (CETSA) to confirm direct binding of Dazostinag to STING in your experimental system.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
High level of cytotoxicity observed at effective concentrations. Excessive STING activation: Prolonged or overly strong activation of the STING pathway can lead to apoptosis.1. Titrate Dazostinag Concentration: Perform a detailed dose-response curve to find the optimal concentration with maximal STING activation and minimal cell death. 2. Time-Course Experiment: Reduce the incubation time with Dazostinag to see if the cytotoxic effects can be minimized while retaining sufficient STING pathway activation.
Off-target toxicity: Dazostinag may be interacting with other cellular targets that regulate cell viability.1. STING-Knockout Cells: Test the cytotoxic effect of Dazostinag in a cell line that does not express STING. If toxicity persists, it is likely an off-target effect. 2. Broad-Spectrum Kinase/Phosphatase Profiling: Although not a kinase inhibitor, at higher concentrations, off-target kinase or phosphatase interactions are possible. If off-target effects are suspected, consider a broad-spectrum kinase or phosphatase activity assay.
Unexpected or inconsistent downstream signaling. Cell-type specific responses: The cellular context, including the expression levels of STING and downstream signaling components, can influence the response to Dazostinag.1. Characterize Your Cell Line: Confirm the expression of key pathway components (STING, TBK1, IRF3) in your cell model. 2. Use Multiple Cell Lines: Compare the effects of Dazostinag in different cell lines to identify cell-type specific responses.
Interaction with other pathways: Dazostinag may be modulating other signaling pathways.1. Phospho-proteomics Analysis: Perform a global phospho-proteomics experiment to identify other signaling pathways that are modulated by Dazostinag treatment. 2. Literature Review: Investigate whether the observed phenotype could be linked to other known signaling pathways that might be activated in your specific experimental context.
Reduced or absent STING activation. Compound inactivity: The this compound solution may have degraded.1. Confirm Compound Integrity: Use a fresh stock of Dazostinag. Ensure proper storage conditions as recommended by the manufacturer. 2. Positive Control: Test a known, potent STING agonist alongside Dazostinag to ensure the assay system is working correctly.
Low STING expression: The cell line used may have low or no expression of STING.1. Confirm STING Expression: Use Western blot or qPCR to confirm the expression of STING in your cell line. 2. Use a STING-overexpressing cell line: If STING expression is low, consider using a cell line that has been engineered to overexpress STING.
Assay interference: Components of the assay may be interfering with Dazostinag activity or the detection method.1. In Vitro Assay: Perform a cell-free assay with purified STING protein to confirm direct activation by Dazostinag. 2. Review Assay Protocol: Carefully review the assay protocol for any potential interfering substances.

Data Presentation

Table 1: In Vitro Activity of this compound

Cell LineAssayParameterValueReference
THP1-DualSTING-TBK1-IRF3 Pathway ActivationDose-dependent1.1, 3.3, 10 µM
CT26.WTSTING-TBK1-IRF3 Pathway ActivationDose-dependent1.1, 3.3, 10 µM
Mouse BMDCImmune Cell ActivationEC500.32 µM
Mouse NK cellsImmune Cell ActivationEC500.271 µM
Mouse CD8+ T cellsImmune Cell ActivationEC500.216 µM
Mouse CD4+ T cellsImmune Cell ActivationEC500.249 µM

Table 2: In Vivo Anti-Tumor Activity of this compound

Tumor ModelAnimal ModelDosingOutcomeReference
A20 syngeneic tumorsBALB/c mice1 mg/kg/d, 2 mg/kg/d; i.v.; 13 dSignificant T cell–dependent in vivo antitumor activity
CT26.WT syngeneic tumorsBALB/c mice1 mg/kg/d, 2 mg/kg/d; i.v.; 13 dSignificant T cell–dependent in vivo antitumor activity

Experimental Protocols

Protocol 1: Assessment of On-Target STING Pathway Activation

Objective: To confirm that this compound activates the STING signaling pathway in a dose-dependent manner.

Methodology:

  • Cell Culture: Plate a suitable cell line (e.g., THP-1, HEK293T expressing STING) in a multi-well plate and allow them to adhere.

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate vehicle (e.g., DMSO, PBS).

  • Cell Treatment: Treat the cells with varying concentrations of Dazostinag and a vehicle control for a specified time (e.g., 2-4 hours).

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Western Blot Analysis: Perform SDS-PAGE and Western blotting to detect the phosphorylation of STING, TBK1, and IRF3 using phospho-specific antibodies. Total protein levels should also be assessed as a loading control.

  • Cytokine Measurement: Collect the cell culture supernatant and measure the levels of secreted IFN-β using an ELISA kit.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the direct binding of this compound to the STING protein in a cellular context.

Methodology:

  • Cell Treatment: Treat intact cells with Dazostinag at a concentration expected to be effective and a vehicle control.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant and quantify the amount of soluble STING protein by Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble STING protein as a function of temperature. A shift in the melting curve to a higher temperature in the Dazostinag-treated samples indicates target engagement.

Visualizations

STING_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dazostinag This compound STING STING Dazostinag->STING binds & activates TBK1 TBK1 STING->TBK1 recruits pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylation IRF3 IRF3 pIRF3 p-IRF3 IRF3->pIRF3 pTBK1->IRF3 phosphorylates pIRF3_dimer p-IRF3 dimer pIRF3->pIRF3_dimer dimerization IFNb_gene IFN-β Gene pIRF3_dimer->IFNb_gene translocates to nucleus & binds promoter Transcription Transcription IFNb_gene->Transcription

Caption: this compound activates the STING signaling pathway.

Troubleshooting_Workflow Start Unexpected Experimental Result Check_Concentration Verify Dazostinag Concentration and Integrity Start->Check_Concentration Dose_Response Perform Dose-Response and Time-Course Check_Concentration->Dose_Response On_Target_Validation Confirm On-Target STING Activation (p-TBK1, p-IRF3, IFN-β) Dose_Response->On_Target_Validation Off_Target_Investigation Investigate Off-Target Effects On_Target_Validation->Off_Target_Investigation If phenotype persists without STING activation Conclusion Identify Source of Unexpected Result On_Target_Validation->Conclusion If phenotype correlates with STING activation STING_KO Use STING-Knockout Cell Line Off_Target_Investigation->STING_KO Orthogonal_Agonist Use Structurally Different STING Agonist Off_Target_Investigation->Orthogonal_Agonist Proteomics Global (Phospho)proteomics Off_Target_Investigation->Proteomics STING_KO->Conclusion Orthogonal_Agonist->Conclusion Proteomics->Conclusion

Caption: Workflow for troubleshooting unexpected results with Dazostinag.

References

improving the therapeutic index of Dazostinag disodium

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Dazostinag disodium.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as TAK-676) is a potent agonist of the Stimulator of Interferon Genes (STING) protein.[1][2] STING is a critical component of the innate immune system that detects cytosolic DNA, a sign of infection or cellular damage.[3] Upon binding to STING, this compound activates the STING signaling pathway, leading to the phosphorylation of TBK1 and IRF3.[1][2] This signaling cascade results in the production of Type I interferons (IFNs) and other pro-inflammatory cytokines, which in turn stimulate an anti-tumor immune response.

Q2: What are the key considerations for storing and handling this compound?

A2: this compound is typically a white to off-white solid. For long-term storage, it is recommended to store the powder at -20°C, sealed away from moisture. Stock solutions can be prepared in water (≥ 100 mg/mL) or DMSO (250 mg/mL). For aqueous stock solutions, it is advisable to filter-sterilize the solution. To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution and store at -80°C for up to 6 months or -20°C for up to 1 month.

Q3: What are some general strategies to improve the therapeutic index of a STING agonist like this compound?

A3: Improving the therapeutic index involves maximizing anti-tumor efficacy while minimizing systemic toxicity. Key strategies include:

  • Targeted Delivery: Utilizing nanoparticle-based delivery systems can enhance the accumulation of this compound in the tumor microenvironment, thereby reducing systemic exposure and associated side effects.

  • Combination Therapy: Combining this compound with other anti-cancer agents, such as checkpoint inhibitors (e.g., anti-PD-1), can create synergistic effects, potentially allowing for lower, less toxic doses of each agent. Clinical trials are currently investigating this compound in combination with pembrolizumab.

  • Dose Optimization: Careful dose-finding studies are crucial to identify the optimal dose that balances immune activation with tolerability.

Troubleshooting Guides

In Vitro Experiments
ProblemPossible CauseRecommended Solution
No or low STING pathway activation (e.g., no increase in pTBK1/pIRF3). 1. Low STING expression in the cell line: Not all cell lines express STING at sufficient levels. 2. Inefficient cellular uptake: this compound, being a charged molecule, may not readily cross the cell membrane. 3. Compound degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation.1. Confirm STING expression in your cell line via Western blot or qPCR. If expression is low, consider using a cell line known to have a functional STING pathway (e.g., THP-1). 2. For cell lines with low uptake, consider using a transfection reagent to facilitate cytosolic delivery. 3. Always use freshly prepared working solutions and avoid repeated freeze-thaw cycles of the stock solution.
High cell toxicity/death observed. 1. Excessive STING activation: High concentrations of this compound can lead to overstimulation of the inflammatory response and subsequent cell death. 2. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) in the final culture medium can be toxic to cells.1. Perform a dose-response experiment to determine the optimal concentration that induces STING activation without significant cytotoxicity. 2. Ensure the final concentration of the solvent in the cell culture medium is non-toxic (typically <0.5% for DMSO).
Inconsistent results between experiments. 1. Variability in cell health and passage number: Cells that are unhealthy or have been passaged too many times may respond differently. 2. Inconsistent reagent preparation: Errors in dilution or reagent handling can lead to variability.1. Use healthy, low-passage cells for all experiments. Monitor cell viability regularly. 2. Standardize all reagent preparation protocols and ensure accurate pipetting.
In Vivo Experiments
ProblemPossible CauseRecommended Solution
Lack of anti-tumor efficacy. 1. Suboptimal dosing or administration route: The dose may be too low, or the administration route may not be optimal for tumor delivery. 2. Poor tumor immunogenicity: The tumor model may be "cold" with a low level of immune infiltration. 3. Rapid clearance of the compound: this compound may be cleared from circulation before it can exert its effect in the tumor.1. Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal therapeutic dose. Preclinical studies have shown efficacy with intravenous administration. 2. Consider using this compound in combination with therapies that can enhance tumor immunogenicity, such as radiation or chemotherapy. 3. Explore formulation strategies, such as encapsulation in nanoparticles, to improve the pharmacokinetic profile.
Significant systemic toxicity (e.g., weight loss, lethargy). 1. Dose is too high: The administered dose may be exceeding the MTD. 2. Systemic immune activation: Widespread activation of the STING pathway can lead to a systemic inflammatory response.1. Reduce the dose of this compound. Refer to dose-escalation and toxicology study data. 2. Consider targeted delivery strategies to concentrate the drug at the tumor site and minimize systemic exposure.

Data Presentation

In Vitro Activity of this compound
Cell LineAssayEndpointConcentration/EC50Reference
THP1-Dual (human AML)STING Pathway ActivationpTBK1, pSTING, pIRF3Dose-dependent increase (1.1, 3.3, 10 µM)
CT26.WT (mouse colon carcinoma)STING Pathway ActivationpTBK1, pSTING, pIRF3Dose-dependent increase (1.1, 3.3, 10 µM)
Mouse BM-derived dendritic cellsImmune Cell Activation-EC50: 0.32 µM
Human Monocyte-derived dendritic cellsImmune Cell Activation-EC50: 1.27 µM
Mouse NK cellsImmune Cell Activation-EC50: 0.271 µM
Mouse CD8+ T cellsImmune Cell Activation-EC50: 0.216 µM
Mouse CD4+ T cellsImmune Cell Activation-EC50: 0.249 µM
In Vivo Anti-Tumor Activity of this compound
Tumor ModelDosing RegimenOutcomeReference
A20 syngeneic tumors (BALB/c mice)1 mg/kg/day, i.v.Significant anti-tumor activity
CT26.WT syngeneic tumors (BALB/c mice)1 mg/kg/day, i.v.Significant anti-tumor activity

Experimental Protocols

Protocol 1: In Vitro Assessment of STING Pathway Activation by Western Blot

Objective: To determine the effect of this compound on the phosphorylation of key proteins in the STING signaling pathway (STING, TBK1, and IRF3).

Materials:

  • Cell line with a functional STING pathway (e.g., THP-1)

  • This compound

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-pSTING, anti-STING, anti-pTBK1, anti-TBK1, anti-pIRF3, anti-IRF3, and a loading control (e.g., anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2 hours). Include a vehicle control (e.g., water or DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts and prepare samples for SDS-PAGE.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop with a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.

Protocol 2: Measurement of Type I Interferon (IFN-β) Production by ELISA

Objective: To quantify the amount of IFN-β secreted by cells in response to this compound treatment.

Materials:

  • Cell line with a functional STING pathway

  • This compound

  • Cell culture medium

  • Human or mouse IFN-β ELISA kit

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate.

  • Treatment: Treat cells with different concentrations of this compound. Include a positive control (e.g., a known STING agonist like cGAMP) and a vehicle control.

  • Supernatant Collection: After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatant.

  • ELISA: Perform the IFN-β ELISA according to the manufacturer's instructions.

  • Data Analysis: Calculate the concentration of IFN-β in each sample based on the standard curve.

Protocol 3: In Vivo Anti-Tumor Efficacy Study

Objective: To evaluate the anti-tumor activity of this compound in a syngeneic mouse tumor model.

Materials:

  • Immunocompetent mice (e.g., BALB/c)

  • Syngeneic tumor cell line (e.g., CT26)

  • This compound

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.

  • Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound (e.g., 1 mg/kg, i.v.) and vehicle control according to a predetermined schedule.

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

  • Monitoring: Monitor mice for signs of toxicity, including weight loss and changes in behavior.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, flow cytometry).

Visualizations

STING_Signaling_Pathway cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_nucleus Nucleus Dazostinag Dazostinag STING STING Dazostinag->STING binds & activates TBK1 TBK1 STING->TBK1 recruits pTBK1 pTBK1 TBK1->pTBK1 phosphorylates IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 pIRF3 IRF3->pIRF3 pIRF3_dimer pIRF3 (dimer) pIRF3->pIRF3_dimer dimerizes Gene_Transcription Type I IFN & Cytokine Genes pIRF3_dimer->Gene_Transcription promotes transcription IFN_Cytokines Type I IFN & Cytokine Production Gene_Transcription->IFN_Cytokines leads to

Caption: this compound activates the STING signaling pathway.

Experimental_Workflow_Western_Blot Start Start Cell_Seeding Seed Cells Start->Cell_Seeding Treatment Treat with this compound Cell_Seeding->Treatment Cell_Lysis Lyse Cells Treatment->Cell_Lysis Protein_Quantification Quantify Protein Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Block Membrane Transfer->Blocking Primary_Antibody Incubate with Primary Antibody Blocking->Primary_Antibody Secondary_Antibody Incubate with Secondary Antibody Primary_Antibody->Secondary_Antibody Detection Chemiluminescent Detection Secondary_Antibody->Detection Analysis Analyze Results Detection->Analysis End End Analysis->End Troubleshooting_Logic Start Experiment Fails Check_Activation STING Pathway Activated? Start->Check_Activation Check_Toxicity High Cell Toxicity? Check_Activation->Check_Toxicity Yes No_Activation Verify STING expression. Optimize delivery. Check compound integrity. Check_Activation->No_Activation No Check_Consistency Results Inconsistent? Check_Toxicity->Check_Consistency No High_Toxicity Perform dose-response. Check solvent concentration. Check_Toxicity->High_Toxicity Yes Inconsistent Use healthy, low-passage cells. Standardize protocols. Check_Consistency->Inconsistent Yes Success Problem Solved Check_Consistency->Success No No_Activation->Success High_Toxicity->Success Inconsistent->Success

References

Dazostinag disodium stability issues in experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dazostinag disodium. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly those related to stability in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as TAK-676) is the disodium salt form of Dazostinag, a potent synthetic agonist of the Stimulator of Interferon Genes (STING) protein.[1] Its primary mechanism of action involves binding to and activating the STING signaling pathway. This activation leads to the production of pro-inflammatory cytokines, including Type I interferons (IFNs), which in turn enhances the innate and adaptive immune response against cancer cells.[1][2]

Q2: What are the recommended storage conditions for this compound powder and stock solutions?

A2: Proper storage is crucial to maintain the integrity of this compound. For the solid powder, it is recommended to store it at -20°C in a sealed container, protected from moisture.[3] Stock solutions, once prepared, should be stored at -80°C for up to 6 months or at -20°C for up to one month.[3] It is advisable to avoid repeated freeze-thaw cycles.

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in water at a concentration of ≥ 100 mg/mL. It is also soluble in DMSO at 250 mg/mL.

Troubleshooting Guide: Stability Issues in Experimental Buffers

Researchers may encounter issues with the stability of this compound in working solutions, which can affect experimental outcomes. This guide provides insights into potential problems and their solutions.

Problem 1: Precipitation of this compound in my working buffer.

  • Possible Cause: The concentration of this compound in your working buffer may exceed its solubility in that specific buffer, especially if the buffer has a different pH or ionic strength than pure water. While highly soluble in water, its solubility in buffers like Phosphate-Buffered Saline (PBS) might be different.

  • Troubleshooting Steps:

    • Prepare fresh dilutions: Always prepare your working solutions fresh from a concentrated stock just before use.

    • Check for visible precipitates: Before adding to your experiment, visually inspect the working solution for any cloudiness or precipitate.

    • Consider the buffer composition: If you continue to see precipitation, consider preparing your final dilution in a buffer with a pH between 6.8 and 7.4, as ATP, a related molecule, is most stable in this range.

    • Filter sterilization: When preparing aqueous stock solutions, it is good practice to filter-sterilize the solution through a 0.22 µm filter before making further dilutions.

Problem 2: I am observing a decrease in the activity of this compound in my cell-based assays over time.

  • Possible Cause: this compound, like other cyclic dinucleotides, may be susceptible to degradation in aqueous solutions, especially at physiological temperatures (37°C) over extended periods. Natural cyclic dinucleotides are known to be degraded by enzymes like phosphodiesterases. While Dazostinag is a synthetic analog likely designed for enhanced stability, its stability in cell culture media over several hours or days is not extensively documented in publicly available literature.

  • Troubleshooting Steps:

    • Minimize incubation time in working solutions: Prepare your this compound dilutions in cell culture media immediately before adding them to the cells.

    • Replenish the compound in long-term experiments: For experiments lasting longer than 24-48 hours, consider replacing the media with freshly prepared this compound-containing media at regular intervals.

    • Perform a time-course experiment: To determine the stability in your specific experimental setup, you can perform a time-course experiment where you compare the activity of freshly prepared this compound to a solution that has been incubated under the same conditions (e.g., 37°C in cell culture media) for different durations.

    • Use of Phosphorothioate Analogs: Dazostinag is a synthetic cyclic dinucleotide with phosphorothioate modifications, which are known to be more resistant to nuclease degradation compared to natural phosphodiester bonds. This inherent stability is an advantage, but degradation can still occur over time.

Problem 3: Inconsistent results between experiments.

  • Possible Cause: Inconsistent results can arise from variability in the preparation and handling of this compound solutions.

  • Troubleshooting Steps:

    • Standardize solution preparation: Ensure that the same protocol for preparing stock and working solutions is followed for every experiment. This includes using the same solvent, concentration, and storage conditions.

    • Aliquot stock solutions: To avoid multiple freeze-thaw cycles of the main stock solution, prepare single-use aliquots.

    • pH of the buffer: The pH of the buffer can influence the stability of cyclic dinucleotides. Ensure the pH of your experimental buffer is consistent between experiments.

Summary of this compound Stability and Handling
ParameterRecommendationSource
Solid Form Storage -20°C, sealed, away from moisture
Stock Solution Storage -80°C for up to 6 months; -20°C for up to 1 month
Freeze-Thaw Cycles Avoid repeated cycles
Solubility (Water) ≥ 100 mg/mL
Solubility (DMSO) 250 mg/mL
Working Solution Prep Prepare fresh before useBest Practice
Filter Sterilization Use a 0.22 µm filter for aqueous stock solutions

Experimental Protocols

Key Experiment: In Vitro STING Activation Assay in THP-1 Cells

This protocol describes a method to assess the activation of the STING pathway in the human monocytic cell line THP-1 by measuring the phosphorylation of key downstream signaling proteins.

Materials:

  • This compound

  • THP-1 cells

  • RPMI-1640 cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease and phosphatase inhibitor cocktails

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-STING, anti-STING, anti-phospho-TBK1, anti-TBK1, anti-phospho-IRF3, anti-IRF3, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed THP-1 cells in a 6-well plate at a density of 1 x 10⁶ cells/well and allow them to adhere overnight.

  • This compound Preparation: Prepare a stock solution of this compound in sterile water or DMSO. Immediately before use, perform serial dilutions in RPMI-1640 medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM).

  • Cell Treatment: Remove the old media from the cells and replace it with the media containing the different concentrations of this compound. Include a vehicle control (media with the same concentration of the solvent used for the stock solution).

  • Incubation: Incubate the cells for a specified time (e.g., 2-4 hours) at 37°C.

  • Cell Lysis: After incubation, wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Run the gel and transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Dazostinag-Induced STING Signaling Pathway

STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dazostinag This compound STING STING (ER Membrane) Dazostinag->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates pTBK1 p-TBK1 TBK1->pTBK1 IRF3 IRF3 pTBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerizes IFN_genes Type I Interferon Genes (e.g., IFNB1) pIRF3_dimer->IFN_genes Induces Transcription Cytokine_genes Pro-inflammatory Cytokine Genes pIRF3_dimer->Cytokine_genes Induces Transcription

Caption: this compound activates the STING pathway, leading to the transcription of Type I interferons.

Experimental Workflow for Assessing this compound Activity

Experimental_Workflow prep Prepare Dazostinag Working Solutions treat Treat Cells with Dazostinag prep->treat seed Seed THP-1 Cells seed->treat lyse Cell Lysis treat->lyse quantify Protein Quantification lyse->quantify wb Western Blot for p-STING, p-TBK1, p-IRF3 quantify->wb analyze Data Analysis wb->analyze

Caption: Workflow for in vitro analysis of this compound-mediated STING pathway activation.

References

overcoming resistance to Dazostinag disodium treatment

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Dazostinag Disodium

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming potential challenges during their experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective ATP-competitive inhibitor of Resistance-Associated Kinase 1 (RAK1). RAK1 is a serine/threonine kinase that plays a crucial role in promoting cell survival and proliferation in certain cancer types by activating the downstream effector, Survival Signal Transducer 1 (SST1). By inhibiting RAK1, this compound aims to suppress these pro-survival signals and induce apoptosis in cancer cells.

Q2: How should I properly store and handle this compound?

This compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For short-term use, it can be stored at 4°C for up to two weeks. To prepare a stock solution, reconstitute the powder in sterile DMSO to a concentration of 10 mM. This stock solution should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, further dilute the stock in your desired cell culture medium.

Q3: What are the known off-target effects of this compound?

While this compound is highly selective for RAK1, some minor off-target activity has been observed at concentrations significantly higher than the IC50 for RAK1. These off-targets include other kinases with structurally similar ATP-binding pockets. It is recommended to perform a kinome scan to identify potential off-target effects in your specific experimental system.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values for this compound in my cell line.

Possible Causes and Solutions:

  • Cell Line Authenticity and Passage Number:

    • Cause: Cell lines can drift genetically over time, leading to changes in their sensitivity to drugs. High passage numbers can lead to altered phenotypes.

    • Solution: Ensure you are using a low-passage, authenticated cell line. Regularly perform cell line authentication using methods like short tandem repeat (STR) profiling.

  • Assay Conditions:

    • Cause: Variations in cell seeding density, incubation time, and reagent concentrations can all impact the calculated IC50 value.

    • Solution: Standardize your experimental protocol. Ensure consistent cell seeding density and incubation times. Prepare fresh dilutions of this compound for each experiment.

  • Reagent Quality:

    • Cause: Degradation of this compound or variability in the quality of assay reagents can lead to inconsistent results.

    • Solution: Store this compound as recommended. Use high-quality, validated reagents for your assays.

Issue 2: My cells are developing resistance to this compound over time.

Possible Causes and Solutions:

  • Upregulation of Bypass Pathways:

    • Cause: Cancer cells can adapt to RAK1 inhibition by upregulating alternative signaling pathways that promote survival.

    • Solution: Perform RNA sequencing or proteomic analysis to identify upregulated pathways in resistant cells. Consider combination therapies that target these bypass pathways.

  • Gatekeeper Mutations in RAK1:

    • Cause: Mutations in the ATP-binding pocket of RAK1 can prevent this compound from binding effectively.

    • Solution: Sequence the RAK1 gene in resistant cell lines to identify potential mutations. If a gatekeeper mutation is present, a second-generation RAK1 inhibitor with a different binding mode may be required.

  • Increased Drug Efflux:

    • Cause: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cells, reducing its intracellular concentration.

    • Solution: Use a fluorescently labeled version of this compound or a fluorescent substrate of ABC transporters to measure drug efflux. Co-treatment with an ABC transporter inhibitor can help to overcome this resistance mechanism.

Quantitative Data

Table 1: IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines

Cell LineCancer TypeRAK1 StatusIC50 (nM) of this compound
HCC827NSCLCWild-type15.2
A549NSCLCWild-type250.8
HCC827-DRNSCLCT790M Gatekeeper Mutation> 10,000
NCI-H1975NSCLCL858R/T790M> 10,000

Table 2: Gene Expression Changes in this compound-Resistant Cells

GeneFunctionFold Change in Resistant Cells
RAK1Drug Target1.2
METBypass Pathway8.5
ABCB1Drug Efflux Pump12.3
BCL2Anti-apoptotic4.7

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Western Blotting for RAK1 Pathway Activation
  • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20 µg of protein from each sample on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk and then incubate with primary antibodies against p-SST1, SST1, RAK1, and a loading control (e.g., GAPDH).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Visualizations

RAK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAK1 RAK1 Receptor Tyrosine Kinase->RAK1 SST1 SST1 RAK1->SST1 Phosphorylation Gene Expression Gene Expression SST1->Gene Expression This compound This compound This compound->RAK1 Cell Survival & Proliferation Cell Survival & Proliferation Gene Expression->Cell Survival & Proliferation

Caption: The RAK1 signaling pathway and the inhibitory action of this compound.

Resistance_Workflow start Loss of this compound Efficacy check_ic50 Confirm IC50 Shift (> 5-fold) start->check_ic50 sequence_rak1 Sequence RAK1 Gene check_ic50->sequence_rak1 Yes end Further Investigation Needed check_ic50->end No gatekeeper_mutation Gatekeeper Mutation Found? sequence_rak1->gatekeeper_mutation second_gen_inhibitor Consider 2nd Generation Inhibitor gatekeeper_mutation->second_gen_inhibitor Yes analyze_expression RNA-Seq/Proteomics gatekeeper_mutation->analyze_expression No bypass_pathway Bypass Pathway Upregulation? analyze_expression->bypass_pathway combination_therapy Consider Combination Therapy bypass_pathway->combination_therapy Yes drug_efflux Assess Drug Efflux bypass_pathway->drug_efflux No abc_transporter ABC Transporter Overexpression? drug_efflux->abc_transporter efflux_inhibitor Co-treat with Efflux Inhibitor abc_transporter->efflux_inhibitor Yes abc_transporter->end No Troubleshooting_Tree start Inconsistent Experimental Results check_reagents Reagents Expired or Improperly Stored? start->check_reagents replace_reagents Replace Reagents and Repeat check_reagents->replace_reagents Yes check_cells Cell Line Authenticated Recently? check_reagents->check_cells No authenticate_cells Authenticate Cell Line check_cells->authenticate_cells No check_protocol Protocol Followed Exactly? check_cells->check_protocol Yes review_protocol Review and Standardize Protocol check_protocol->review_protocol No check_equipment Equipment Calibrated and Functioning? check_protocol->check_equipment Yes calibrate_equipment Calibrate Equipment check_equipment->calibrate_equipment No contact_support Contact Technical Support check_equipment->contact_support Yes

Technical Support Center: Enhancing Dazostinag Disodium Tumor Penetration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the tumor penetration of Dazostinag disodium.

Frequently Asked Questions (FAQs)

Q1: My systemic administration of this compound shows limited efficacy in solid tumors. What are the potential reasons?

A1: Limited efficacy of systemically administered this compound in solid tumors can be attributed to several factors. As a small molecule STING (Stimulator of Interferon Genes) agonist, it can be prone to rapid degradation and clearance from circulation, resulting in low bioavailability at the tumor site.[1][2][3] The dense and complex tumor microenvironment (TME) presents significant physical barriers, including a dense extracellular matrix (ECM) and high interstitial fluid pressure, which can impede drug penetration.[4][5]

Q2: What are the primary strategies to improve the delivery of this compound to solid tumors?

A2: Two primary strategies can be employed to enhance the tumor penetration of this compound:

  • Nanoparticle-based Delivery: Encapsulating this compound in nanocarriers, such as liposomes or polymeric nanoparticles, can protect it from degradation, prolong its circulation time, and improve its accumulation in tumors through the enhanced permeability and retention (EPR) effect.

  • Tumor Microenvironment (TME) Modulation: This approach involves pre-treating or co-administering agents that alter the TME to make it more permeable to the drug. This can include strategies to degrade the ECM or normalize the tumor vasculature.

Q3: How does this compound exert its anti-tumor effect once it reaches the tumor?

A3: this compound is an agonist of the STING protein. Upon binding to STING in immune cells within the tumor microenvironment, it triggers a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines. This activation of the innate immune system enhances the cross-presentation of tumor-associated antigens by dendritic cells, leading to a cytotoxic T-lymphocyte (CTL)-mediated immune response against cancer cells.

Troubleshooting Guides

Issue 1: Low Encapsulation Efficiency of this compound in Nanoparticles

Potential Cause: Physicochemical properties of this compound may not be optimal for the chosen nanoparticle formulation.

Troubleshooting Steps:

  • Optimize Drug-to-Lipid/Polymer Ratio: Systematically vary the ratio of this compound to the lipid or polymer components of your nanoparticles.

  • Modify the Formulation Method: For liposomes, methods like thin-film hydration followed by extrusion are common. For polymeric nanoparticles, emulsion-based methods are frequently used. Adjusting parameters such as sonication time or homogenization speed can improve encapsulation.

  • Adjust pH and Buffer Conditions: The charge of both the drug and the nanoparticle components can influence encapsulation. Experiment with different pH values of the hydration or emulsion buffers.

Nanoparticle TypeSTING AgonistEncapsulation Efficiency (%)Average Size (nm)Reference
Cationic LiposomescGAMP~20Not specified
Liposomes (dLNPs)diABZI58.29 ± 0.5399.76 ± 0.23
Issue 2: Poor Tumor Penetration of this compound-Loaded Nanoparticles

Potential Cause: Nanoparticle size, charge, or surface properties may be hindering their ability to extravasate from blood vessels and move through the tumor interstitium. The tumor microenvironment itself may be a significant barrier.

Troubleshooting Steps:

  • Optimize Nanoparticle Size: Smaller nanoparticles (50-100 nm) generally show better tumor penetration. Use techniques like dynamic light scattering to verify the size of your nanoparticles.

  • Surface Modification: PEGylation of nanoparticles can increase their circulation time and reduce clearance by the reticuloendothelial system.

  • Co-administration with TME-modulating agents:

    • ECM-degrading enzymes: Consider co-administration of enzymes like collagenase or hyaluronidase to break down the dense extracellular matrix.

    • Vasculature normalization agents: Agents that normalize the chaotic tumor vasculature can improve blood flow and drug delivery.

Nanoparticle SizeTumor Penetration ObservationReference
50 nmHigher tumor accumulation and penetration compared to 200 nm particles.
200 nmNegligible fluorescence observed in the tumor.
Issue 3: Difficulty in Quantifying this compound Concentration in Tumor Tissue

Potential Cause: Inadequate sample preparation or inappropriate analytical technique.

Troubleshooting Steps:

  • Tissue Homogenization: Ensure complete homogenization of the excised tumor tissue to release the drug.

  • Analytical Method Selection: High-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are sensitive and specific methods for quantifying small molecule drugs in biological matrices.

  • Develop a Robust Standard Curve: Prepare a standard curve of this compound in a similar matrix (e.g., tumor homogenate from untreated animals) to ensure accurate quantification.

Experimental Protocols

Protocol 1: Liposomal Encapsulation of a Small Molecule STING Agonist

This protocol is adapted from methods used for encapsulating cGAMP and can be optimized for this compound.

Materials:

  • Cationic lipid (e.g., DOTAP)

  • Helper lipid (e.g., DOPE)

  • PEGylated lipid (e.g., DSPE-PEG2000)

  • This compound

  • Chloroform

  • Hydration buffer (e.g., sterile water or PBS)

Procedure:

  • Dissolve the lipids (e.g., in a 10:5:1 molar ratio of DOTAP:DOPE:DSPE-PEG2000) in chloroform in a round-bottom flask.

  • Evaporate the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.

  • Further dry the film under vacuum for at least 1 hour to remove residual solvent.

  • Hydrate the lipid film with a solution of this compound in the hydration buffer by vortexing.

  • Subject the resulting liposome suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Extrude the liposome suspension through polycarbonate membranes of desired pore size (e.g., 100 nm) using a mini-extruder to create unilamellar vesicles of a uniform size.

  • Remove unencapsulated this compound by dialysis or size exclusion chromatography.

Protocol 2: In Vivo Evaluation of Nanoparticle Tumor Penetration

This protocol outlines a general method for assessing the tumor penetration of fluorescently labeled nanoparticles.

Materials:

  • Tumor-bearing mice (e.g., syngeneic models)

  • Fluorescently labeled this compound-loaded nanoparticles

  • Saline or appropriate vehicle control

  • Odyssey infrared imaging system or similar fluorescence imaging system

Procedure:

  • Once tumors reach a palpable size (e.g., 6-8 mm in diameter), intravenously inject the fluorescently labeled nanoparticles into the mice.

  • At a predetermined time point (e.g., 24 hours post-injection), euthanize the mice and carefully excise the tumors.

  • Obtain thick tumor sections (e.g., 2 mm) and place them on glass slides.

  • Image the tumor sections using an appropriate fluorescence imaging system (e.g., at an 800 nm emission wavelength for IR783 dye).

  • Quantify the fluorescence intensity across different regions of the tumor section using image analysis software (e.g., ImageJ) to assess the depth of penetration.

Visualizations

STING_Signaling_Pathway cluster_TME Tumor Microenvironment (TME) cluster_Cell Immune Cell Cytoplasm cluster_Nucleus Nucleus Dazostinag_disodium Dazostinag disodium STING STING Dazostinag_disodium->STING Binds to & Activates Immune_Cell Immune Cell (e.g., DC) TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates p_IRF3 p-IRF3 IRF3->p_IRF3 Type_I_IFN Type I Interferon Genes p_IRF3->Type_I_IFN Translocates & Induces Transcription Anti_Tumor_Immunity Anti-Tumor Immunity Type_I_IFN->Anti_Tumor_Immunity Leads to

Caption: this compound activates the STING signaling pathway.

Experimental_Workflow cluster_Formulation Nanoparticle Formulation & Characterization cluster_InVivo In Vivo Evaluation cluster_Analysis Analysis of Tumor Penetration Formulation Formulate Dazostinag-Loaded Nanoparticles (e.g., Liposomes) Characterization Characterize Size, Charge, & Encapsulation Efficiency Formulation->Characterization Administration Systemic Administration to Tumor-Bearing Mice Characterization->Administration Tumor_Excision Excise Tumors at Defined Timepoints Administration->Tumor_Excision Imaging Fluorescence Imaging of Tumor Sections Tumor_Excision->Imaging Quantification Quantify Drug Concentration (e.g., LC-MS/MS) Tumor_Excision->Quantification Result Assess Enhancement of Tumor Penetration Imaging->Result Quantification->Result

Caption: Workflow for evaluating nanoparticle-mediated tumor penetration.

References

Technical Support Center: Managing Cytokine Release Syndrome in Preclinical Models with Dazostinag Disodium

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on managing cytokine release syndrome (CRS) in preclinical models when working with Dazostinag disodium.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it relate to cytokine release syndrome?

A1: this compound (formerly TAK-676) is a potent and selective agonist of the STimulator of INterferon Genes (STING) protein.[1][2] By activating the STING signaling pathway, this compound stimulates the production of type I interferons and other pro-inflammatory cytokines, leading to the activation of an anti-tumor immune response.[1][2][3] This intended mechanism of action, however, can also lead to an over-exuberant and systemic inflammatory response known as cytokine release syndrome (CRS), characterized by a rapid and massive release of cytokines into the bloodstream.

Q2: What are the common preclinical models used to evaluate this compound-induced CRS?

A2: Humanized mouse models are considered the most relevant preclinical models for evaluating CRS as they can recapitulate key aspects of the human immune response. Commonly used strains include:

  • NSG (NOD scid gamma) mice: These highly immunodeficient mice can be engrafted with human peripheral blood mononuclear cells (PBMCs) or hematopoietic stem cells (HSCs) to create a human immune system.

  • NSG-SGM3 mice: This strain is further engineered to produce human cytokines (GM-CSF, IL-3, and SCF), which enhances the development and function of myeloid cells, a key contributor to CRS.

Syngeneic mouse models, such as BALB/c or C57BL/6, can also be used to study the immunological effects of this compound, including cytokine induction, although the cytokine profile and response may differ from humanized models.

Q3: What are the typical clinical signs of CRS in mice treated with this compound?

A3: Researchers should closely monitor mice for the following clinical signs of CRS, which typically manifest within hours to days after administration of this compound:

  • Hypothermia: A significant drop in body temperature.

  • Weight loss: Acute and rapid body weight reduction.

  • Reduced activity and mobility: Mice may appear lethargic, hunched, and show limited movement in their cage.

  • Ruffled fur and hunched posture.

Q4: Which cytokines are the key mediators of this compound-induced CRS?

A4: The cytokine storm in CRS is complex and involves a multitude of inflammatory mediators. Key human cytokines to monitor in the serum of humanized mice include:

  • Interferon-gamma (IFN-γ)

  • Tumor necrosis factor-alpha (TNF-α)

  • Interleukin-2 (IL-2)

  • Interleukin-6 (IL-6)

  • Interleukin-10 (IL-10)

In syngeneic models, the corresponding murine cytokines should be measured.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpectedly severe CRS at a planned dose of this compound. High sensitivity of the preclinical model (e.g., specific human donor PBMCs). Incorrect dose calculation or administration.Immediately implement CRS mitigation protocol (see below). For future experiments, perform a dose-titration study to determine the maximum tolerated dose (MTD) in your specific model. Consider using PBMCs from multiple donors to account for donor-specific variability in cytokine release.
High variability in CRS severity between animals. Inconsistent engraftment of human immune cells in humanized mice. Donor-to-donor variability in PBMC response.Ensure consistent and successful engraftment by monitoring human CD45+ cell levels in peripheral blood. Use PBMCs from the same donor for all animals within an experimental group. If using multiple donors, balance the donors across experimental groups.
Difficulty in detecting a clear cytokine response. Inappropriate timing of blood collection. Insufficient dose of this compound.Cytokine levels can peak and decline rapidly. Collect serum samples at multiple time points post-administration (e.g., 2, 6, 24, and 48 hours) to capture the peak response. If no response is observed, consider a dose escalation in the next experiment.
CRS mitigation strategy is not effective. Timing of intervention is too late. The dose of the mitigating agent is too low. The primary cytokine driver is not being targeted.Administer mitigating agents prophylactically or at the first sign of CRS. A study on an LPS-induced cytokine storm model showed that rapid administration of dexamethasone was critical for efficacy. Consider increasing the dose of the mitigating agent or using a combination of agents targeting different pathways (e.g., corticosteroids and a specific cytokine blocker).

Data Presentation

Table 1: Dose-Dependent In Vivo Activity of this compound

Dose (mg/kg, i.v., single dose)Tolerability in MiceCytokine ResponseReference
0.025 - 2Well-toleratedDose-dependent induction

Table 2: Key Cytokines Implicated in Preclinical Models of CRS

CytokineRole in CRSPreclinical ModelReference
IFN-γ Pro-inflammatory, T-cell activationHumanized Mice
TNF-α Pro-inflammatory, systemic inflammationHumanized Mice
IL-2 T-cell proliferation and activationHumanized Mice
IL-6 Pro-inflammatory, key driver of fever and acute phase responseHumanized Mice
IL-10 Anti-inflammatory, but also elevated in CRSHumanized Mice

Experimental Protocols

Protocol 1: Monitoring this compound-Induced CRS in Humanized Mice
  • Animal Model: Humanized NSG or NSG-SGM3 mice with stable engraftment of human PBMCs.

  • This compound Administration: Administer this compound intravenously (i.v.) at the desired dose. A dose range of 0.025 to 2 mg/kg has been shown to be generally well-tolerated in mice.

  • Clinical Monitoring:

    • Record body weight and temperature immediately before dosing and at regular intervals (e.g., 4, 8, 24, 48, and 72 hours) post-dosing.

    • Perform clinical observations twice daily for signs of distress such as lethargy, hunched posture, and ruffled fur.

  • Cytokine Analysis:

    • Collect peripheral blood at baseline and at selected time points post-dosing (e.g., 2, 6, 24, and 48 hours).

    • Process blood to obtain serum and store at -80°C.

    • Analyze serum for a panel of human cytokines (including IFN-γ, TNF-α, IL-2, IL-6, IL-10) using a multiplex immunoassay (e.g., Luminex) or ELISA.

Protocol 2: Mitigation of this compound-Induced CRS with Dexamethasone
  • Animal Model and Dazostinag Administration: As described in Protocol 1.

  • Dexamethasone Administration:

    • Prophylactic: Administer dexamethasone (e.g., 5 mg/kg, intraperitoneally - i.p.) 30 to 60 minutes before the administration of this compound.

    • Therapeutic: Administer dexamethasone at the first clinical signs of CRS (e.g., a significant drop in body temperature or >10% weight loss). Studies suggest that early intervention is crucial for efficacy.

  • Monitoring and Analysis: Follow the monitoring and analysis steps outlined in Protocol 1 to assess the efficacy of dexamethasone in reducing CRS symptoms and cytokine levels.

Protocol 3: Mitigation of this compound-Induced CRS with an Anti-IL-6R Antibody
  • Animal Model and Dazostinag Administration: As described in Protocol 1.

  • Anti-IL-6R Antibody Administration:

    • Administer a species-specific anti-IL-6 receptor antibody (e.g., a murine anti-mouse IL-6R antibody for syngeneic models or a humanized anti-human IL-6R antibody like Tocilizumab for humanized models) at an appropriate dose.

    • The antibody can be administered prophylactically (e.g., 1-24 hours before this compound) or therapeutically at the onset of CRS symptoms.

  • Monitoring and Analysis: Follow the monitoring and analysis steps outlined in Protocol 1 to evaluate the effectiveness of IL-6R blockade in mitigating CRS.

Mandatory Visualizations

cluster_0 This compound Administration cluster_1 STING Pathway Activation cluster_2 Immune Cell Activation & Cytokine Release cluster_3 Clinical Manifestation Dazostinag_disodium This compound STING STING Activation Dazostinag_disodium->STING Binds to and activates TBK1_IRF3 TBK1/IRF3 Phosphorylation STING->TBK1_IRF3 Type_I_IFN Type I IFN Production (IFN-α, IFN-β) TBK1_IRF3->Type_I_IFN Immune_Cells Activation of APCs, NK cells, T cells Type_I_IFN->Immune_Cells Primes and activates Cytokine_Storm Systemic Cytokine Release (TNF-α, IL-6, IL-2, etc.) Immune_Cells->Cytokine_Storm CRS Cytokine Release Syndrome (CRS) Cytokine_Storm->CRS

Caption: this compound signaling pathway leading to CRS.

cluster_0 Pre-Experiment cluster_1 Experiment Day 0 cluster_2 Post-Treatment Monitoring cluster_3 Data Analysis Model_Selection Select Preclinical Model (e.g., Humanized NSG Mice) Engraftment Confirm Human Cell Engraftment (e.g., hCD45+) Model_Selection->Engraftment Baseline Baseline Measurements (Weight, Temperature, Blood Draw) Engraftment->Baseline Treatment Administer this compound (i.v.) +/- Mitigation Agent (e.g., Dexamethasone) Baseline->Treatment Monitoring Clinical Monitoring (Weight, Temp, Observations) (e.g., 4, 8, 24, 48, 72h) Treatment->Monitoring Sampling Blood Sampling for Cytokine Analysis (e.g., 2, 6, 24, 48h) Treatment->Sampling Analysis Analyze Clinical Signs and Serum Cytokine Levels Monitoring->Analysis Sampling->Analysis

Caption: Experimental workflow for managing Dazostinag-induced CRS.

References

Technical Support Center: Refining Dazostinag Disodium and Pembrolizumab Combination Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the combination of Dazostinag disodium (ONC-201/TIC10) and pembrolizumab.

Frequently Asked Questions (FAQs)

Q1: What are the mechanisms of action for this compound and pembrolizumab?

A1: this compound is an agonist of the STimulator of INterferon Genes (STING) protein.[1][2][3] Activation of the STING pathway in immune cells within the tumor microenvironment leads to the production of pro-inflammatory cytokines, including type I interferons (IFNs). This enhances the cross-presentation of tumor-associated antigens (TAAs) by dendritic cells (DCs) and induces a cytotoxic T-lymphocyte (CTL)-mediated immune response against cancer cells.[3]

Pembrolizumab is a humanized monoclonal antibody that targets the programmed cell death protein 1 (PD-1) receptor on T cells.[4] By blocking the interaction of PD-1 with its ligands, PD-L1 and PD-L2, pembrolizumab prevents the inhibition of T-cell activity and restores the immune system's ability to recognize and attack cancer cells.

Q2: What is the rationale for combining this compound and pembrolizumab?

A2: The combination of a STING agonist like this compound with a PD-1 inhibitor like pembrolizumab is based on their complementary mechanisms of action. This compound enhances the innate immune response, leading to increased T-cell priming and infiltration into the tumor, effectively turning "cold" tumors into "hot" tumors. Pembrolizumab then acts on these infiltrating T cells, preventing their exhaustion and enhancing their tumor-killing capabilities. Preclinical studies have shown that the combination of a STING agonist with an anti-PD-1 antibody can lead to synergistic anti-tumor effects.

Q3: What is the current clinical status of the this compound and pembrolizumab combination?

A3: A phase 1/2 clinical trial, iintune-1 (NCT04420884), is currently evaluating the safety and efficacy of this compound as a single agent and in combination with pembrolizumab in adults with advanced or metastatic solid tumors. The trial includes dose-escalation and dose-expansion cohorts for various cancers, including squamous cell carcinoma of the head and neck (SCCHN) and colorectal cancer (CRC).

Q4: What are the known side effects of this combination therapy?

A4: Based on preliminary data from the iintune-1 trial, treatment-emergent adverse events (TEAEs) are common, with the most frequent being fatigue, nausea, cough, and headache. Dazostinag-related TEAEs have also been reported, with fatigue being the most common. A notable side effect is cytokine release syndrome (CRS), which has been described as mild to moderate and manageable.

Data Presentation

Table 1: Preliminary Safety Data from the iintune-1 Trial (Dose Expansion Cohort)

Adverse Event (AE) CategoryAll Grades (%)Grade ≥3 (%)
Treatment-Emergent AEs (TEAEs) 10037
Fatigue40-
Nausea27-
Cough23-
Headache20-
Dazostinag-Related TEAEs 8013
Fatigue30-

Data from the first 30 patients with recurrent/metastatic squamous cell carcinoma of the head and neck (RM-SCCHN) in the dose expansion cohort of the iintune-1 trial (NCT04420884). Patients received 5 mg of Dazostinag intravenously on days 1, 8, and 15, plus 200 mg of pembrolizumab intravenously on day 1, in 21-day cycles.

Experimental Protocols

Protocol 1: In Vitro Assessment of STING Pathway Activation by this compound

This protocol outlines the steps to confirm the activation of the STING pathway in a cell line (e.g., THP-1) following treatment with this compound, using Western blotting to detect the phosphorylation of key downstream proteins.

Materials:

  • THP-1 cells

  • This compound

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • Primary antibodies: anti-p-STING, anti-STING, anti-p-TBK1, anti-TBK1, anti-p-IRF3, anti-IRF3, and a loading control (e.g., anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Methodology:

  • Cell Culture and Treatment:

    • Culture THP-1 cells in appropriate medium.

    • Seed cells at a suitable density in a multi-well plate.

    • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for a specified time (e.g., 2-4 hours).

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer on ice.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Develop the blot with a chemiluminescent substrate and image.

  • Data Analysis:

    • Quantify band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.

Protocol 2: In Vivo Murine Syngeneic Tumor Model for Combination Therapy

This protocol describes a general workflow for evaluating the in vivo efficacy of this compound and an anti-mouse PD-1 antibody (as a surrogate for pembrolizumab) in a syngeneic mouse model.

Materials:

  • Syngeneic mouse strain (e.g., C57BL/6)

  • Murine cancer cell line (e.g., MC38, B16-F10)

  • This compound

  • Anti-mouse PD-1 antibody

  • Matrigel (optional)

  • Calipers for tumor measurement

Methodology:

  • Tumor Cell Implantation:

    • Inject a suspension of tumor cells (e.g., 1 x 10^6 cells in PBS, with or without Matrigel) subcutaneously into the flank of the mice.

  • Tumor Growth and Randomization:

    • Monitor tumor growth regularly using calipers.

    • Once tumors reach a predetermined size (e.g., 50-100 mm³), randomize mice into treatment groups (e.g., vehicle control, Dazostinag alone, anti-PD-1 alone, combination).

  • Treatment Administration:

    • Administer this compound (e.g., intravenously or intratumorally) and the anti-PD-1 antibody (e.g., intraperitoneally) according to the desired dosing schedule and concentrations.

  • Efficacy Assessment:

    • Measure tumor volume regularly throughout the study.

    • Monitor animal body weight and overall health.

    • At the end of the study, tumors can be excised for further analysis (e.g., flow cytometry, immunohistochemistry).

  • Data Analysis:

    • Plot tumor growth curves for each treatment group.

    • Perform statistical analysis to compare the efficacy of the different treatments.

Mandatory Visualizations

STING_Pathway This compound Signaling Pathway Dazostinag Dazostinag disodium STING STING (on ER membrane) Dazostinag->STING activates TBK1 TBK1 STING->TBK1 recruits pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylates IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 dimerizes Nucleus Nucleus pIRF3->Nucleus translocates to Type_I_IFN Type I IFN (e.g., IFN-β) Nucleus->Type_I_IFN induces transcription of Cytokines Pro-inflammatory Cytokines Nucleus->Cytokines induces transcription of

Caption: this compound activates the STING signaling pathway.

Pembrolizumab_Pathway Pembrolizumab Mechanism of Action cluster_Tcell T Cell cluster_Tumor Tumor Cell T_Cell Activated T Cell PD1 PD-1 Receptor T_Cell->PD1 TCR TCR T_Cell->TCR Inhibition Inhibition of T Cell Function PD1->Inhibition Activation Restored T Cell Function PD1->Activation MHC MHC TCR->MHC recognizes antigen Tumor_Cell Tumor Cell PDL1 PD-L1 Tumor_Cell->PDL1 Tumor_Cell->MHC PDL1->PD1 binds to Pembrolizumab Pembrolizumab Pembrolizumab->PD1 blocks Experimental_Workflow In Vivo Combination Therapy Workflow start Start implant Implant Tumor Cells in Syngeneic Mice start->implant monitor Monitor Tumor Growth implant->monitor randomize Randomize Mice into Treatment Groups monitor->randomize treat Administer Dazostinag & Pembrolizumab randomize->treat measure Measure Tumor Volume and Body Weight treat->measure measure->treat repeat dosing endpoint Endpoint Analysis (Flow Cytometry, IHC) measure->endpoint end End endpoint->end

References

Validation & Comparative

Dazostinag disodium versus other STING agonists in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Dazostinag Disodium and Other Preclinical STING Agonists

The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. By stimulating the innate immune system, STING agonists can induce a potent anti-tumor response. This guide provides a comparative overview of this compound (TAK-676) and other notable STING agonists in preclinical development, with a focus on their mechanisms, efficacy, and experimental validation.

This compound (TAK-676): A Systemic Agonist

This compound, also known as TAK-676, is a novel, synthetic STING agonist designed for systemic intravenous administration.[1][2][3] Preclinical studies have demonstrated its ability to trigger the STING signaling pathway, leading to the production of type I interferons and other pro-inflammatory cytokines.[4][5] This activation of the innate immune system subsequently mobilizes adaptive immunity, promoting the activation of dendritic cells (DCs), natural killer (NK) cells, and T cells. In syngeneic mouse models, Dazostinag has shown significant T cell-dependent anti-tumor activity, resulting in complete tumor regressions and the formation of durable memory T-cell immunity.

Comparative Preclinical Performance

The landscape of preclinical STING agonists includes a variety of molecules, from natural cyclic dinucleotides (CDNs) to synthetic non-CDN small molecules. While many have shown promise, challenges such as limited efficacy and off-target effects have been noted. The development of agonists like Dazostinag, which is optimized for systemic delivery, aims to overcome some of these limitations.

In Vitro Activity

The potency of STING agonists can be compared by their ability to activate the STING pathway in cellular assays. Dazostinag has been shown to dose-dependently activate the STING-TBK1-IRF3 pathway in various cell lines. In human peripheral blood mononuclear cells (PBMCs), the non-nucleotidyl small molecule agonist diABZI demonstrated high potency, inducing IFNβ secretion with an EC50 of 130 nM, which is over 400 times more potent than the natural STING agonist cGAMP in this assay.

AgonistCell LineAssayEC50Reference
This compound Mouse BMDCDC Activation0.32 µM
Mouse NK cellsNK Cell Activation0.271 µM
Mouse CD8+ T cellsT Cell Activation0.216 µM
Mouse CD4+ T cellsT Cell Activation0.249 µM
diABZI Human PBMCsIFNβ Secretion130 nM
In Vivo Anti-Tumor Efficacy

In preclinical tumor models, Dazostinag has demonstrated significant anti-tumor effects. Intravenous administration in BALB/c mice with A20 or CT26 syngeneic tumors resulted in substantial anti-tumor activity. Similarly, diABZI has shown systemic anti-tumor activity in murine models. Combination therapies are also being explored, with preclinical data showing that STING agonists can enhance the effects of immune checkpoint inhibitors and radiation therapy. For instance, Dazostinag in combination with an anti-PD-1 antibody led to enhanced antitumor efficacy in a murine SCLC model, which was associated with increased T and NK cell infiltration.

AgonistTumor ModelAdministrationOutcomeReference
This compound A20 & CT26 syngeneic tumorsIntravenous (1-2 mg/kg/day)Significant T cell-dependent antitumor activity
Dazostinag (ADC) CT26-GCC tumorsIntravenous (50-100 µg/kg)Significant tumor growth inhibition
diABZI Murine modelsIntravenousSystemic anti-tumor activity
Pharmacokinetics

A key differentiator for Dazostinag is its favorable pharmacokinetic profile for systemic use. Studies in mice have shown that it is well-tolerated, exhibits dose-proportional pharmacokinetics in plasma, and has higher exposure in tumors. When formulated as an antibody-drug conjugate (ADC), Dazostinag displayed a half-life of 33 hours in Balb/C mice.

AgonistAnimal ModelAdministrationKey PK ParameterReference
This compound MiceIntravenous (0.025-2 mg/kg)Dose-proportional plasma pharmacokinetics
Dazostinag (ADC) Balb/C miceIntravenous (0.1 mg/kg)Half-life (t1/2): 33 hours

Signaling Pathways and Experimental Workflows

STING Signaling Pathway

The STING pathway is a critical component of the innate immune response to cytosolic DNA. Activation of STING by an agonist like Dazostinag leads to a signaling cascade that results in the production of type I interferons and other inflammatory cytokines, ultimately bridging innate and adaptive immunity.

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS senses STING STING cGAMP->STING binds & activates TBK1 TBK1 STING->TBK1 recruits & activates Cytokines Pro-inflammatory Cytokines STING->Cytokines via NF-κB pathway (not shown) IRF3 IRF3 TBK1->IRF3 pIRF3 p-IRF3 (dimer) IRF3->pIRF3 dimerizes IFNB IFN-β gene pIRF3->IFNB induces transcription IFN_protein Type I Interferons (e.g., IFN-β) IFNB->IFN_protein translation

Caption: Simplified STING signaling pathway upon activation.

In Vivo Anti-Tumor Efficacy Experimental Workflow

Preclinical evaluation of STING agonists typically involves syngeneic mouse tumor models to assess their impact on tumor growth in the context of a competent immune system.

experimental_workflow start Tumor Cell Implantation tumor_growth Tumor Growth Monitoring start->tumor_growth treatment Treatment Initiation (e.g., Dazostinag i.v.) tumor_growth->treatment Tumor reaches predefined size monitoring Continued Tumor Measurement treatment->monitoring endpoint Endpoint Analysis (Tumor Volume, Survival, Immune Profiling) monitoring->endpoint

References

Comparative Efficacy of STING Agonists: Dazostinag Disodium vs. cGAMP

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. STING agonists, by mimicking the presence of cytosolic DNA, can trigger a potent innate immune response, leading to the production of type I interferons and the activation of adaptive anti-tumor immunity. This guide provides a comparative overview of two prominent STING agonists: Dazostinag disodium (TAK-676), a synthetic small molecule, and cyclic GMP-AMP (cGAMP), the natural endogenous ligand for STING.

Mechanism of Action: A Shared Pathway

Both this compound and cGAMP exert their therapeutic effects by binding to and activating the STING protein, which is primarily localized on the endoplasmic reticulum.[1][2] This binding event initiates a conformational change in STING, leading to its translocation to the Golgi apparatus.[3] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1).[3] TBK1, in turn, phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).[3] Phosphorylated IRF3 then dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I interferons (e.g., IFN-α and IFN-β) and other pro-inflammatory cytokines. These cytokines play a crucial role in enhancing the cross-presentation of tumor-associated antigens by dendritic cells (DCs), leading to the activation and proliferation of tumor-specific cytotoxic T-lymphocytes (CTLs).

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus Dazostinag Dazostinag disodium STING_inactive Inactive STING (on ER) Dazostinag->STING_inactive binds cGAMP cGAMP cGAMP->STING_inactive binds STING_active Active STING (in Golgi) STING_inactive->STING_active translocates TBK1 TBK1 STING_active->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes Gene_Expression Type I IFN & Cytokine Genes pIRF3_dimer->Gene_Expression activates transcription Immune_Response Anti-Tumor Immune Response Gene_Expression->Immune_Response

Figure 1: STING Signaling Pathway Activation.

Comparative In Vitro Efficacy

Direct comparative studies evaluating the in vitro potency of this compound and cGAMP in the same experimental setting are limited. However, data from separate studies provide insights into their respective activities.

This compound: this compound has been shown to dose-dependently activate the STING-TBK1-IRF3 pathway in various cell lines. It promotes the activation of dendritic cells, natural killer (NK) cells, and T cells with the following reported EC50 values at 24 hours:

Cell TypeEC50 (µM)
Mouse Bone Marrow-Derived Dendritic Cells (BMDC)0.32
Mouse Monocyte-Derived Dendritic Cells (MoDC)1.27
Natural Killer (NK) Cells0.271
CD8+ T Cells0.216
CD4+ T Cells0.249

Table 1: In Vitro Activation of Immune Cells by this compound.

cGAMP: As the endogenous STING ligand, 2'3'-cGAMP is a potent activator of the pathway. Studies have reported that cGAMP induces IFN-β with an EC50 ranging from 15 nM to 42 nM in cell-based assays. It's important to note that the potency of cGAMP can be influenced by cellular uptake and degradation.

Comparative In Vivo Anti-Tumor Efficacy

This compound: Intravenous administration of this compound has demonstrated significant T cell-dependent anti-tumor activity in syngeneic mouse models.

Tumor ModelDosing RegimenOutcome
A20 (lymphoma)1 mg/kg/day or 2 mg/kg/day (i.v.) for 13 daysSignificant anti-tumor function.
CT26.WT (colon carcinoma)1 mg/kg/day or 2 mg/kg/day (i.v.) for 13 daysSignificant anti-tumor function.

Table 2: In Vivo Anti-Tumor Efficacy of this compound.

cGAMP: cGAMP has also shown potent anti-tumor activity in various preclinical models.

Tumor ModelDosing RegimenOutcome
Colon 26 (adenocarcinoma)5, 10, or 20 mg/kg dailyDose-dependent inhibition of tumor growth (from 2569 mm³ to 967 mm³) and increased survival rate (from 40% to 90% over 20 days).
4T1, mSCC1, CT262.5 µg/25 µL/dose (intratumoral) on days 5 and 10Significantly delayed tumor growth.
B16F10 (melanoma)Not specified (intratumoral)Delayed tumor growth and prolonged survival in a STING-dependent manner.

Table 3: In Vivo Anti-Tumor Efficacy of cGAMP.

Experimental Protocols

In Vitro STING Activation Assay

This protocol describes a general method for evaluating the activation of the STING pathway in vitro, which can be adapted to compare this compound and cGAMP.

  • Cell Culture:

    • Culture a relevant cell line (e.g., THP-1 monocytes, mouse embryonic fibroblasts) in appropriate media and conditions.

  • Compound Treatment:

    • Plate cells at a suitable density in multi-well plates.

    • Prepare serial dilutions of this compound and cGAMP in culture medium.

    • Treat the cells with the compounds for a specified duration (e.g., 6, 12, or 24 hours). Include a vehicle control.

  • Assessment of STING Pathway Activation:

    • Western Blotting:

      • Lyse the cells and quantify protein concentration.

      • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

      • Probe the membrane with primary antibodies against phosphorylated STING (p-STING), phosphorylated TBK1 (p-TBK1), and phosphorylated IRF3 (p-IRF3). Use antibodies against total STING, TBK1, IRF3, and a housekeeping protein (e.g., β-actin) as loading controls.

      • Incubate with appropriate secondary antibodies and visualize bands using a chemiluminescence detection system.

    • RT-qPCR for Type I Interferon and Cytokine Expression:

      • Isolate total RNA from the treated cells.

      • Synthesize cDNA using reverse transcriptase.

      • Perform quantitative PCR using primers specific for IFN-β, CXCL10, and other relevant interferon-stimulated genes. Normalize expression to a housekeeping gene (e.g., GAPDH).

    • ELISA for Cytokine Secretion:

      • Collect the cell culture supernatant after treatment.

      • Quantify the concentration of secreted IFN-β and other cytokines (e.g., TNF-α, IL-6) using commercially available ELISA kits.

In Vivo Anti-Tumor Efficacy Study

This protocol outlines a typical workflow for assessing the anti-tumor efficacy of STING agonists in a syngeneic mouse model.

Experimental_Workflow cluster_workflow In Vivo Efficacy Workflow Tumor_Implantation Tumor Cell Implantation (e.g., subcutaneous) Tumor_Growth Allow Tumors to Establish (e.g., ~50-100 mm³) Tumor_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Administer STING Agonist (e.g., i.v., intratumoral) Randomization->Treatment Monitoring Monitor Tumor Growth (caliper measurements) & Animal Well-being Treatment->Monitoring Endpoint Endpoint Analysis (e.g., tumor volume, survival) Monitoring->Endpoint Immuno Immunophenotyping (e.g., flow cytometry of tumor-infiltrating lymphocytes) Endpoint->Immuno

Figure 2: Preclinical In Vivo Evaluation Workflow.

  • Animal Model:

    • Use immunocompetent syngeneic mice (e.g., C57BL/6 or BALB/c).

  • Tumor Cell Implantation:

    • Inject a known number of tumor cells (e.g., B16-F10 melanoma, CT26 colon carcinoma) subcutaneously into the flank of the mice.

  • Tumor Growth and Randomization:

    • Allow tumors to reach a palpable size (e.g., 50-100 mm³).

    • Randomize mice into treatment groups (e.g., vehicle control, this compound, cGAMP).

  • Treatment Administration:

    • Administer the compounds according to the planned dosing schedule and route (e.g., intravenous, intratumoral).

  • Monitoring:

    • Measure tumor dimensions with calipers at regular intervals and calculate tumor volume.

    • Monitor animal body weight and overall health.

  • Endpoint Analysis:

    • The primary endpoint is typically tumor growth inhibition. Survival can also be monitored.

    • At the end of the study, tumors and spleens can be harvested for further analysis.

  • Immunophenotyping (Optional):

    • Tumors can be dissociated into single-cell suspensions.

    • Perform flow cytometry to analyze the infiltration and activation status of various immune cell populations (e.g., CD8+ T cells, NK cells, dendritic cells).

Conclusion

Both this compound and cGAMP are potent activators of the STING pathway, demonstrating significant anti-tumor efficacy in preclinical models. This compound, as a synthetic small molecule, may offer advantages in terms of drug-like properties and systemic delivery. cGAMP, the natural ligand, provides a benchmark for STING activation. The choice between these agonists for research or therapeutic development will depend on the specific application, desired pharmacokinetic profile, and the tumor microenvironment being targeted. Further head-to-head comparative studies are warranted to definitively establish the relative efficacy and therapeutic potential of these two important STING agonists.

References

validating the anti-tumor effects of Dazostinag disodium in different cancer types

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-tumor effects of Dazostinag disodium, a novel STIMULATOR of interferon genes (STING) agonist, against standard-of-care therapies in various cancer types. The information is compiled from preclinical studies and ongoing clinical trials to offer an objective overview for research and development professionals.

Mechanism of Action: Activating the Innate Immune System

This compound is a small molecule designed to activate the STING pathway, a critical component of the innate immune system.[1] Upon administration, Dazostinag binds to and activates STING in immune cells within the tumor microenvironment (TME).[1] This activation triggers a cascade of downstream signaling, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[2] The subsequent effects include:

  • Enhanced Antigen Presentation: Activation of dendritic cells (DCs) leads to improved cross-presentation of tumor-associated antigens (TAAs).[1]

  • T-Cell Mediated Cytotoxicity: The enhanced antigen presentation promotes the priming and activation of cytotoxic T-lymphocytes (CTLs) that can recognize and kill cancer cells.[1]

  • Pro-inflammatory Tumor Microenvironment: Dazostinag helps to shift the TME from an immune-suppressive to an immune-active state, further supporting the anti-tumor immune response.

The following diagram illustrates the signaling pathway activated by this compound.

Dazostinag_Signaling_Pathway cluster_cell Immune Cell (e.g., Dendritic Cell) cluster_tme Tumor Microenvironment Dazostinag Dazostinag disodium STING STING Dazostinag->STING activates TBK1 TBK1 STING->TBK1 recruits and activates IRF3 IRF3 TBK1->IRF3 phosphorylates Type_I_IFN Type I Interferons (IFN-α, IFN-β) IRF3->Type_I_IFN induces transcription DC_Activation Dendritic Cell Activation & Maturation Type_I_IFN->DC_Activation CTL_Priming Cytotoxic T-Cell Priming & Activation DC_Activation->CTL_Priming presents tumor antigens Cancer_Cell_Killing Cancer Cell Apoptosis CTL_Priming->Cancer_Cell_Killing attacks Immune_Cell_Activation_Workflow start Isolate Immune Cells (e.g., Dendritic Cells, NK cells, T-cells) from human or mouse culture Culture cells with varying concentrations of This compound (0-1 µM) start->culture incubation Incubate for 24 hours culture->incubation staining Stain cells with fluorescently labeled antibodies against activation markers (e.g., CD86, CD69) incubation->staining analysis Analyze by Flow Cytometry staining->analysis result Determine EC50 values for cell activation analysis->result In_Vivo_Tumor_Model_Workflow start Implant syngeneic tumor cells (e.g., CT26.WT, A20) subcutaneously into mice (e.g., BALB/c) tumor_growth Allow tumors to establish to a palpable size start->tumor_growth treatment Administer this compound (e.g., 1-2 mg/kg/day, i.v.) or vehicle control tumor_growth->treatment monitoring Monitor tumor volume and animal well-being regularly treatment->monitoring endpoint At study endpoint, euthanize mice and excise tumors for analysis (e.g., IHC, flow cytometry) monitoring->endpoint analysis Analyze tumor growth inhibition and immune cell infiltration endpoint->analysis Apoptosis_Assay_Workflow start Culture cancer cells and treat with Dazostinag, chemotherapy, or combination incubation Incubate for a defined period (e.g., 24-72 hours) start->incubation harvest Harvest both adherent and floating cells incubation->harvest staining Stain cells with Annexin V-FITC and Propidium Iodide (PI) harvest->staining analysis Analyze by Flow Cytometry staining->analysis quantification Quantify early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells analysis->quantification

References

A Head-to-Head Comparison of STING Agonists: Dazostinag Disodium and ADU-S100

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of cancer immunotherapy, the activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy to awaken the innate immune system against tumors. This guide provides a detailed, data-driven comparison of two prominent STING agonists: Dazostinag disodium (formerly TAK-676) and ADU-S100 (also known as MIW815).

Executive Summary

This compound and ADU-S100 are both potent activators of the STING pathway, designed to induce a robust anti-tumor immune response. However, they differ fundamentally in their chemical nature, intended route of administration, and clinical development trajectory. Dazostinag is a synthetic, non-cyclic dinucleotide (CDN) STING agonist developed for systemic intravenous administration, while ADU-S100 is a synthetic cyclic dinucleotide administered intratumorally. These differences have significant implications for their pharmacokinetic profiles, potential therapeutic applications, and observed clinical outcomes.

Mechanism of Action: The STING Signaling Pathway

Both this compound and ADU-S100 function by binding to and activating the STING protein, which is an endoplasmic reticulum-resident transmembrane protein.[1][2] This activation triggers a downstream signaling cascade, leading to the phosphorylation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3).[3] Phosphorylated IRF3 then translocates to the nucleus, inducing the transcription of type I interferons (IFNs) and other pro-inflammatory cytokines.[3] This cascade ultimately promotes the maturation of dendritic cells (DCs), enhances antigen presentation, and leads to the priming and recruitment of cytotoxic CD8+ T cells to the tumor microenvironment.[4]

STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_downstream Downstream Effects cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP produces dsDNA Cytosolic dsDNA dsDNA->cGAS senses STING STING (on ER) cGAMP->STING activates STING_agonist Dazostinag or ADU-S100 STING_agonist->STING activates TBK1 TBK1 STING->TBK1 recruits & activates pTBK1 p-TBK1 TBK1->pTBK1 IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 (dimer) pIRF3->pIRF3_dimer dimerizes & translocates IFNs Type I IFNs & Pro-inflammatory Cytokines pIRF3_dimer->IFNs induces transcription DC_maturation DC Maturation IFNs->DC_maturation Antigen_presentation Antigen Presentation DC_maturation->Antigen_presentation T_cell_priming CD8+ T-cell Priming Antigen_presentation->T_cell_priming Anti_tumor_immunity Anti-tumor Immunity T_cell_priming->Anti_tumor_immunity

Caption: STING Signaling Pathway Activation.

Preclinical Performance: A Comparative Overview

Both this compound and ADU-S100 have demonstrated significant anti-tumor activity in preclinical models. The following tables summarize key quantitative data from in vitro and in vivo studies.

In Vitro Activity
ParameterThis compoundADU-S100
Cell Line THP1-Dual human AML cellsTHP-1 Dual cells
EC50 (IRF3 Pathway) Not explicitly reported, but dose-dependent activation from 1.1 µM3.03 µg/mL
EC50 (NF-κB Pathway) Not explicitly reported4.85 µg/mL
Immune Cell Activation (EC50) MoDC: 1.27 µMBMDC: 0.32 µMNK cells: 0.271 µMCD8+ T cells: 0.216 µMCD4+ T cells: 0.249 µMNot explicitly reported
In Vivo Anti-Tumor Efficacy
Animal ModelTreatment & DosageKey FindingsReference
This compound
BALB/c mice with A20 or CT26.WT tumors1 or 2 mg/kg/day, i.v.Significant T cell-dependent antitumor activity and dose-dependent cytokine responses.
ADU-S100
BALB/c mice with CT26 tumors25 µg, intratumoralDelayed tumor growth, with tumor regression in 1 of 10 animals.
Rats with esophageal adenocarcinoma50 µg, intratumoralMean tumor volume decreased by 30.1% (ADU-S100 alone) and 50.8% (ADU-S100 + radiation).
Mice with bilateral prostate tumorsIntratumoral injectionPromoted abscopal immunity in 50% of mice with bilateral tumors treated on one side.

Clinical Trial Insights

Both this compound and ADU-S100 have been evaluated in clinical trials, both as monotherapies and in combination with other anti-cancer agents.

This compound (TAK-676)

A phase 1/2 study (iintune-1, NCT04420884) is evaluating Dazostinag as a single agent and in combination with pembrolizumab in adults with advanced or metastatic solid tumors. In the dose expansion cohort for first-line recurrent/metastatic squamous cell carcinoma of the head and neck (RM-SCCHN), the combination of 5 mg Dazostinag with pembrolizumab showed a manageable safety profile and an encouraging overall response rate (ORR) of 34%. Pharmacodynamic analyses confirmed on-target activity, with induction of a STING gene signature and recruitment of CD8+ T cells to the tumor.

ADU-S100 (MIW815)

A phase 1, first-in-human study (NCT02675439) of intratumoral ADU-S100 in patients with advanced/metastatic solid tumors or lymphomas showed that the drug was well-tolerated, but clinical activity as a single agent was limited, with one confirmed partial response. A subsequent phase 1b study (NCT03172936) evaluated ADU-S100 in combination with the anti-PD-1 antibody spartalizumab. This combination demonstrated anti-tumor activity in patients with anti-PD-1-naïve triple-negative breast cancer and previously immunotherapy-treated melanoma, with five patients achieving confirmed responses, including one complete response. However, several trials involving ADU-S100 were later discontinued due to a lack of substantial anti-tumor activity.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative experimental protocols for key assays used in the evaluation of this compound and ADU-S100.

In Vitro STING Activation Assay

STING_Activation_Assay cluster_workflow Experimental Workflow cluster_assays Reporter Gene Assays start Start cell_culture Culture THP-1 Dual™ Cells start->cell_culture treatment Treat cells with varying concentrations of STING agonist cell_culture->treatment incubation Incubate for 24-48 hours treatment->incubation supernatant Collect supernatant incubation->supernatant irf_assay Measure IRF-induced Lucia™ luciferase activity supernatant->irf_assay nfk_assay Measure NF-κB-induced SEAP activity supernatant->nfk_assay data_analysis Analyze data and determine EC50 values irf_assay->data_analysis nfk_assay->data_analysis end End data_analysis->end

Caption: In Vitro STING Activation Assay Workflow.

Objective: To determine the in vitro potency of STING agonists by measuring the activation of downstream signaling pathways.

Cell Line: THP-1 Dual™ cells, which are engineered human monocytic cells that express reporter genes for both the IRF and NF-κB pathways (luciferase and secreted embryonic alkaline phosphatase [SEAP], respectively).

Methodology:

  • THP-1 Dual™ cells are cultured in appropriate media and conditions.

  • Cells are seeded in 96-well plates and treated with a serial dilution of the STING agonist (e.g., this compound or ADU-S100).

  • Following an incubation period of 24 to 48 hours, the cell culture supernatant is collected.

  • The activity of the IRF-inducible Lucia™ luciferase is measured using a luminometer.

  • The activity of the NF-κB-inducible SEAP is measured using a spectrophotometer.

  • Dose-response curves are generated, and EC50 values are calculated to determine the concentration of the agonist required to induce a half-maximal response.

In Vivo Tumor Model Study

Objective: To evaluate the anti-tumor efficacy of STING agonists in a syngeneic mouse model.

Animal Model: BALB/c mice bearing subcutaneously implanted CT26 colon carcinoma cells.

Methodology:

  • CT26 cells are subcutaneously injected into the flank of BALB/c mice.

  • Tumor growth is monitored, and when tumors reach a predetermined size (e.g., 100 mm³), mice are randomized into treatment and control groups.

  • For intratumoral administration (ADU-S100), the compound is directly injected into the tumor. For intravenous administration (this compound), the compound is injected via the tail vein.

  • Tumor volume and body weight are measured regularly throughout the study.

  • At the end of the study, tumors may be excised for further analysis, such as histopathology and immune cell infiltration.

  • Survival of the mice is also monitored as a primary endpoint.

Comparative Analysis of Mechanism and Delivery

The key distinction between this compound and ADU-S100 lies in their intended route of administration, which is a direct consequence of their chemical properties.

Mechanism_Comparison cluster_dazostinag This compound cluster_adus100 ADU-S100 dazo_structure Non-CDN Structure dazo_admin Intravenous Administration dazo_structure->dazo_admin dazo_effect Systemic Immune Activation dazo_admin->dazo_effect shared_goal STING Pathway Activation & Anti-Tumor Immunity dazo_effect->shared_goal adu_structure Cyclic Dinucleotide (CDN) adu_admin Intratumoral Administration adu_structure->adu_admin adu_effect Local & Systemic Immune Activation adu_admin->adu_effect adu_effect->shared_goal

Caption: Dazostinag vs. ADU-S100: Mechanism and Delivery.

This compound: Its non-CDN structure is optimized for systemic delivery, allowing for intravenous administration. This approach has the potential to activate the STING pathway in immune cells throughout the body, potentially addressing metastatic disease more effectively.

ADU-S100: As a cyclic dinucleotide, it is typically administered intratumorally. This local delivery is intended to concentrate the drug at the tumor site, directly stimulating an anti-tumor immune response within the tumor microenvironment. While this can lead to systemic effects through the trafficking of activated immune cells, the primary site of action is the injected tumor.

Conclusion

This compound and ADU-S100 represent two distinct approaches to harnessing the therapeutic potential of STING activation. Dazostinag's systemic delivery offers the promise of a broader anti-tumor effect, particularly in the context of metastatic disease, and its ongoing clinical development in combination with checkpoint inhibitors shows encouraging results. ADU-S100, while demonstrating preclinical efficacy and some clinical activity, has faced challenges in translating its potent localized immune activation into consistent and robust clinical responses, leading to the discontinuation of some of its clinical programs.

For researchers and drug development professionals, the comparison of these two agents underscores the critical importance of not only the target but also the chemical properties, formulation, and delivery strategy in the design of effective immunotherapies. The evolution of STING agonists from localized to systemic administration reflects a significant step forward in the field, with the potential to broaden the applicability of this powerful therapeutic modality.

References

Immunomodulatory Effects of Dazostinag Disodium in Humanized Mice: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the immunomodulatory effects of Dazostinag disodium (TAK-676), a novel STING (Stimulator of Interferon Genes) agonist, in humanized mouse models. The performance of this compound is compared with other STING agonists in clinical development, supported by available preclinical data. This document is intended to serve as a resource for researchers and drug development professionals evaluating the therapeutic potential of STING agonists.

This compound is a synthetic, systemic STING agonist designed to activate the innate immune system, leading to the production of type I interferons and a cascade of downstream anti-tumor immune responses.[1][2] Humanized mice, engrafted with human hematopoietic stem cells or peripheral blood mononuclear cells (PBMCs), offer a valuable preclinical platform to assess the activity of human-specific immunomodulatory agents like this compound.

Comparative Analysis of STING Agonists

The following tables summarize the available preclinical data for this compound and selected alternative STING agonists. It is important to note that direct head-to-head studies in the same humanized mouse model are limited. Therefore, this comparison is based on data from various preclinical models, including syngeneic mice and in vitro human cell-based assays.

Table 1: In Vitro Activity of STING Agonists

CompoundTargetAssay SystemKey FindingsReference
This compound (TAK-676) Human and Murine STINGTHP-1 (human monocytic cell line)Dose-dependent activation of the STING-TBK1-IRF3 pathway.[1]
Human monocyte-derived dendritic cells (MoDCs)Concentration-dependent activation.[3]
E7766 Human and Murine STINGHuman PBMCsPotent and consistent activity across seven tested human STING genotypes.[4]
SNX281 Human and Mammalian STINGTHP-1 cells, human PBMCsInduction of IFN-β, TNF-α, and IL-6 in a STING-dependent manner.
SB 11285 STINGNot specifiedPotent STING agonist.

Table 2: In Vivo Immunomodulatory Effects and Anti-Tumor Activity

CompoundMouse ModelKey Immunomodulatory EffectsAnti-Tumor ActivityReference
This compound (TAK-676) Syngeneic (CT26, A20, B16F10)Dose-dependent cytokine responses (IFNα, IFNγ, IP-10). Increased activation and proliferation of dendritic cells, NK cells, and T cells in the tumor microenvironment (TME).Significant STING-dependent anti-tumor activity, including complete regressions and durable memory T-cell immunity.
E7766 Syngeneic (KrasG12D/+ Trp53-/- sarcoma)Induced CD8+ T-cell infiltration and activated lymphocyte transcriptomic signatures in the TME.Durable tumor clearance, dependent on host STING and CD8+ T-cells.
Syngeneic (CT26 dual tumor model)Induction of IFNβ and CXCL10.Cured 90% of animals with both subcutaneous and liver tumors, with evidence of immune memory.
SNX281 Syngeneic (CT26 colon carcinoma)Increased T-cell responses against the endogenous tumor antigen AH1.Complete and durable tumor regression with induction of immune memory. Maximal tumor control was dependent on CD8+ T cells.
SB 11285 Syngeneic (A20 lymphoma, CT26 colon carcinoma)Infiltration of CD8+ T and NK cells into the tumor.Potent and durable immune-mediated anti-tumor activity.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided in DOT language for use with Graphviz.

STING_Signaling_Pathway This compound Mechanism of Action cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dazostinag Dazostinag STING STING Dazostinag->STING Binds and activates TBK1 TBK1 STING->TBK1 Recruits and activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 pIRF3 (dimer) IRF3->pIRF3 Type_I_IFN_Genes Type I IFN Genes pIRF3->Type_I_IFN_Genes Translocates to nucleus and induces transcription Pro_inflammatory_Cytokines Pro-inflammatory Cytokine Genes pIRF3->Pro_inflammatory_Cytokines Induces transcription Experimental_Workflow Workflow for Assessing Immunomodulatory Effects in Humanized Mice Start Humanized Mouse Model (e.g., hu-CD34+ NSG) Tumor_Implantation Tumor Implantation (Human tumor cell line) Start->Tumor_Implantation Treatment Treatment with This compound or Alternative STING Agonist Tumor_Implantation->Treatment Sample_Collection Sample Collection (Blood, Spleen, Tumor) Treatment->Sample_Collection Cytokine_Analysis Cytokine Profile Analysis (Luminex/ELISA) Sample_Collection->Cytokine_Analysis T_Cell_Analysis T-Cell Activation & Proliferation (Flow Cytometry) Sample_Collection->T_Cell_Analysis Data_Analysis Comparative Data Analysis Cytokine_Analysis->Data_Analysis T_Cell_Analysis->Data_Analysis

References

Dazostinag Disodium: A Comparative Analysis of Monotherapy vs. Combination Therapy with Checkpoint Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

Dazostinag disodium (TAK-676) is an investigational synthetic STING (Stimulator of Interferon Genes) agonist designed for systemic administration. Its mechanism of action, centered on the activation of the innate immune system, has positioned it as a promising candidate for cancer immunotherapy, both as a standalone agent and in combination with other immuno-oncology drugs, particularly checkpoint inhibitors. This guide provides a comprehensive comparison of the efficacy of this compound as a monotherapy versus its use in combination with checkpoint inhibitors, supported by available preclinical and clinical data.

Mechanism of Action: Activating the STING Pathway

This compound functions by targeting and activating the STING protein, a key mediator of innate immunity. This activation triggers a signaling cascade involving TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), leading to the production of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines. This process initiates a robust anti-tumor immune response characterized by the activation and recruitment of dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs) to the tumor microenvironment.[1]

Below is a diagram illustrating the STING signaling pathway activated by this compound.

STING_Pathway Dazostinag-Activated STING Signaling Pathway Dazostinag This compound STING STING Dazostinag->STING activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates & activates Type_I_IFN Type I Interferons (IFN-α, IFN-β) IRF3->Type_I_IFN promotes transcription Immune_Cells Dendritic Cells, NK Cells, T Cells Type_I_IFN->Immune_Cells activates Anti_Tumor_Response Anti-Tumor Immune Response Immune_Cells->Anti_Tumor_Response mediates

Caption: Dazostinag activates the STING pathway, leading to an anti-tumor immune response.

Preclinical Efficacy: Monotherapy vs. Combination Therapy

Preclinical studies in syngeneic mouse models have demonstrated the anti-tumor activity of dazostinag as a monotherapy.[1] These studies have shown that systemic administration of dazostinag leads to dose-dependent activation of the STING pathway, resulting in significant anti-tumor effects, including complete tumor regressions and the induction of durable memory T-cell immunity.[1]

The scientific rationale for combining dazostinag with checkpoint inhibitors, such as anti-PD-1 antibodies, is based on their complementary mechanisms of action. Dazostinag primes the tumor microenvironment by inducing an inflammatory state and increasing the infiltration of T cells, which can then be more effectively unleashed by checkpoint inhibitors that block the immunosuppressive signals that prevent T cells from attacking cancer cells.

While detailed head-to-head preclinical studies with quantitative tumor growth inhibition and survival curves are not extensively available in the public domain, a research abstract has confirmed the enhanced efficacy of the combination. The abstract states that in vivo, the combination of dazostinag with an anti-PD-1 antibody resulted in enhanced antitumor efficacy compared to the single agents, which was correlated with an increase in T and NK cell infiltration.[2]

Table 1: Summary of Preclinical Findings

Treatment ModalityKey FindingsSupporting Evidence
Dazostinag Monotherapy Induces dose-dependent, STING-dependent anti-tumor activity, including complete regressions and durable T-cell memory. Promotes activation of dendritic cells, NK cells, and T cells.[1]Syngeneic mouse models.
Combination Therapy (Dazostinag + anti-PD-1) Enhanced antitumor efficacy compared to monotherapy. Correlated with increased T and NK cell infiltration into the tumor.In vivo preclinical models.

Clinical Efficacy: Emerging Data

The clinical development of dazostinag is ongoing, with several clinical trials investigating its safety and efficacy as both a monotherapy and in combination with other anti-cancer agents. The most prominent of these is the Phase 1/2 iintune-1 study (NCT04420884), which is evaluating dazostinag alone and in combination with the anti-PD-1 antibody pembrolizumab in patients with advanced or metastatic solid tumors.

Preliminary results from the dose-expansion cohort of the iintune-1 study have provided early evidence of the clinical activity of the combination therapy.

Table 2: Preliminary Clinical Efficacy of Dazostinag in Combination with Pembrolizumab in Head and Neck Squamous Cell Carcinoma (HNSCC)

Clinical TrialPatient PopulationTreatmentOverall Response Rate (ORR)
iintune-1 (NCT04420884) Recurrent/Metastatic HNSCCDazostinag + Pembrolizumab34%

It is important to note that while the iintune-1 trial includes a monotherapy arm in its dose-escalation phase, efficacy data for this arm has not yet been publicly reported, precluding a direct comparison with the combination therapy arm in a clinical setting at this time.

Furthermore, a Phase 0 study in HNSCC patients demonstrated that intratumoral microdosing of dazostinag, both alone and in combination with chemotherapy, induced a pro-inflammatory tumor microenvironment. This was evidenced by an increase in Type 1 IFN signaling, a shift in macrophage polarization towards a pro-inflammatory phenotype, and an enrichment of cytotoxic T cells. These findings provide clinical evidence for the on-target mechanism of action of dazostinag and support the rationale for its systemic use in combination with other immunotherapies.

Experimental Protocols

Preclinical Syngeneic Mouse Model Study (Conceptual Workflow)

A typical preclinical study evaluating the efficacy of dazostinag as a monotherapy and in combination with an anti-PD-1 antibody would follow the workflow outlined below.

Preclinical_Workflow Preclinical Efficacy Study Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoints Endpoint Analysis Tumor_Inoculation Tumor Cell Inoculation (e.g., CT26, B16-F10) in Syngeneic Mice Tumor_Establishment Tumor Establishment (palpable tumors) Tumor_Inoculation->Tumor_Establishment Randomization Randomization into Treatment Groups Tumor_Establishment->Randomization Group1 Vehicle Control Randomization->Group1 Group2 Dazostinag Monotherapy Randomization->Group2 Group3 anti-PD-1 Monotherapy Randomization->Group3 Group4 Dazostinag + anti-PD-1 Combination Therapy Randomization->Group4 Tumor_Measurement Tumor Volume Measurement (bi-weekly) Group1->Tumor_Measurement Group2->Tumor_Measurement Group3->Tumor_Measurement Group4->Tumor_Measurement Survival_Monitoring Survival Monitoring Tumor_Measurement->Survival_Monitoring Immune_Profiling Immunophenotyping of Tumor and Spleen Survival_Monitoring->Immune_Profiling

Caption: A conceptual workflow for a preclinical study comparing dazostinag monotherapy and combination therapy.

  • Animal Models: Syngeneic mouse models (e.g., BALB/c mice bearing CT26 colon carcinoma or C57BL/6 mice bearing B16-F10 melanoma) are commonly used as they possess a competent immune system.

  • Tumor Cell Inoculation: A specified number of tumor cells are subcutaneously injected into the flank of the mice.

  • Treatment Groups: Once tumors reach a predetermined size, mice are randomized into treatment groups: (1) Vehicle control, (2) Dazostinag monotherapy, (3) Anti-PD-1 antibody monotherapy, and (4) Dazostinag and anti-PD-1 combination therapy.

  • Drug Administration: Dazostinag is typically administered intravenously, while the anti-PD-1 antibody is given intraperitoneally, at specified doses and schedules.

  • Efficacy Endpoints:

    • Tumor Growth Inhibition: Tumor volume is measured regularly (e.g., twice a week) using calipers.

    • Survival: Overall survival is monitored, and Kaplan-Meier survival curves are generated.

  • Pharmacodynamic Assessments: At the end of the study, tumors and spleens may be harvested for immunophenotyping by flow cytometry to analyze the infiltration and activation status of various immune cell populations (e.g., CD8+ T cells, NK cells, dendritic cells).

Clinical Trial Protocol: iintune-1 (NCT04420884)
  • Study Design: A Phase 1/2, open-label, multicenter study. The study consists of a dose-escalation phase and a dose-expansion phase.

  • Patient Population: Patients with advanced or metastatic solid tumors who have no standard therapeutic options available.

  • Treatment Arms:

    • Dose Escalation:

      • Part 1A: Dazostinag monotherapy at escalating doses.

      • Part 1B: Dazostinag at escalating doses in combination with a standard dose of pembrolizumab.

    • Dose Expansion: Dazostinag at the recommended dose for expansion in combination with pembrolizumab in specific tumor cohorts, such as HNSCC.

  • Drug Administration: Dazostinag is administered as an intravenous infusion. Pembrolizumab is also administered intravenously.

  • Primary Endpoints: To determine the safety and tolerability of dazostinag as a monotherapy and in combination with pembrolizumab, and to establish the recommended dose for expansion.

  • Secondary Endpoints: To assess the preliminary anti-tumor activity (including Overall Response Rate), and to characterize the pharmacokinetics of dazostinag.

Conclusion

The available evidence strongly suggests that the combination of this compound with a checkpoint inhibitor, such as an anti-PD-1 antibody, holds greater therapeutic potential than dazostinag monotherapy. Preclinical data indicates an enhanced anti-tumor effect with the combination, a finding that is supported by early clinical data demonstrating a promising overall response rate in patients with HNSCC.

However, it is crucial to acknowledge the limitations of the current data. Direct, quantitative head-to-head comparisons from preclinical studies are not widely published. Furthermore, the clinical data is still preliminary, and the efficacy of dazostinag monotherapy in a clinical setting has not yet been reported from the ongoing iintune-1 trial. As more data from these and other ongoing clinical trials become available, a more definitive comparison of the efficacy of dazostinag as a monotherapy versus in combination with checkpoint inhibitors will be possible. The current body of evidence, however, provides a strong rationale for the continued investigation of dazostinag in combination with checkpoint inhibitors as a novel cancer immunotherapy strategy.

References

A Comparative Guide to Intravenous vs. Intratumoral Administration of Dazostinag Disodium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dazostinag disodium (TAK-676) is a potent and selective small-molecule STING (Stimulator of Interferon Genes) agonist that has demonstrated significant potential in cancer immunotherapy.[1] Its activation of the STING pathway initiates a cascade of immune responses, leading to the production of type I interferons and other pro-inflammatory cytokines, which in turn stimulate an anti-tumor immune response. This guide provides a comparative overview of two primary administration routes for this compound: intravenous (IV) and intratumoral (IT), summarizing key experimental data and methodologies to inform preclinical and clinical research.

Mechanism of Action: STING Pathway Activation

This compound functions by binding to and activating the STING protein, which is a key mediator of innate immunity. This activation triggers a signaling cascade involving TBK1 and IRF3, leading to the transcription and secretion of type I interferons (IFN-α/β). These interferons then act in an autocrine and paracrine manner to promote the maturation and activation of dendritic cells (DCs), enhance antigen presentation, and ultimately prime cytotoxic T lymphocytes (CTLs) to recognize and eliminate tumor cells.

STING_Pathway cluster_cell Antigen-Presenting Cell cluster_tme Tumor Microenvironment Dazostinag This compound STING STING (on ER membrane) Dazostinag->STING activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 pIRF3 (dimerizes & translocates to nucleus) IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus Type_I_IFN Type I Interferons (IFN-α, IFN-β) Nucleus->Type_I_IFN transcription & secretion Cytokines Pro-inflammatory Cytokines & Chemokines Nucleus->Cytokines transcription & secretion DC Dendritic Cell (DC) maturation & activation Type_I_IFN->DC Type_I_IFN->DC T_Cell CD8+ T Cell priming & activation DC->T_Cell antigen presentation Tumor_Cell Tumor Cell T_Cell->Tumor_Cell killing

Caption: this compound activates the STING signaling pathway.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical and clinical studies for both intravenous and intratumoral administration of this compound. Direct comparative studies are limited; therefore, data is presented for each route independently.

Table 1: Intravenous Administration - Preclinical Data
ParameterAnimal ModelDosageKey Findings
Pharmacokinetics Mice0.025-2 mg/kg (single dose)Well-tolerated, dose-proportional plasma pharmacokinetics, and higher exposure in the tumor.[1]
Anti-Tumor Efficacy BALB/c mice with A20 or CT26.WT syngeneic tumors1 or 2 mg/kg/day (on days 3, 6, 9, 12)Significant T-cell-dependent in vivo antitumor activity.[1]
Immune Response BALB/c mice with A20 or CT26.WT syngeneic tumors1 or 2 mg/kg/dayInduced dose-dependent cytokine responses and increased activation and proliferation of immune cells within the tumor microenvironment (TME) and tumor-associated lymphoid tissue.[1]
Table 2: Intratumoral Administration - Clinical Microdosing Data
ParameterStudy PopulationDosageKey Findings
Immune Cell Polarization Patients with Head and Neck Squamous Cell Carcinoma (HNSCC)0.05 mg/mL solution (max 1.68 μg per patient)Shifted macrophage polarization from an immune-suppressive to a pro-inflammatory phenotype 24 hours after injection.[2]
T-Cell Response Patients with HNSCC0.05 mg/mL solution (max 1.68 μg per patient)Enrichment of cytotoxic T-cells in regions of localized drug exposure, coinciding with increased chemokine (CXCL9) expression.
Apoptosis Patients with HNSCC0.05 mg/mL solution (max 1.68 μg per patient)In combination with chemotherapy, increased cellular apoptosis compared to either drug alone.
Type I IFN Signaling Patients with HNSCC0.05 mg/mL solution (max 1.68 μg per patient)Induced Type I IFN signaling from multiple cell types within the TME.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of experimental findings. Below are representative protocols for intravenous and intratumoral administration of this compound.

Intravenous Administration in a Murine Tumor Model

Objective: To evaluate the anti-tumor efficacy and systemic immune response following intravenous administration of this compound.

  • Animal Model: BALB/c mice are subcutaneously inoculated with syngeneic tumor cells (e.g., CT26 colon carcinoma or A20 lymphoma). Tumors are allowed to establish to a predetermined size (e.g., 100-200 mm³).

  • Drug Preparation: this compound is reconstituted in a sterile, biocompatible vehicle (e.g., saline or PBS) to the desired concentration.

  • Administration: Mice are treated with intravenous injections of this compound at doses of 1 or 2 mg/kg/day on a specified schedule (e.g., days 3, 6, 9, and 12 post-tumor inoculation). A control group receives vehicle injections.

  • Efficacy Assessment: Tumor growth is monitored by caliper measurements at regular intervals. Tumor volume is calculated using the formula: (length x width²)/2.

  • Pharmacodynamic Analysis: At specified time points, blood, tumors, and lymphoid tissues are collected. Tissues can be processed for flow cytometry to analyze immune cell populations (e.g., CD8+ T cells, NK cells, dendritic cells), and plasma can be analyzed for cytokine levels (e.g., IFN-γ, TNF-α) using multiplex assays.

Intratumoral Microdosing in Human Clinical Trials (CIVO Platform)

Objective: To assess the local pharmacodynamic effects of this compound within the tumor microenvironment of patients with accessible tumors.

  • Patient Population: Adult patients with accessible tumors (e.g., head and neck squamous cell carcinoma) scheduled for surgical resection.

  • Drug Preparation: this compound is prepared in a solution at a concentration of 0.05 mg/mL.

  • Administration: Using a specialized device (e.g., Comparative in vivo Oncology - CIVO), microdoses of this compound (maximum of 1.68 μg per patient) are injected directly into distinct regions of the tumor 24 to 96 hours prior to the scheduled resection.

  • Sample Collection and Analysis: Following surgical resection, the tumor tissue is processed for various analyses. Immunohistochemistry (IHC) and immunofluorescence (IF) are used to visualize and quantify immune cell infiltration (e.g., CD8+, CD68+, CD86+, CD163+) and other biomarkers (e.g., cleaved caspase-3). Spatial transcriptomics can be employed to analyze gene expression profiles in specific regions of the tumor corresponding to drug exposure.

Experimental_Workflow cluster_IV Intravenous Administration cluster_IT Intratumoral Administration IV_start Tumor-bearing mouse model IV_admin IV injection of This compound IV_start->IV_admin IV_monitor Monitor tumor growth IV_admin->IV_monitor IV_collect Collect blood, tumor, & lymphoid tissues IV_monitor->IV_collect IV_analyze Systemic & local immune analysis (Flow cytometry, Cytokine assays) IV_collect->IV_analyze IT_start Patient with accessible tumor IT_admin IT microdosing of This compound IT_start->IT_admin IT_resect Surgical resection of tumor IT_admin->IT_resect IT_analyze Localized immune analysis (IHC, Spatial transcriptomics) IT_resect->IT_analyze

Caption: Comparative experimental workflows.

Comparison of Administration Routes

Intravenous administration is designed for systemic delivery, making it suitable for treating metastatic diseases where tumors are not easily accessible for direct injection. Preclinical studies demonstrate that IV this compound can achieve significant tumor exposure and induce a robust, systemic anti-tumor immune response. This route of administration has the potential to activate immune cells both within the tumor microenvironment and in secondary lymphoid organs, leading to a broad and durable T-cell response.

Intratumoral administration , on the other hand, offers a more targeted approach. By delivering the STING agonist directly to the tumor site, it aims to maximize local immune activation while minimizing potential systemic side effects. The clinical microdosing study in HNSCC patients highlights the potent local effects of IT this compound, including the rapid recruitment and activation of cytotoxic T-cells and the repolarization of macrophages towards a pro-inflammatory state. This localized "in-situ vaccination" effect can potentially lead to systemic immunity against tumor antigens released from the treated lesion.

Conclusion

Both intravenous and intratumoral administration of this compound represent promising strategies for cancer immunotherapy. The choice of administration route will likely depend on the clinical context, including the tumor type, stage of the disease, and accessibility of the tumor. Intravenous administration offers a systemic approach for widespread disease, while intratumoral injection provides a targeted method to induce a potent local anti-tumor immune response that may translate to systemic efficacy. Further clinical studies directly comparing these two routes of administration are warranted to fully elucidate their respective therapeutic potentials and to guide the optimal clinical application of this compound.

References

A Comparative Analysis of Dazostinag Disodium-Based Antibody-Drug Conjugates in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapy is continuously evolving, with Antibody-Drug Conjugates (ADCs) representing a significant advancement in targeted treatment. This guide provides a comparative analysis of a novel class of ADCs utilizing the STING (Stimulator of Interferon Genes) agonist, Dazostinag disodium, as a payload. By harnessing the power of the innate immune system, these immunomodulatory ADCs offer a distinct mechanism of action compared to traditional cytotoxic ADCs. This analysis will delve into the performance of this compound-based ADCs, comparing them with other STING agonist ADCs and established cytotoxic ADCs, supported by preclinical data and detailed experimental methodologies.

The Rise of Immunomodulatory ADCs: The STING Pathway

This compound is a potent STING agonist.[1][2] The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a danger signal often associated with viral infections and cancer.[3][4] Activation of STING in immune cells within the tumor microenvironment triggers the production of pro-inflammatory cytokines, including type I interferons (IFNs).[2] This, in turn, enhances the cross-presentation of tumor-associated antigens (TAAs) by dendritic cells (DCs), leading to the priming and activation of cytotoxic T-lymphocytes (CTLs) that can recognize and eliminate cancer cells. By using this compound as a payload, ADCs can selectively deliver this immune-stimulating agent to tumor cells, turning "cold" tumors, which are non-responsive to immunotherapy, into "hot" tumors with an active anti-tumor immune response.

STING_Signaling_Pathway cGAS-STING Signaling Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cDNA Cytosolic dsDNA cGAS cGAS cDNA->cGAS senses cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING cGAMP->STING binds and activates STING_active Activated STING STING->STING_active translocates to TBK1 TBK1 STING_active->TBK1 recruits and activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 IFN_Genes Type I Interferon Genes pIRF3->IFN_Genes induces transcription of Cytokines Pro-inflammatory Cytokines pIRF3->Cytokines Type_I_IFN Type I Interferons IFN_Genes->Type_I_IFN produce Immune_Response Anti-tumor Immune Response Cytokines->Immune_Response promote

Caption: The cGAS-STING signaling pathway.

Comparative Analysis of this compound-Based ADCs

While the clinical development of this compound-based ADCs is still in its early stages, preclinical data provides valuable insights into their potential. For this analysis, we will consider a key example:

  • TAK-500: A CCR2-targeted immune-stimulating antibody conjugate (ISAC) that utilizes a Dazostinag payload. This ADC is designed to selectively activate STING in CCR2-expressing cells, which are often abundant in the tumor microenvironment.

We will compare this with other investigational STING-agonist ADCs and established cytotoxic ADCs targeting well-known cancer antigens like HER2 and TROP2.

Table 1: Comparison of Preclinical Efficacy of Investigational STING Agonist ADCs
ADC PlatformAntibody TargetSTING Agonist PayloadTumor ModelKey FindingsReference
TAK-500 (murine surrogate) CCR2Dazostinag Syngeneic mouse modelsSelective STING activation in CCR2+ cells within the tumor.
ImmuneSensor Therapeutics EGFRProprietary STING AgonistSyngeneic mouse tumor modelsPotent anti-tumor efficacy, well-tolerated, and synergized with anti-PD-L1 antibody.
Next-Generation ISAC HER2Proprietary STING AgonistSyngeneic mouse tumor modelsPotent antitumor activity in HER2-positive tumors, induction of immune memory.
Table 2: Comparative Overview of Dazostinag-based ADCs vs. Cytotoxic ADCs
FeatureDazostinag-based ADC (e.g., TAK-500)Cytotoxic ADC (e.g., Trastuzumab Deruxtecan)Cytotoxic ADC (e.g., Sacituzumab Govitecan)
Target Antigen CCR2HER2TROP2
Payload Dazostinag (STING Agonist)Deruxtecan (Topoisomerase I inhibitor)SN-38 (Topoisomerase I inhibitor)
Mechanism of Action Activation of innate immunity, induction of anti-tumor T-cell response.DNA damage and apoptosis of tumor cells.DNA damage and apoptosis of tumor cells.
Primary Effect ImmunomodulatoryCytotoxicCytotoxic
Bystander Effect Primarily immune-mediatedHigh, due to membrane-permeable payload.Moderate, due to membrane-permeable payload.
Potential Advantage Generation of long-term immunological memory, potential for synergistic combination with checkpoint inhibitors.Potent tumor-killing activity in high-antigen expressing tumors.Efficacy in tumors with heterogeneous antigen expression.
Potential Limitation Efficacy may depend on the immune composition of the tumor microenvironment.Off-target toxicity, development of drug resistance.Off-target toxicity, development of drug resistance.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation and comparison of ADCs. Below are methodologies for key in vitro and in vivo assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of an ADC required to inhibit the growth of cancer cells.

Cytotoxicity_Assay_Workflow In Vitro Cytotoxicity Assay Workflow Start Start Cell_Seeding Seed target cancer cells in a 96-well plate Start->Cell_Seeding Incubation1 Incubate overnight to allow cell adherence Cell_Seeding->Incubation1 ADC_Treatment Treat cells with serial dilutions of the ADC Incubation1->ADC_Treatment Incubation2 Incubate for 72-120 hours ADC_Treatment->Incubation2 MTT_Addition Add MTT reagent to each well Incubation2->MTT_Addition Incubation3 Incubate for 2-4 hours to allow formazan formation MTT_Addition->Incubation3 Solubilization Add solubilization solution (e.g., DMSO) Incubation3->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate cell viability and determine IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an in vitro cytotoxicity assay.

Methodology:

  • Cell Culture: Culture target cancer cells (e.g., a CCR2-expressing cell line for TAK-500) in appropriate media.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • ADC Treatment: Prepare serial dilutions of the Dazostinag-based ADC and control ADCs. Add the diluted ADCs to the respective wells.

  • Incubation: Incubate the plate for 72-120 hours at 37°C in a humidified incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-response curve.

Bystander Effect Assay (Co-culture Method)

This assay evaluates the ability of an ADC to kill neighboring antigen-negative cells.

Methodology:

  • Cell Labeling: Label the antigen-negative bystander cells with a fluorescent marker (e.g., GFP) to distinguish them from the antigen-positive target cells.

  • Co-culture Seeding: Seed a mixed population of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1).

  • ADC Treatment: Treat the co-culture with serial dilutions of the Dazostinag-based ADC and control ADCs.

  • Incubation: Incubate the plate for 72-120 hours.

  • Imaging and Analysis: Use high-content imaging or flow cytometry to quantify the number of viable fluorescently labeled bystander cells.

  • Data Analysis: Determine the IC50 for the bystander cell killing effect.

In Vivo Efficacy Study

This study assesses the anti-tumor activity of the ADC in a living organism.

Methodology:

  • Animal Model: Use immunodeficient mice (for human cancer cell line xenografts) or syngeneic mouse models (for murine cancer cell lines to evaluate immune responses). For a Dazostinag-based ADC, a syngeneic model is crucial to assess the immunomodulatory effects.

  • Tumor Implantation: Subcutaneously implant tumor cells (e.g., CT26, a murine colon carcinoma cell line) into the flank of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth until the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, Dazostinag-based ADC, comparator ADC). Administer the treatments intravenously at specified doses and schedules (e.g., once weekly).

  • Endpoint Analysis:

    • Tumor Growth Inhibition: Measure tumor volume two to three times per week. The primary endpoint is often the delay in tumor growth or tumor regression.

    • Survival: Monitor the survival of the mice over time.

    • Immunophenotyping: At the end of the study, tumors and spleens can be harvested to analyze the immune cell populations (e.g., CD4+ and CD8+ T cells, dendritic cells, macrophages) by flow cytometry to understand the mechanism of action.

    • Biomarker Analysis: Analyze cytokine levels in the serum or tumor microenvironment.

Conclusion

This compound-based ADCs represent a promising new frontier in cancer immunotherapy. By leveraging the STING pathway, these agents have the potential to induce robust and durable anti-tumor immune responses. Preclinical data suggests that the targeted delivery of Dazostinag can effectively activate the immune system within the tumor microenvironment, offering a distinct advantage over systemic administration of STING agonists.

Compared to traditional cytotoxic ADCs, Dazostinag-based ADCs offer a unique mechanism of action that may lead to long-lasting immunological memory and synergistic effects when combined with other immunotherapies like checkpoint inhibitors. However, their efficacy is likely dependent on the immune contexture of the tumor.

Further research and clinical trials are necessary to fully elucidate the therapeutic potential of this compound-based ADCs. Head-to-head comparative studies with other ADC platforms will be critical in defining their optimal clinical application and identifying patient populations most likely to benefit from this innovative therapeutic approach. The detailed experimental protocols provided in this guide offer a framework for the robust preclinical evaluation of this exciting new class of antibody-drug conjugates.

References

Safety Operating Guide

Prudent Disposal of Dazostinag Disodium in a Research Setting

Author: BenchChem Technical Support Team. Date: November 2025

For research use only, not for human or veterinary use.

This document provides essential guidance on the proper disposal of Dazostinag disodium (also known as TAK-676), a potent STING (Stimulator of Interferon Genes) agonist used in preclinical research. Adherence to these procedures is critical for maintaining laboratory safety and ensuring environmental compliance. This information is intended for researchers, scientists, and drug development professionals.

I. Immediate Safety and Handling Considerations

This compound is a bioactive substance that activates immune signaling pathways.[1][2] While a specific Safety Data Sheet (SDS) with comprehensive hazard information is not publicly available, researchers should handle this compound with the standard precautions applied to novel chemical entities. Assume the compound may have potential hazards until comprehensive toxicological data is available.

Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE should be worn when handling this compound. This includes:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • Laboratory coat

Engineering Controls: Handle the compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is recommended.

II. Step-by-Step Disposal Protocol for this compound

The following procedures are based on general best practices for the disposal of non-hazardous and potentially bioactive research chemicals. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.

  • Deactivation of Small Quantities (Recommended for trace amounts in solutions):

    • For aqueous solutions containing small residual amounts of this compound, treatment with a 10% bleach solution for a minimum of 30 minutes can be an effective decontamination step.

    • Following decontamination, the solution should be neutralized to a pH between 6 and 8.

    • Dispose of the neutralized solution down the drain with copious amounts of water, in accordance with institutional guidelines.

  • Disposal of Solid Waste:

    • Unused or Expired Compound: Unopened or expired containers of solid this compound should be transferred to a licensed chemical waste disposal company. Do not attempt to dispose of the solid compound in regular laboratory or municipal waste.

    • Contaminated Materials: All materials that have come into direct contact with this compound, such as pipette tips, tubes, gloves, and bench paper, should be collected in a designated, clearly labeled hazardous waste container.

    • The container should be sealed and stored in a secure, secondary containment area until it is collected by your institution's EHS-approved waste management service.

  • Disposal of Liquid Waste:

    • Stock Solutions: Unused or waste stock solutions of this compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Aqueous Waste: Large volumes of aqueous waste containing this compound should not be disposed of directly down the drain without assessing the need for decontamination and neutralization. Collect in a designated hazardous waste container for EHS pickup.

    • Organic Solvent Waste: If this compound has been dissolved in an organic solvent, the waste must be collected in a container specifically designated for flammable or halogenated organic waste, as appropriate. Do not mix incompatible waste streams.

III. Quantitative Data Summary

While specific disposal-related quantitative data for this compound is not available, the following table summarizes its key chemical properties.[1][2]

PropertyValue
Chemical Formula C21H20F2N8Na2O10P2S2[1]
Molecular Weight 754.48 g/mol
CAS Number 2553413-93-5
Appearance White to off-white solid
Storage Temperature Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C

IV. Experimental Protocol and Signaling Pathway

Mechanism of Action: this compound is an agonist of the STING protein, which plays a critical role in the innate immune response. Upon binding, it triggers the activation of the STING signaling pathway, leading to the production of type I interferons and other pro-inflammatory cytokines. This activation of both innate and adaptive immunity contributes to its anti-tumor effects in preclinical models.

Experimental Summary: In Vitro Immune Cell Activation

  • Objective: To determine the in vitro immune cell activation function of this compound.

  • Methodology: Mouse bone marrow-derived dendritic cells (BMDCs) were treated with varying concentrations of this compound (0-1 μM) for 24 hours. Activation of dendritic cells, NK cells, and T cells was assessed.

  • Results: this compound demonstrated a dose-dependent activation of these immune cells.

Dazostinag_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dazostinag Dazostinag (TAK-676) STING STING (on ER membrane) Dazostinag->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerizes IFN_genes Type I Interferon Genes pIRF3_dimer->IFN_genes Induces Transcription

Caption: Dazostinag activates the STING pathway, leading to interferon gene transcription.

Disposal_Workflow start This compound Waste waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused chemical, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste waste_type->liquid_waste Liquid collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid liquid_type Aqueous or Organic? liquid_waste->liquid_type ehs_pickup Arrange for EHS Pickup collect_solid->ehs_pickup aqueous_waste Aqueous Solution liquid_type->aqueous_waste Aqueous organic_waste Organic Solvent Solution liquid_type->organic_waste Organic decontaminate Decontaminate with 10% Bleach (for trace amounts) aqueous_waste->decontaminate collect_aqueous Collect in Labeled Aqueous Hazardous Waste Container aqueous_waste->collect_aqueous Bulk/Stock Solutions collect_organic Collect in Labeled Organic Waste Container organic_waste->collect_organic neutralize Neutralize pH (6-8) decontaminate->neutralize drain_disposal Dispose Down Drain with Copious Water (if permitted by EHS) neutralize->drain_disposal collect_aqueous->ehs_pickup collect_organic->ehs_pickup

Caption: Decision workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Dazostinag Disodium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety protocols and logistical guidance for the handling and disposal of Dazostinag disodium, an investigational STING (Stimulator of Interferon Genes) agonist. Given its classification as a potential cytotoxic and hazardous compound, strict adherence to these procedures is imperative to ensure personnel safety and environmental protection.

Hazard Identification and Safety Precautions

This compound is an investigational drug with potential antineoplastic activities. While a comprehensive Safety Data Sheet (SDS) is not publicly available, hazard classifications from suppliers indicate significant health risks. It is suspected of causing genetic defects and cancer and is very toxic to aquatic life with long-lasting effects[1]. Therefore, it must be handled with the same precautions as other cytotoxic agents in a research laboratory setting.

Personal Protective Equipment (PPE):

Due to the hazardous nature of this compound, the following PPE is mandatory when handling the compound in any form (solid or in solution):

PPE CategorySpecificationRationale
Gloves Double gloving with chemotherapy-rated nitrile gloves.To prevent skin contact and absorption. The outer glove should be changed immediately upon contamination.
Eye Protection Safety glasses with side shields or a face shield.To protect eyes from splashes or aerosols.
Lab Coat Disposable, fluid-resistant gown with tight-fitting cuffs.To protect skin and clothing from contamination.
Respiratory An N95 respirator or higher should be used when handling the powder form or if there is a risk of aerosolization.To prevent inhalation of the compound.
Operational Plans: From Receipt to Disposal

Receiving and Storage:

  • Receiving: Upon receipt, inspect the package for any signs of damage. If the package is compromised, it should be treated as a spill and handled by trained personnel with appropriate PPE[2].

  • Storage: Store this compound in a designated, clearly labeled, and secure location away from incompatible materials. Recommended storage is at -20°C for long-term (months to years) and 0-4°C for short-term (days to weeks)[3].

Preparation and Handling:

  • All handling of this compound, especially the weighing of the powder and preparation of stock solutions, must be conducted in a certified Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (CVE) to minimize exposure.

  • Work surfaces should be decontaminated with a suitable cleaning agent after each use[2].

Spill Management:

  • In the event of a spill, the area should be immediately evacuated and secured.

  • Only trained personnel with appropriate PPE should clean the spill using a cytotoxic spill kit.

  • All materials used for cleanup must be disposed of as hazardous waste.

Disposal Plan

The disposal of this compound and all contaminated materials must follow institutional and regulatory guidelines for hazardous and cytotoxic waste.

Waste StreamDisposal ContainerDisposal Procedure
Unused/Expired Compound Black RCRA-regulated hazardous waste container.Segregate for hazardous waste incineration[4].
Contaminated Labware (vials, pipette tips, etc.) Yellow chemotherapy waste container.For incineration.
Contaminated PPE Yellow chemotherapy waste bag within a rigid, leak-proof container.For incineration.
Sharps (needles, syringes) Yellow, puncture-resistant "Chemo Sharps" container.For incineration.

Experimental Protocols and Data

This compound is a potent agonist of the STING pathway, leading to the production of type I interferons and subsequent activation of an anti-tumor immune response.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies.

Table 1: In Vitro Activity of this compound

Cell TypeAssayParameterValueReference
THP1-Dual™ CellsSTING ActivationEC500.068 nM (for ADC form)
Mouse BMDCImmune Cell ActivationEC500.32 µM
Mouse NK CellsImmune Cell ActivationEC500.271 µM
Mouse CD8+ T CellsImmune Cell ActivationEC500.216 µM
Mouse CD4+ T CellsImmune Cell ActivationEC500.249 µM

Table 2: In Vivo Pharmacokinetics in Mice (as an Antibody-Drug Conjugate)

ParameterValueDosingTumor ModelReference
Half-life (t½)33 hours0.1 mg/kg (single dose)CT26-GCC
AUC(last)51432 h·nM0.1 mg/kg (single dose)CT26-GCC
Detailed Methodologies

Protocol 1: In Vitro STING Pathway Activation Assay

This protocol is adapted from standard methods for assessing STING activation.

  • Cell Culture: Culture THP1-Dual™ reporter cells (which express a secreted embryonic alkaline phosphatase reporter gene under the control of an IRF3-inducible promoter) according to the supplier's recommendations.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 5 x 10^4 cells per well and allow them to adhere.

  • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Add the diluted compound to the cells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

  • Reporter Gene Assay: Measure the alkaline phosphatase activity in the cell supernatant according to the reporter assay manufacturer's instructions. This activity is proportional to the activation of the STING pathway.

  • Data Analysis: Calculate the EC50 value by plotting the reporter activity against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic curve.

Protocol 2: In Vivo Anti-Tumor Efficacy Study in a Syngeneic Mouse Model

This protocol is based on published studies using this compound.

  • Animal Model: Use BALB/c mice.

  • Tumor Cell Implantation: Subcutaneously implant CT26 colon carcinoma cells into the flank of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.

  • Treatment: When tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer this compound intravenously at doses ranging from 50 to 100 µg/kg.

  • Efficacy Assessment: Continue to monitor tumor volume throughout the study. The primary endpoint is the inhibition of tumor growth.

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

Visualizations

Signaling Pathway of this compound

Dazostinag_STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_extracellular Extracellular Space Dazostinag Dazostinag disodium STING STING (on ER) Dazostinag->STING binds & activates TBK1 TBK1 STING->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimerized) IRF3->pIRF3 IFN_genes Interferon Genes (e.g., IFN-β) pIRF3->IFN_genes translocates & induces transcription IFN_beta Type I Interferons (e.g., IFN-β) IFN_genes->IFN_beta secreted DC_activation Dendritic Cell Activation IFN_beta->DC_activation paracrine/ autocrine signaling NK_activation NK Cell Activation IFN_beta->NK_activation paracrine/ autocrine signaling Tcell_activation T-Cell Activation IFN_beta->Tcell_activation paracrine/ autocrine signaling Antitumor_Immunity Anti-Tumor Immunity DC_activation->Antitumor_Immunity leads to NK_activation->Antitumor_Immunity leads to Tcell_activation->Antitumor_Immunity leads to

Caption: this compound activates the STING pathway, leading to anti-tumor immunity.

Experimental Workflow for In Vitro STING Activation

in_vitro_workflow A 1. Seed THP1-Dual™ Reporter Cells B 2. Treat with Serial Dilutions of This compound A->B C 3. Incubate for 18-24 hours B->C D 4. Measure Alkaline Phosphatase Activity in Supernatant C->D E 5. Analyze Data and Calculate EC50 D->E

Caption: Workflow for assessing this compound's in vitro STING activation.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.